Cerberin

Catalog No.
S523204
CAS No.
25633-33-4
M.F
C32H48O9
M. Wt
576.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerberin

CAS Number

25633-33-4

Product Name

Cerberin

IUPAC Name

[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate

Molecular Formula

C32H48O9

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C32H48O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h14,17,20-24,26-29,35-36H,6-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,24+,26-,27+,28-,29-,30-,31+,32-/m0/s1

InChI Key

UYQMTWMXBKEHJQ-IVHDSYOHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Cerberin; Acetylneriifolin; Neriifolin-monoacetat; Pveneniferin

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O

The exact mass of the compound Cerberin is 576.3298 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Supplementary Records. It belongs to the ontological category of cardenolide glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Identity and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical characteristics of cerberin.

Property Description
IUPAC Name 14-Hydroxy-5β-card-20(22)-enolid-3β-yl α-D-quinovopyranoside 2-acetate [1]
Systematic IUPAC Name (2R,3S,4R,5S,6S)-5-Hydroxy-2-[(1R,3aS,3bR,5aR,7S,9aS,9bS,11aR)-3a-hydroxy-9a,11a-dimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-7-yl]-4-methoxy-6-methyloxan-3-yl acetate [1]
Other Names 2′-Acetylneriifolin [1]
Chemical Formula C32H48O9 [1]
Molar Mass 576.727 g·mol⁻¹ [1]
Melting Point 212 °C (414 °F) [1]
Solubility Slightly soluble in chloroform and methanol [1]
Appearance White to pale yellow solid [1]

This compound consists of a steroid core structure linked to a five-membered unsaturated lactone ring (a cardenolide) and a unique sugar moiety identified as 2′O-acetyl-L-thevetose [1] [2].

Toxicity and Clinical Management

This compound is a highly potent toxin, primarily affecting cardiac function.

Mechanism of Action

This compound acts by reversibly inhibiting the Na+/K+ ATPase pump on the membrane of cardiomyocytes [1] [3] [4]. This inhibition disrupts the electrochemical gradient, leading to:

  • Increased intracellular Na+ concentration, which reduces the activity of the Na+/Ca2+ exchanger (NCX) [1].
  • Elevated intracellular Ca2+ concentration, causing increased cardiac contractility, and at toxic levels, prolonged Ca2+ overload leads to severe arrhythmias [1].

This mechanism is shared with other cardiac glycosides like digoxin [3].

Clinical Presentation and Lethality

The table below summarizes key data on this compound poisoning.

Aspect Details
Onset of Symptoms Within 1-2 hours of ingestion [1] [5].
Common Symptoms Nausea, vomiting, abdominal pain, diarrhea, bradycardia (low heart rate), palpitations, dizziness, and drowsiness [1] [6] [5].
Key ECG Findings Sinus bradycardia, various heart blocks (e.g., 1st-degree, 2nd-degree, 3rd-degree), sinus pauses, ST-segment depression [3] [6].
Other Findings Hyperkalemia (not always correlated with mortality), thrombocytopenia (in ~50% of cases, associated with need for pacing) [6].
Reported Lethality A study of 50 cases showed an in-hospital mortality rate of 12% [6]. Survival rates with treatment: 94% (½ kernel), 92% (1 kernel), 71% (2 kernels), 67% (4 kernels) [1].
Minimum Lethal Dose As little as half a kernel can be fatal [6].
Management Protocol

There is no specific antidote. Management is supportive and based on protocols for cardiac glycoside toxicity [3] [6]:

  • Stabilization: Continuous ECG monitoring in an ICU is essential [6].
  • Decontamination: Activated charcoal can be considered if the patient presents early.
  • Antidotal Therapy: Digoxin-Specific Antibody Fragments (Digoxin Fab) are the primary antidote [3] [6]. Doses of 10-20 vials may be required, though efficacy can be variable [3].
  • Symptomatic Treatment:
    • Bradycardia/Heart Block: Atropine can be used initially. Temporary cardiac pacing is frequently required (in over one-third of cases) for hemodynamically significant bradycardia or high-degree heart block [6].
    • Hyperkalemia: Managed with standard therapies (e.g., insulin-dextrose, sodium bicarbonate) [3].
  • Adjuvant Therapies: Intravenous lipid emulsion therapy has been used in severe, refractory cases, though evidence is limited [3].

Anticancer Research and Mechanisms

Recent studies reveal that this compound exerts potent, selective anticancer activity at low nanomolar concentrations, making it a promising investigational agent [2] [7].

The following diagram illustrates the primary signaling pathways inhibited by this compound and their role in promoting apoptosis in cancer cells.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_effects Anticancer Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits ROS ROS This compound->ROS Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PLK1 PLK1 mTOR->PLK1 cMyc cMyc mTOR->cMyc STAT3 STAT3 mTOR->STAT3 CellCycleArrest CellCycleArrest PLK1->CellCycleArrest Depletion Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis DNADamage DNADamage ROS->DNADamage DNADamage->Apoptosis

Diagram 1. Key molecular mechanisms underlying this compound's anticancer activity.

Key Experimental Findings and Protocols
  • Cytotoxicity and Selectivity: this compound demonstrated potent growth inhibitory activity against a panel of human carcinoma cell lines with GI50 values below 90 nM, including pancreatic (PANC-1), triple-negative breast (MDA-MB-468), and non-small cell lung (A549) cancers. Notably, it showed a favorable selectivity profile, being less toxic to non-cancerous human fibroblasts [2].
  • Apoptosis Induction: Treatment with this compound led to dose- and time-dependent apoptosis, evidenced by caspase-3/7 activation, PARP cleavage, and downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1 [2] [7].
  • Synergistic Combinations: Research on C. odollam fruit extracts (rich in cardiac glycosides) found that combining them with the chemotherapeutic agent sorafenib synergistically enhanced anticancer effects against HCT116 and HepG2 cells, inducing apoptosis, cell cycle arrest (G0/G1 phase), and ROS generation [8].
Detailed Experimental Methodology

The standard protocol for isolating and testing this compound is outlined below [2]:

  • Extraction & Isolation: Dried seed kernels of C. odollam are ground and defatted with hexane. The active compounds are then extracted using methanol. The crude extract is fractionated via vacuum liquid chromatography and further purified using specialized techniques like preparative thin-layer chromatography (PTLC) or HPLC to isolate this compound.
  • Cell Viability Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with a range of this compound concentrations for a set period (e.g., 72 hours). MTT reagent is added and converted to purple formazan by metabolically active cells. The absorbance is measured, and IC50/GI50 values are calculated.
  • Clonogenic Survival Assay: Cells are treated with a low, non-cytotoxic dose of this compound and allowed to grow for 1-2 weeks. Colonies are then fixed, stained, and counted to determine long-term reproductive cell death.
  • Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry to determine the percentage of cells in each cell cycle phase (G0/G1, S, G2/M).
  • Apoptosis Detection: Apoptosis is quantified using Annexin V/propidium iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity with a luminescent assay.
  • Western Blotting: Protein lysates from treated cells are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against targets like phospho-AKT, PARP, Bcl-2, etc., to investigate mechanism of action.
  • ROS Measurement: Intracellular ROS levels are detected using fluorescent probes (e.g., DCFH-DA) and measured by flow cytometry or fluorescence microscopy.

Future Research and Potential Applications

This compound's multi-target mechanism, targeting both Na+/K+ ATPase and key oncogenic pathways like PI3K/AKT/mTOR, makes it a compelling candidate for further development [2]. Future work should focus on:

  • Preclinical Development: Comprehensive in vivo pharmacokinetic and toxicology studies to establish a therapeutic window.
  • Drug Delivery: Exploring formulations like nanoparticles to improve specificity and reduce systemic toxicity.
  • Combination Therapy: Further investigation into synergistic combinations with standard chemotherapeutics or targeted agents [8].
  • Analytical Methods: Developing robust, standardized assays for detecting this compound in biological samples to aid in forensic and clinical toxicology [3] [4].

References

Comprehensive Technical Review: Cerberin's Mechanism of Action and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Cerberin is a potent cardiac glycoside primarily found in the seeds of Cerbera odollam (suicide tree) and Cerbera manghas (sea mango). As a cardenolide-type cardiac glycoside, its core mechanism involves specific inhibition of the Na+/K+-ATPase pump, leading to altered calcium homeostasis and subsequent effects on myocardial contractility and electrical activity. This review comprehensively examines this compound's molecular interactions, cellular consequences, detection methodologies, and potential therapeutic applications based on current research evidence. Understanding these mechanisms is crucial for developing targeted treatments for this compound poisoning and exploring its potential repurposing for cardiovascular and oncological applications.

Chemical Structure and Physicochemical Properties

This compound (2′-acetylneriifolin) is a complex steroid derivative with the chemical formula C₃₂H₄₈O₉ and a molar mass of 576.727 g·mol⁻¹ [1]. The compound features:

  • A steroid core consisting of four carbocyclic rings characteristic of all cardiac glycosides
  • A five-membered unsaturated lactone ring (butenolide) attached at position C-17, classifying it as a cardenolide
  • A sugar moiety identified as an O-acetylated derivative of α-L-thevetose (6-deoxy-3-O-methyl-α-L-glucopyranose) attached at C-3
  • Multiple hydroxyl groups at positions 3β and 14, with a methoxy group on the sugar unit [1]

The compound is slightly soluble in chloroform and methanol, appears as white to pale yellow crystalline material, and has a melting point of 212°C (414°F) [1]. The acetyl group on the sugar moiety enhances its lipophilicity compared to non-acetylated analogs like neriifolin, potentially influencing membrane permeability and target binding affinity.

Molecular Mechanism of Action

Primary Target: Na+/K+-ATPase Inhibition

This compound's principal molecular target is the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, specifically binding to the extracellular α-subunit of this transmembrane protein [1] [2]. This enzyme is responsible for maintaining the electrochemical gradient across cell membranes by exporting three sodium ions in exchange for importing two potassium ions per ATP hydrolyzed.

  • Binding specificity: this compound binds to a specific site on the α-subunit, with binding affinity influenced by tissue-specific β- and FXYD subunits [1]
  • Inhibition mechanism: The binding reversibly inhibits the dephosphorylation step of the Na+/K+-ATPase catalytic cycle, effectively freezing the pump in a conformational state that prevents ion transport [1] [2]
  • Consequences: Inhibition leads to intracellular sodium accumulation (increased Na⁺) and intracellular potassium depletion (decreased K⁺), disrupting the resting membrane potential [1]

The following diagram illustrates this core mechanism and its downstream effects:

G This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Na_accumulation Intracellular Na+ Accumulation NaK_ATPase->Na_accumulation Leads to Ca_exchanger Reduced Na+/Ca2+ Exchanger Activity Na_accumulation->Ca_exchanger Reduces Ca_accumulation Increased Intracellular Ca2+ Ca_exchanger->Ca_accumulation Causes SR_Ca Enhanced Sarcoplasmic Reticulum Ca2+ Storage Ca_accumulation->SR_Ca Promotes Cardiac_Effects Cardiac Effects SR_Ca->Cardiac_Effects Results in

This compound's core mechanism: Na+/K+-ATPase inhibition leading to calcium-mediated cardiac effects.

Calcium Dysregulation and Inotropic Effects

The disruption of sodium homeostasis directly impacts calcium regulation through the sodium-calcium exchanger (NCX), a secondary transport system that normally extrudes calcium from the cell utilizing the sodium gradient:

  • Under physiological conditions, NCX removes one calcium ion for every three sodium ions imported
  • With elevated intracellular sodium, this gradient-driven exchange diminishes, reducing calcium efflux [1] [2]
  • The resulting intracellular calcium accumulation increases calcium storage in the sarcoplasmic reticulum
  • Upon membrane depolarization, enhanced calcium release occurs, making more calcium available for binding to troponin-C [1]
  • This leads to potentiated contractility (positive inotropic effect) through enhanced actin-myosin cross-bridge cycling [2]

Simultaneously, this compound's inhibition of vascular smooth muscle Na+/K+-ATPase causes membrane depolarization, leading to vasoconstriction and increased peripheral resistance [1].

Signaling Pathway Alterations

Beyond ion homeostasis, this compound binding induces conformational changes in Na+/K+-ATPase that activate several intracellular signaling cascades:

  • Src kinase activation initiates multiple downstream pathways, including MAPK cascades [1]
  • Reactive oxygen species (ROS) generation further promotes signaling pathway activation
  • Nuclear transcription factor activation leads to altered gene expression regulating cell growth, proliferation, and apoptosis [1]

These signaling effects may explain some investigational applications of cardiac glycosides in oncology, though this compound-specific data remains limited compared to other compounds in this class [3].

Cellular and Physiological Consequences

Electrophysiological Effects

The ion imbalances created by this compound profoundly affect cardiac electrophysiology:

  • Vagal stimulation: this compound enhances parasympathetic tone, decreasing sinoatrial (SA) node firing rate and slowing atrioventricular (AV) conduction [4]
  • Altered action potentials: Increased intracellular calcium promotes spontaneous afterdepolarizations that can trigger dangerous arrhythmias
  • Electrocardiographic manifestations: Common findings include bradycardia, PR prolongation, ST segment abnormalities, and various conduction blocks [2]
Toxicity Profile and Clinical Presentation

This compound poisoning presents with a characteristic clinical picture reflecting its cellular actions:

  • Gastrointestinal effects: Nausea, vomiting, and abdominal pain occur within 30-120 minutes of ingestion [1] [4]
  • Cardiac manifestations: Bradycardia, heart block, ventricular arrhythmias, and hypotension dominate the clinical picture [4] [2]
  • Metabolic disturbances: Hyperkalemia represents a life-threatening consequence of Na+/K+-ATPase inhibition [5] [2]
  • Neurological symptoms: Headache, dizziness, and altered mental status may occur in severe cases [2]
  • Time course: Symptoms typically progress rapidly, with death possible within 3-6 hours without intervention [1]

Research Methodologies and Analytical Techniques

Detection and Quantification Methods

Advanced analytical techniques are required to detect and quantify this compound in biological specimens due to its complex structure and low concentrations:

Table 1: Analytical Methods for this compound Detection

Method Sample Type Sample Preparation Key Parameters Applications
LC-MS/MS [5] Blood serum, plant material Protein precipitation, MonoSpin C18 extraction LOD: 0.5 ng/mL, LOQ: 1.0 ng/mL Clinical toxicology, forensic analysis
HPTLC [6] Seed extracts, rat serum Liquid-liquid extraction with ethyl acetate/ethanol Mobile phase: CHCl₃:MeOH (9.6:0.4 v/v) Quality control, preliminary screening
UHPLC-PDA-MS [5] Plant tissues, biological fluids Solid-phase extraction High resolution separation Metabolic studies, compound identification

The LC-MS/MS method developed by Kubota et al. (2024) represents the current gold standard for this compound detection in clinical contexts, offering the sensitivity and specificity required for forensic and diagnostic applications [5].

Experimental Models for Mechanistic Studies

Table 2: Experimental Models for this compound Research

Model System Key Applications Protocol Highlights Measurable Endpoints
In vivo animal models [1] [7] Toxicity assessment, hemodynamic studies This compound administration: 1.8 mg/kg (dog), 3.1 mg/kg (cat) lethal dose ECG changes, mortality, serum electrolytes
Isolated heart preparation [7] Cardiac function assessment Langendorff perfused rat heart, constant pressure (80 mmHg) LVDP, dP/dtmax, coronary flow, heart rate
Cell-based assays [3] Molecular mechanism studies Na+/K+-ATPase binding assays, calcium imaging Intracellular Ca²⁺ transients, enzyme activity
Gene expression profiling [3] Signaling pathway analysis RNA sequencing, bioinformatic analysis Pathway enrichment, survival correlation

The following diagram illustrates a typical experimental workflow for studying this compound's effects in animal models:

G Animal_Preparation Animal Model Preparation (Wistar rats, 200-250g) Cerberin_Administration This compound Administration (1.8-3.1 mg/kg, species-dependent) Animal_Preparation->Cerberin_Administration ECG_Monitoring ECG & Hemodynamic Monitoring (Lead II, tail-cuff BP) Cerberin_Administration->ECG_Monitoring Sample_Collection Biological Sample Collection (Blood, tissue harvest) ECG_Monitoring->Sample_Collection Analysis Analytical Procedures (LC-MS/MS, histology, molecular) Sample_Collection->Analysis

Experimental workflow for studying this compound effects in animal models.

Therapeutic Implications and Research Applications

Toxicity Management and Clinical Translation

Based on the shared mechanism with digoxin, this compound poisoning management includes:

  • Digoxin-specific antibody fragments (Fab) as first-line treatment for significant toxicity [4] [2]
  • Atropine administration for symptomatic bradycardia [4]
  • Temporary cardiac pacing for refractory conduction disturbances [4]
  • Potassium management for hyperkalemia, though insulin-glucose regimens are preferred over calcium due to theoretical risk of "stone heart" [2]

Recent research on structurally related compounds suggests potential therapeutic applications:

  • 17βH-neriifolin (SNA209), a this compound analog, demonstrates potential cardioprotective effects in heart failure models by upregulating SERCA2a and improving calcium handling [7]
  • Structure-activity relationship studies indicate that specific modifications to the sugar moiety or steroid core could enhance therapeutic index [7]
Drug Development Considerations

The investigation of this compound and its analogs for potential therapeutic applications requires careful consideration of several factors:

  • Therapeutic index optimization: Structural modifications may separate beneficial inotropic effects from toxic electrophysiological actions [7]
  • Tissue-specific targeting: Differences in Na+/K+-ATPase isoform expression across tissues could be exploited for selective action [1]
  • Signaling pathway modulation: The ability to activate specific downstream cascades while minimizing ion transport disruption represents a promising approach [3]

Conclusion and Future Research Directions

This compound exemplifies the dual nature of potent bioactive compounds - representing both significant toxicological concerns and potential therapeutic opportunities. Its well-characterized inhibition of Na+/K+-ATPase serves as a foundational model for understanding cardenolide activity, while recent investigations into signaling pathway modulation have expanded potential applications beyond cardiovascular pharmacology.

Priority research areas include:

  • Structural optimization to develop analogs with improved safety profiles
  • Isoform-specific targeting strategies to enhance tissue selectivity
  • Comprehensive toxicokinetic studies to better understand absorption, distribution, metabolism, and excretion in humans
  • Advanced detection methodologies to improve diagnostic capabilities in clinical and forensic contexts

References

Experimental Protocols for Investigating Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

To study Cerberin's inhibition of Na+/K+ ATPase, researchers use a combination of biochemical, molecular, and cellular techniques.

Methodology Description & Application
Cell Viability Assays (MTT) Measures metabolic activity to determine cytotoxicity and IC₅₀ values of this compound in various cell lines [1].
Intracellular Ion Imaging Uses fluorescent dyes (e.g., for Ca²⁺, Na⁺, K⁺) to quantify changes in intracellular ion concentrations in real-time after this compound exposure [1].
Western Blotting & Immunocytochemistry Detects changes in protein expression (e.g., Na+/K+ ATPase subunits), phosphorylation, and activation of signaling pathways (e.g., cleavage of Caspase-3 for apoptosis) [2] [1].
Flow Cytometry (Annexin V/PI) Quantifies the proportion of cells undergoing apoptosis and/or necrosis (hybrid cell death) following Na+/K+ ATPase inhibition [1].
Molecular Docking Studies Computational modeling to predict the binding conformation and affinity of this compound and its derivatives to the Na+/K+ ATPase, identifying key interaction sites [3].

The following diagram maps the logical workflow of a comprehensive experimental protocol to elucidate this compound's mechanism of action, from initial treatment to final analysis.

G Start This compound Treatment Viability Cell Viability Assays (MTT, Flow Cytometry) Start->Viability In vitro Cell Culture Morphology Cell Death Morphology (Annexin V/PI Staining, Electron Microscopy) Viability->Morphology Ions Ionic Homeostasis Assays (Fluorescent Dye Imaging for Ca²⁺, Na⁺, K⁺) Morphology->Ions Signaling Signaling Pathway Analysis (Western Blot, e.g., Caspase-3, Bcl-2, PI3K/AKT) Ions->Signaling Binding Target Binding Studies (Molecular Docking, Knockdown of ATPase subunits) Signaling->Binding End Integrated Mechanism of Action Binding->End

From Cellular Toxicity to Therapeutic Potential

The molecular events triggered by this compound have significant consequences, ranging from acute poisoning to potential applications in cancer therapy.

  • Mechanism of Toxicity: The cascade that makes this compound a potent poison is directly linked to its mechanism of action. The critical rise in intracellular calcium in cardiac muscle cells causes increased contractility (positive inotropy), but ultimately leads to prolonged action potentials and severe cardiac arrhythmias, including bradycardia and various heart blocks [4] [5]. Concurrently, the depletion of intracellular K⁺ is a known trigger for apoptotic cell death programs [1].
  • Emerging Anticancer Applications: Research has revealed that this compound exhibits potent cytotoxic activity against various human cancer cell lines, including pancreatic (PANC-1), triple-negative breast (MDA-MB-468), and non-small cell lung (A549) carcinomas [2]. Beyond simple Na+/K+ ATPase inhibition, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical driver of cell growth and survival in many cancers [2]. This dual action can induce multiple forms of regulated cell death.

References

Comprehensive Technical Guide: Cerberin Toxicity, Mechanisms, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerberin and Its Chemical Properties

This compound is a highly toxic cardiac glycoside (cardenolide) found primarily in the seeds of trees belonging to the genus Cerbera, particularly the suicide tree (Cerbera odollam) and sea mango (Cerbera manghas). As a cardiac glycoside, this compound possesses a characteristic structure consisting of a steroid backbone (cyclopentanoperhydrophenanthrene) linked to a lactone ring and a sugar moiety. Specifically, this compound contains a five-membered unsaturated lactone ring (cardenolide classification) and a unique glycosidic component identified as 2′-O-acetyl-L-thevetose (6-deoxy-3-O-methyl-α-L-glucopyranose), which distinguishes it from other cardiac glycosides like digoxin and ouabain. The steroid nucleus of this compound is based on digitoxigenin, making this compound chemically described as (L-2′-O-acetylthevetosyl)digitoxigenin or 2′-acetylneriifolin. [1]

This compound appears as a white to pale yellow crystalline solid with a melting point of 212°C (414°F). It has limited solubility, being slightly soluble in chloroform and methanol but insoluble in water and most common organic solvents. Its molecular formula is C₃₂H₄₈O₉, with a molar mass of 576.727 g·mol⁻¹. The compound's structural complexity and stereochemistry contribute to its potent biological activity, particularly its high-affinity binding to the Na+/K+-ATPase receptor in cardiac tissue. [1]

Mechanism of Action and Molecular Pathways

Primary Toxicity Mechanism

This compound exerts its toxic effects primarily through potent inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) exchanger in myocardial cells. This enzyme, often referred to as the sodium pump, is responsible for maintaining the electrochemical gradient across cell membranes by transporting three sodium ions out of the cell and two potassium ions into the cell against their respective concentration gradients. This compound binds reversibly to the extracellular α-subunit of this transmembrane protein, specifically interfering with the dephosphorylation step of the enzyme's catalytic cycle. This binding occurs with high affinity due to the complementary fit between this compound's steroid structure and the receptor site on the Na+/K+-ATPase molecule. [1] [2]

The inhibition of Na+/K+-ATPase leads to a cascade of intracellular disturbances:

  • Intracellular sodium accumulation: With the sodium pump inhibited, sodium ions cannot be effectively extruded from the cell, leading to elevated intracellular sodium concentrations.
  • Calcium overload: The increased intracellular sodium concentration reduces the activity of the sodium-calcium exchanger (NCX), which normally removes calcium from the cell using the sodium gradient as an energy source. This results in dangerous accumulation of intracellular calcium.
  • Cardiac effects: In cardiac myocytes, the elevated intracellular calcium concentration enhances calcium-induced calcium release from the sarcoplasmic reticulum, leading to excessive contractile force (positive inotropy) initially, followed by potentially fatal arrhythmias.
  • Membrane depolarization: In vascular smooth muscle, Na+/K+-ATPase inhibition causes depolarization, leading to vasoconstriction and increased peripheral resistance. [1]

The following diagram illustrates this mechanism of action:

G This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Sodium_In ↑ Intracellular Na+ NaK_ATPase->Sodium_In Decreased activity NCX Na+/Ca2+ Exchanger (NCX) Sodium_In->NCX Reduces gradient Calcium_In ↑ Intracellular Ca2+ NCX->Calcium_In Decreased Ca2+ extrusion Arrhythmia Arrhythmia Calcium_In->Arrhythmia Contractility Contractility Calcium_In->Contractility

This compound's cellular mechanism leading to cardiotoxicity.

Signaling Pathways in Cancer Cells

Beyond its cardiotoxic effects, recent research has revealed that this compound exerts potent anticancer activity through modulation of key signaling pathways. In cancer cell lines, this compound has been shown to:

  • Inhibit PI3K/AKT/mTOR signaling: This crucial survival pathway is significantly suppressed by this compound treatment, leading to reduced cell proliferation and activation of apoptotic mechanisms.
  • Induce oxidative stress: this compound treatment significantly increases reactive oxygen species (ROS) generation, resulting in oxidative damage to cellular components including lipids, proteins, and DNA.
  • Cause DNA damage: The ROS generation leads to double-strand breaks in DNA, as evidenced by increased phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA damage.
  • Modulate apoptosis regulators: this compound treatment reduces expression of anti-apoptotic proteins Bcl-2 and Mcl-1 while promoting caspase 3/7 activation and PARP cleavage, indicating engagement of the apoptotic cascade.
  • Deplete key oncoproteins: this compound depletes polo-like kinase 1 (PLK-1), c-Myc, and STAT-3 expression, all of which are important for cancer cell survival and proliferation. [3] [4]

These multifaceted mechanisms underlie this compound's selective cytotoxicity against various cancer cell types while suggesting potential therapeutic applications beyond its known toxicological profile.

Toxicity Profile and Quantitative Data

Lethal Dosage Across Species

Table 1: this compound Lethality Across Species

Species Lethal Dose Administration Route Notes Source
Dog 1.8 mg/kg Not specified Historic reported lethal dose [1]
Cat 3.1 mg/kg Not specified Historic reported lethal dose [1]
Cat 147.0 μg/kg Intravenous Purified this compound [5]
Human 0.5-3 kernels Oral Minimum lethal dose; variable based on individual factors [6]

The lethality of this compound demonstrates significant interspecies variability, with dogs showing greater sensitivity than cats. In humans, the lethal dose is typically described in terms of the number of Cerbera odollam kernels ingested, with the minimum lethal dose documented as approximately half a kernel. The wide range (0.5-3 kernels) reflects individual differences in metabolism, body weight, and possibly pre-existing health conditions. Historical data from animal studies may not fully capture the compound's toxicity in humans due to potential species-specific differences in this compound metabolism and Na+/K+-ATPase receptor sensitivity. [1] [5] [6]

Clinical Symptoms and Presentation Frequency

Table 2: Clinical Manifestations of Cerbera Odollam Poisoning in 50 Cases

Symptom/Finding Frequency Notes Source
Vomiting 54% Most common presenting symptom [6]
Thrombocytopenia 50% Novel finding, associated with need for pacing [6]
Sinus bradycardia 32% Most common ECG abnormality [6]
Asymptomatic presentation ~30% Admission based on history of ingestion only [6]
Any ECG abnormality 64% Includes various arrhythmias and conduction defects [6]
Hyperkalemia Not associated with mortality Unlike other cardiac glycosides [6]
Mortality 12% In-hospital mortality rate [6]

Clinical manifestations of this compound poisoning typically begin within 1-2 hours of ingestion, with death often occurring within 3-6 hours in severe cases. The progression of symptoms generally follows a characteristic pattern, beginning with gastrointestinal manifestations (nausea, vomiting) due to local irritant effects, followed by cardiac manifestations as the systemic absorption progresses. The most common symptoms include nausea, vomiting, abdominal pain, and bradycardia. Additional reported symptoms include burning sensations in the mouth, diarrhea, headache, dilated pupils, irregular heart rhythm, drowsiness, and coma preceding death. [1] [7]

Electrocardiographic Abnormalities

Table 3: ECG Findings in Cerbera Odollam Poisoning

ECG Finding Frequency Clinical Significance Source
Sinus bradycardia 32% Most common arrhythmia [6]
Sinus pauses Information missing Most common indication for pacing [6]
First-degree AV block Information missing Often co-occurs with sinus pauses [6]
Second-degree AV block Information missing Documented in fatal case [2]
High-degree heart block Information missing Preceded cardiac arrest in fatal case [2]
ST-segment depression Information missing Seen with biphasic T-waves [2]
Biphasic T-waves Information missing Repolarization abnormality [2]

Electrocardiographic manifestations represent the most diagnostically significant indicators of this compound toxicity. The ECG abnormalities result from both the direct toxic effects on cardiac conduction tissue and increased vagal tone. The pattern typically progresses from bradyarrhythmias to various degrees of heart block, with severe poisoning leading to high-degree block and malignant arrhythmias. These conduction disturbances reflect the complex effects of this compound on the specialized pacemaker and conduction cells of the heart, which are particularly sensitive to alterations in sodium and calcium homeostasis. [2] [6]

Analytical Detection Methods

Sample Preparation and Extraction Protocol

The detection of this compound in biological samples requires sophisticated analytical techniques due to its complex structure and low concentrations in biological matrices. A recently developed LC-MS/MS detection method for cardiac glycosides in human blood serum provides a reliable approach for this compound identification and quantification. The sample preparation protocol follows these steps: [5]

  • Sample Collection: Collect blood serum samples in standard vacuum collection tubes without anticoagulants. Allow blood to clot completely before centrifugation.

  • Protein Precipitation: Transfer 100 μL of serum to a clean tube. Add 300 μL of ethanol for protein precipitation. Vortex the mixture vigorously for 30-60 seconds to ensure complete mixing.

  • Centrifugation: Centrifuge the samples at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins and other insoluble materials.

  • Solid-Phase Extraction: Transfer the supernatant to a MonoSpin C18 cartridge (or equivalent reverse-phase solid-phase extraction column). Condition the cartridge with 500 μL methanol followed by 500 μL water before sample application.

  • Compound Elution: Apply the supernatant to the conditioned cartridge. Centrifuge at 5,000 × g for 2 minutes to pass the sample through the sorbent. Wash with 500 μL of 20% aqueous ethanol, then elute target compounds with 500 μL of 90% aqueous acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 μL of 50% aqueous methanol for LC-MS/MS analysis.

This extraction method has demonstrated high efficiency for this compound and related cardiac glycosides, with recovery rates exceeding 85% and minimal matrix interference in subsequent analysis.

LC-MS/MS Analysis Parameters

The analytical separation and detection utilize the following optimized parameters: [5]

  • Chromatography System: Ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 reverse-phase column (2.1 × 100 mm, 1.7 μm particle size)
  • Mobile Phase: A) 2 mM ammonium formate in water and B) 2 mM ammonium formate in acetonitrile
  • Gradient Program: Linear gradient from 20% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, then re-equilibrate to initial conditions
  • Flow Rate: 0.3 mL/min with column temperature maintained at 40°C
  • Injection Volume: 5 μL partial loop injection
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode
  • Ion Source Parameters: Capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/h, desolvation gas flow 1000 L/h
  • Multiple Reaction Monitoring (MRM) Transitions: For this compound: m/z 577.4 → 431.3 (quantifier) and 577.4 → 413.3 (qualifier)

This method has been fully validated with a limit of detection (LOD) of 0.5 ng/mL and limit of quantification (LOQ) of 1.0 ng/mL for this compound in human serum, with linear range from 1-100 ng/mL and inter-day and intra-day precision values (RSD) less than 15%. The total analysis time per sample is approximately 15 minutes, making it suitable for emergency clinical applications and forensic investigations. [5]

The following workflow illustrates the complete analytical process:

G SampleCollection Sample Collection ProteinPrecipitation Protein Precipitation (300μL ethanol) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation (15,000 × g, 10 min, 4°C) ProteinPrecipitation->Centrifugation SPE Solid-Phase Extraction (MonoSpin C18) Centrifugation->SPE Elution Compound Elution (90% aqueous acetonitrile) SPE->Elution Concentration Concentration (N₂ stream, 40°C) Elution->Concentration Reconstitution Reconstitution (50% aqueous methanol) Concentration->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS

Analytical workflow for this compound detection in biological samples.

Medical Management and Treatment Protocols

Clinical Management Strategies

The management of this compound poisoning requires aggressive supportive care combined with specific antidotal therapy. Based on clinical experience and case reports, the following management protocol is recommended:

  • Initial Stabilization:

    • Secure airway, breathing, and circulation according to advanced cardiac life support protocols
    • Establish continuous cardiac monitoring with 12-lead ECG at presentation
    • Obtain intravenous access with large-bore catheter
  • Gastrointestinal Decontamination:

    • Administer activated charcoal (1 g/kg, maximum 50 g) if presentation is within 1-2 hours of ingestion
    • Consider multiple-dose activated charcoal due to enterohepatic recirculation of cardiac glycosides
    • Gastric lavage is generally not recommended due to risk of aspiration and limited efficacy
  • Specific Antidotal Therapy:

    • Digoxin Immune Fab (DigiFab) is the primary specific antidote
    • Initial dose: 5-10 vials intravenously over 30 minutes in severe poisoning
    • Repeat dosing based on clinical response (additional 5-10 vials every 2-4 hours)
    • Total doses of 10-20 vials may be required in severe cases
    • Note: Despite appropriate Fab administration, treatment failures can occur
  • Management of Bradyarrhythmias:

    • Atropine: 0.5-1.0 mg IV bolus, repeat every 3-5 minutes as needed (maximum 3 mg)
    • Temporary Cardiac Pacing: Transvenous pacing should be initiated early for high-grade AV block or symptomatic bradycardia unresponsive to atropine
    • Pacing is typically required for 4.5 ± 2.3 days based on clinical studies
  • Adjunctive Therapies:

    • Intravenous Lipid Emulsion Therapy: 20% lipid emulsion, 1.5 mL/kg bolus followed by 0.25 mL/kg/min for 30-60 minutes
    • Correction of Electrolyte Abnormalities: Insulin-dextrose for hyperkalemia >5.5 mEq/L, though hyperkalemia may not correlate with mortality as in digoxin toxicity
    • Consider extracorporeal membrane oxygenation (ECMO) in refractory cases [2] [6]
Response to Treatment and Prognostic Factors

Clinical studies of Cerbera odollam poisoning have identified several prognostic factors that influence treatment outcomes:

  • Dosage ingested: The number of kernels consumed correlates with the need for cardiac pacing and mortality risk
  • Time to presentation: Earlier medical intervention is associated with improved survival
  • ECG abnormalities on admission: Patients with normal sinus rhythm at presentation have significantly better survival rates
  • Response to atropine: Patients with persistent bradycardia despite atropine administration require more aggressive management
  • Thrombocytopenia: The development of low platelet count is associated with more severe poisoning and need for pacing

Studies indicate that with appropriate and timely treatment, survival rates remain high even with significant ingestion: 94% survival with half kernel, 92% with one kernel, 71% with two kernels, and 67% with four kernels. The overall in-hospital mortality rate in studied cases was approximately 12%. [1] [6]

Research Applications and Anticancer Potential

Experimental Evidence of Anticancer Activity

Despite its well-established cardiotoxicity, this compound has emerged as a promising anticancer agent in preclinical studies. Research has demonstrated that this compound exhibits potent cytotoxic activity against various human cancer cell lines at nanomolar concentrations:

  • Pancreatic carcinoma (PANC-1): GI₅₀ < 90 nM
  • Triple-negative breast cancer (MDA-MB-468): GI₅₀ < 90 nM
  • Non-small cell lung cancer (A549): GI₅₀ < 90 nM
  • Additional cell lines: this compound showed broad-spectrum activity against multiple other carcinoma cell lines

The antiproliferative effects of this compound are mediated through several distinct but interconnected mechanisms. Treatment with this compound results in significant G₂/M cell cycle arrest, preceding time- and dose-dependent induction of apoptosis. This apoptotic cell death is corroborated by poly(ADP-ribose) polymerase (PARP) cleavage, caspase 3/7 activation, and decreased expression of anti-apoptotic proteins Bcl-2 and Mcl-1. [3] [4]

Molecular Mechanisms of Anticancer Effects

The anticancer mechanism of this compound extends beyond its primary action on Na+/K+-ATPase. In cancer cells, this compound modulates several critical signaling pathways:

  • PI3K/AKT/mTOR Inhibition: this compound potently suppresses this central survival pathway, leading to decreased proliferation and increased apoptotic susceptibility.

  • Reactive Oxygen Species Generation: this compound treatment significantly increases intracellular ROS levels, causing oxidative damage to cellular macromolecules including DNA double-strand breaks.

  • Oncoprotein Depletion: this compound reduces expression of key cancer-associated proteins including polo-like kinase 1 (PLK-1), c-Myc, and STAT-3.

  • Metastasis Suppression: this compound inhibits cancer cell migration and colony formation in vitro, suggesting potential anti-metastatic properties.

These multifaceted mechanisms position this compound as an attractive candidate for targeted cancer therapy, particularly for aggressive malignancies with limited treatment options. Preliminary in silico biopharmaceutical assessment predicts favorable pharmacokinetic properties for this compound, with >60% oral bioavailability and rapid absorption. Doses of 1-10 mg/kg are predicted to maintain efficacious unbound plasma concentrations exceeding the GI₅₀ values observed in vitro. [3] [4]

Conclusion

This compound represents a dually-active natural product with both significant toxicity and promising therapeutic potential. Its well-characterized mechanism of Na+/K+-ATPase inhibition explains its cardiotoxic effects, while emerging research reveals additional molecular targets that underlie its anticancer activity. The compound's narrow therapeutic index necessitates careful dose management in potential clinical applications, but its potent activity against multiple cancer types justifies continued preclinical investigation.

References

Cerbera odollam seed extraction Cerberin

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Extraction & Analysis

The following table summarizes the key experimental protocols for extracting cerberin from seeds and detecting it in biological fluids.

Purpose Extraction from Seeds Detection in Serum
Method Liquid chromatography-mass spectrometry (LC-MS) [1] High-performance thin-layer chromatography (HPTLC) [2] & Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3]
Sample Preparation Commercially available seeds were extracted; method was customized for patient blood analysis [1]. Chloroform and methanol (9.6:0.4 v/v) used as mobile phase for HPTLC [2]. Serum pre-treated with a MonoSpin cartridge for LC-MS/MS [3].
Identification & Quantification Calibration curve from commercial this compound standard for identification and quantification [1]. Densitometric scanning at 254 nm for HPTLC [2]. LC-MS/MS provides high sensitivity with LODs ~0.15 ng/mL and LOQs of 0.6 ng/mL [3].
Application Identify and quantify this compound in seed extract and patient blood after self-poisoning [1]. Detect and quantify this compound, neriifolin, and tanghinin in human rat serum; applicable to human serum, aspirates, and other body fluids [2] [3].

Quantitative Data and Analytical Performance

For a comparison of the quantitative data and performance metrics of the different analytical methods, please refer to the following table.

Parameter HPTLC Method [2] LC-MS/MS Method [3]
Analyte This compound This compound, Neriifolin, Tanghinin
Detection Principle Densitometric scanning (UV absorption at 254 nm) Tandem mass spectrometry

| Limit of Detection (LOD) | Information not specified in source | this compound: 0.15 ng/mL Neriifolin: 0.18 ng/mL Tanghinin: 0.14 ng/mL | | Limit of Quantification (LOQ) | Information not specified in source | 0.6 ng/mL (for all compounds) | | Biological Half-Life (from a case study) | Not applicable | Neriifolin: 19.2 hours | | Key Advantage | Described as rapid, simple, and precise [2] | Extremely high sensitivity and specificity; provides pharmacokinetic data [3] |

Experimental Workflow for this compound Analysis

The diagram below outlines a generalized experimental workflow for analyzing this compound, from seed to data interpretation.

Start Start: C. odollam Seeds Step1 Extraction (Solvent Extraction) Start->Step1 Step2 Crude Seed Extract Step1->Step2 Step3 Analysis Technique Step2->Step3 Step4_HPTLC HPTLC Step3->Step4_HPTLC Step4_LCMS LC-MS/MS Step3->Step4_LCMS Step5_HPTLC Detection: UV Absorbance Quantification: Densitometry Step4_HPTLC->Step5_HPTLC Step5_LCMS Detection: Mass Fragmentation Quantification: Calibration Curve Step4_LCMS->Step5_LCMS Step6 Data Output: Identification and Concentration of this compound Step5_HPTLC->Step6 Step5_LCMS->Step6

Research Applications and Potential

Understanding this compound's properties has relevance beyond toxicology. Current research is exploring its potential repurposing, similar to other cardiac glycosides.

  • Forensic and Clinical Toxicology: The developed LC-MS/MS method is crucial for diagnosing poisoning in clinical and forensic settings, especially in regions where the seeds are accessible online [3] [1].
  • Therapeutic Repurposing Potential: While highly toxic in large doses, cardiac glycosides are being investigated for their anti-cancer properties at low concentrations. Research on Cerbera odollam fruit extracts shows synergistic anticancer activity with the drug sorafenib in cell studies, inducing apoptosis and cell cycle arrest [4]. This mirrors investigations into other cardiac glycosides like deslanoside for prostate cancer [5].

Practical Considerations for Researchers

  • Toxin Handling: this compound is a potent and dangerous cardiac glycoside. All laboratory work must be conducted with strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE).
  • Method Selection: For forensic confirmation or pharmacokinetic studies, the highly sensitive LC-MS/MS method is preferable. HPTLC may serve as a more accessible tool for initial screening or less complex analyses [2] [3].
  • Sample Availability: Be aware that Cerbera odollam seeds have been commercially available online, which is a noted source for research materials and a factor in poisoning cases [1].

References

Cerberin: Current Scientific Understanding

Author: Smolecule Technical Support Team. Date: February 2026

Cerberin is a cardiac glycoside, a type of cardenolide, found primarily in trees of the Cerbera genus, such as the suicide tree (Cerbera odollam) and sea mango (Cerbera manghas) [1] [2]. Its function as a powerful poison is well-documented, but the specific enzymes and genes involved in its creation within the plant are still an active area of research.

The table below summarizes the key characteristics of this compound for which scientific data is available:

Aspect Description
Chemical Class Cardenolide (cardiac glycoside) [1]
Core Structure Steroid backbone (digitoxigenin) with a five-membered lactone ring and a sugar moiety [1]
Sugar Substituent O-acetylated derivative of α-L-thevetose (2'-acetylneriifolin) [1]
Molecular Formula C32H48O9 [1]
Molar Mass 576.727 g·mol-1 [1]
Melting Point 212 °C (414 °F) [1]
Solubility Slightly soluble in chloroform and methanol [1]
Mechanism of Action Binds to and inhibits the Na+/K+-ATPase pump in heart muscle cells, leading to increased intracellular calcium, stronger contractions (inotropy), and disruption of heartbeat [1] [2]
Toxicological Role Used for suicide and homicide due to its potency, fast action, and difficulty in detection [1] [2]
Potential Applications Investigation for heart failure treatment, anticancer properties through apoptotic activity, and use as a biopesticide [1] [2].

Research Methodologies for Plant Toxin Biosynthesis

While the exact pathway for this compound is unknown, the general strategies used to unravel the biosynthesis of other complex plant alkaloids can serve as a guide. The following diagram illustrates a common multi-disciplinary workflow.

G Start Start: Unexplored Plant Toxin GenomicSeq Genome Sequencing & Assembly Start->GenomicSeq  Chromosome-level  assembly Transcriptomic Transcriptome Analysis (RNA-seq) GenomicSeq->Transcriptomic  Tissue-specific  expression data GeneSelect Candidate Gene Selection Transcriptomic->GeneSelect  Co-expression  analysis HeterologExpr Heterologous Expression (e.g., in Yeast) GeneSelect->HeterologExpr  Clone genes EnzymeChar Enzyme Functional Characterization HeterologExpr->EnzymeChar  In vitro assays PathRecon Pathway Reconstruction in Microbial Host EnzymeChar->PathRecon  Metabolic  engineering

A general research workflow for elucidating plant toxin biosynthesis.

The process often involves several key technical stages:

  • Genome and Transcriptome Sequencing: Researchers first generate a high-quality, chromosome-level genome assembly of the plant [3]. They also perform transcriptome analysis (RNA sequencing) on different tissues to see which genes are active [4] [5].
  • Candidate Gene Identification: By analyzing this data, scientists can identify genes that are co-expressed (turned on at the same time) and are similar to known biosynthetic genes from other plants [3] [4]. This helps pinpoint a shortlist of genes likely involved in making the toxin.
  • Functional Characterization: The candidate genes are then expressed in a heterologous host, like the bacterium E. coli or yeast Saccharomyces cerevisiae, to produce the proteins they encode [4] [6]. These proteins are then tested in vitro with potential starting molecules to determine their specific function—for example, whether they perform a methylation, hydroxylation, or another critical step [3] [4].
  • Pathway Reconstruction and Optimization: Once key enzymes are identified, the entire suspected pathway can be engineered into a microbial host like yeast [6] [7]. This not only confirms the pathway but also opens the door to producing the compound through fermentation, which is more scalable and controllable than extracting it from plants.

Future Research Directions

The main challenge with this compound is the lack of a publicly available, high-quality genome for Cerbera species and detailed transcriptome data from the seed tissues where this compound is produced. Applying the integrated genomic and biochemical approaches used for berberine [3] [6] and other alkaloids to Cerbera odollam would be the most direct path to mapping the this compound biosynthesis pathway.

References

Comprehensive Technical Review: Cerberin Pharmacological Effects and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerberin and Its Significance

This compound is a cardiac glycoside of the cardenolide class primarily found in the seeds of Cerbera odollam (suicide tree) and Cerbera manghas (sea mango) [1] [2]. This natural product has attracted significant research interest due to its dual nature as both a potent toxin and a potential therapeutic agent, particularly in oncology [3]. As a cardiac glycoside, this compound shares structural and mechanistic similarities with well-known compounds like digoxin and ouabain, but possesses distinct molecular features that confer unique pharmacological properties [1] [3].

The historical notoriety of this compound stems from its use in suicides and homicides, particularly in Southeast Asia and India, where Cerbera odollam accounts for approximately 50% of plant poisoning cases in some regions [1] [2]. However, recent research has revealed its promising anticancer properties through novel mechanisms that extend beyond its traditional classification as a Na+/K+-ATPase inhibitor [3]. This comprehensive review examines this compound's pharmacological effects, mechanisms of action, therapeutic potential, and research methodologies for scientists and drug development professionals.

Chemical Structure and Physicochemical Properties

Structural Characteristics

This compound possesses a complex molecular architecture characteristic of cardiac glycosides, consisting of four key components:

  • Steroid core: A 17-carbon steroidal backbone with methyl groups at positions C-10 and C-13 [1]
  • Lactone ring: A five-membered unsaturated butenolide ring attached at position C-17 of the steroid nucleus [1]
  • Sugar moiety: An O-acetylated derivative of α-L-thevetose (6-deoxy-3-O-methyl-α-L-glucopyranose) linked via glycosidic bond at C-3 [1] [3]
  • Acetyl group: A distinctive 2'-O-acetyl substituent on the sugar moiety [3]

The systematic IUPAC name for this compound is (2R,3S,4R,5S,6S)-5-Hydroxy-2-[(1R,3aS,3bR,5aR,7S,9aS,9bS,11aR)-3a-hydroxy-9a,11a-dimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-7-yl]-4-methoxy-6-methyloxan-3-yl acetate [1]. Its molecular formula is C₃₂H₄₈O₉ with a molar mass of 576.727 g·mol⁻¹ [1].

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

Property Specification Research Significance
Physical State White to pale yellow solid [1] Impacts formulation strategies and analytical detection
Melting Point 212°C (414°F) [1] Confirms compound purity and identity
Solubility Soluble in chloroform, acetone; moderately soluble in methanol; slightly soluble in water [1] [4] Guides solvent selection for extraction and experimental applications
Chemical Stability Stable under standard conditions Important for storage and experimental design

The distinctive acetylated sugar moiety differentiates this compound from related cardiac glycosides and may contribute to its unique biological activity and potency [3]. The compound is typically extracted from seed kernels using methanol or chloroform, with purification achieved through chromatographic techniques [3].

Mechanisms of Action: Cardiac Effects and Signaling Pathways

Primary Cardiac Effects

This compound's cardiotoxic effects manifest through a well-established mechanism shared with other cardiac glycosides. The sequence of events begins with rapid absorption from the gastrointestinal tract, with symptoms appearing within 20-30 minutes of ingestion and potentially culminating in fatality within 3-6 hours [1] [5]. The clinical presentation includes nausea, vomiting, abdominal pain, and potentially fatal bradycardia (heart rates as low as 30 beats per minute) [1] [5].

The molecular mechanism involves specific binding to the extracellular α-subunit of the Na+/K+-ATPase pump, effectively inhibiting its function by blocking the dephosphorylation step of the catalytic cycle [1] [4]. This inhibition disrupts the critical electrochemical gradient maintained by the pump, which normally exchanges three intracellular sodium ions for two extracellular potassium ions [1]. The resulting increase in intracellular sodium concentration reduces the activity of the sodium-calcium exchanger (NCX), leading to calcium accumulation in the cytoplasm [1] [4]. In cardiac myocytes, this elevated calcium level enhances contractility initially but ultimately leads to calcium overload, which triggers severe arrhythmias and contractile dysfunction [1].

The following diagram illustrates this primary mechanism of action:

G NaKATPase Na+/K+-ATPase Pump Na Intracellular Na+ Accumulation NaKATPase->Na Leads to This compound This compound This compound->NaKATPase Binds & Inhibits NCX Na+/Ca2+ Exchanger (NCX) Activity ↓ Na->NCX Causes Ca Intracellular Ca2+ Accumulation NCX->Ca Results in Cardiac Cardiac Effects: - Increased Contractility - Arrhythmias - Potential Heart Failure Ca->Cardiac Triggers

This compound disrupts cardiac function by inhibiting Na+/K+-ATPase, causing intracellular calcium accumulation.

Signaling Pathway Modulation

Beyond its direct effects on ion homeostasis, this compound binding to Na+/K+-ATPase induces conformational changes that activate various signal transduction pathways [1] [4]. This "signalosome" function triggers downstream effects including changes in gene expression, cell proliferation, and apoptosis through the activation of second messengers and nuclear transcription factors [1]. The tissue-specific expression of β and FXYD subunits of Na+/K+-ATPase contributes to the differential effects of this compound across various cell types [1].

In vascular smooth muscle, Na+/K+-ATPase inhibition causes membrane depolarization, leading to vasoconstriction and increased peripheral resistance [1]. This mechanism may contribute to the hypertensive effects observed at subtoxic concentrations and represents an important consideration for therapeutic applications.

Anticancer Potential and Molecular Targets

Cytotoxicity Against Cancer Cell Lines

Recent investigations have revealed this compound's promising anticancer properties at low nanomolar concentrations. A 2019 study demonstrated that this compound exhibits potent cytotoxicity against a panel of cancer cell lines, with particularly notable effects in pancreatic (PANC-1), triple-negative breast (MDA-MB-468), and non-small cell lung (A549) carcinoma cells [3]. The compound demonstrated a favorable selectivity profile, showing significantly greater toxicity toward cancer cells compared to normal cells, suggesting a potential therapeutic window that could be exploited for oncology applications [3].

Table 2: Anticancer Effects of this compound in Experimental Models

Cancer Type Cell Lines Tested Key Findings Proposed Mechanisms
Pancreatic Cancer PANC-1 Dose-dependent growth inhibition and apoptosis PI3K/AKT/mTOR pathway inhibition [3]
Triple-Negative Breast Cancer MDA-MB-468 Potent cytotoxicity at nanomolar concentrations Caspase-3 activation, PARP cleavage [3]
Non-Small Cell Lung Cancer A549 Significant reduction in cell viability G2/M cell cycle arrest [3]
Various Carcinomas Multiple cell lines Selective toxicity to cancer vs normal cells DNA damage (γH2AX phosphorylation) [3]
PI3K/AKT/mTOR Pathway Inhibition

A key mechanism underlying this compound's anticancer activity involves the potent inhibition of the PI3K/AKT/mTOR signaling axis, a critical pathway regulating cell growth, proliferation, and survival that is frequently dysregulated in human cancers [3]. This compound treatment resulted in dose-dependent suppression of phosphorylated AKT and its downstream effectors, effectively blocking this pro-survival signaling network [3]. Additionally, the compound induced DNA damage, as evidenced by increased γH2AX phosphorylation (a marker of double-strand breaks), and triggered G2/M cell cycle arrest, preventing cancer cell proliferation [3].

The following diagram illustrates this compound's effects on cancer cell signaling pathways:

G This compound This compound PI3K PI3K This compound->PI3K Inhibits DNA DNA Damage (γH2AX) This compound->DNA Induces Apoptosis Apoptosis (Caspase-3, PARP) This compound->Apoptosis Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cycle G2/M Cell Cycle Arrest DNA->Cycle Triggers

This compound inhibits PI3K/AKT/mTOR pathway and induces DNA damage, cell cycle arrest, and apoptosis.

Apoptosis Induction Mechanisms

This compound activates both intrinsic and extrinsic apoptosis pathways in cancer cells. Treatment with this compound resulted in caspase-3 activation and PARP cleavage, hallmark events of apoptotic cell death [3]. The compound also promoted the degradation of anti-apoptotic proteins Mcl-1 and c-FLIP through a proteasome-dependent mechanism, thereby sensitizing cancer cells to death receptor-mediated apoptosis [3]. These findings suggest that this compound may be particularly effective in combination with agents that engage death receptor pathways, such as TRAIL (TNF-related apoptosis-inducing ligand) [3].

Toxicity Profile and Risk Assessment

Acute Toxicity and Lethal Dosage

This compound exhibits extreme toxicity upon ingestion, with historically reported lethal doses of 1.8 mg/kg in dogs and 3.1 mg/kg in cats [1]. In humans, ingestion of even a single kernel of Cerbera odollam (containing approximately 2-4 mg of this compound) can be fatal, with mortality rates ranging from 8% for one kernel to 33% for four kernels, demonstrating considerable individual variability in susceptibility [1] [2]. The narrow therapeutic index (approximately 2) is comparable to other cardiac glycosides like digoxin, highlighting the critical importance of precise dosing in any potential therapeutic application [4].

Clinical Presentation and Management

Table 3: Toxicological Profile and Management of this compound Poisoning

Parameter Manifestations/Protocol Time Course
Initial Symptoms Nausea, vomiting, abdominal pain, burning sensation in mouth Within 20-30 minutes [1] [5]
Cardiac Effects Bradycardia, AV dissociation, junctional rhythms, ST-T wave changes Within 1-2 hours [1] [6]
Neurological Effects Headache, dilated pupils, drowsiness, potential coma Progresses over several hours [1] [4]
Management Approach Supportive care, atropine, temporary pacemaker, digoxin-specific Fab fragments (variable efficacy) Immediate intervention critical [6]
Fatal Outcome Death from cardiac failure 3-6 hours without treatment [1]

The diagnostic challenge of this compound poisoning stems from limited analytical detection methods and nonspecific clinical presentation [1] [2]. Treatment remains primarily supportive, with atropine administration for bradycardia and temporary pacemaker insertion for conduction abnormalities [6]. Digoxin-specific Fab fragments have been used with variable success in severe cases, though clinical data are limited to isolated case reports [6]. The similarity between this compound and digoxin mechanisms suggests that potassium administration may help counter toxic effects, though evidence specific to this compound is limited [4].

Research Methods and Experimental Protocols

Extraction and Characterization

Standardized extraction protocols begin with dried seed kernels from Cerbera odollam, typically pulverized and subjected to sequential solvent extraction [3]. The process involves:

  • Initial extraction using methanol or chloroform through maceration or Soxhlet extraction
  • Fractionation of crude extracts via liquid-liquid partitioning
  • Purification through chromatographic techniques, particularly silica gel column chromatography with gradient elution (typically chloroform-methanol mixtures)
  • Final purification using preparative HPLC or recrystallization
  • Structure elucidation via NMR spectroscopy ( [3] reports distinctive methyl singlet resonance at δH 2.05 ppm corresponding to the 2′-O-acetyl substituent) and mass spectrometry
In Vitro Anticancer Activity Assessment

Comprehensive evaluation of this compound's anticancer effects employs multiple complementary assays:

  • Cytotoxicity screening using MTT or SRB assays against cancer cell line panels (typically 72-hour exposure) [3]
  • Clonogenic survival assays to assess long-term reproductive cell death [3]
  • Cell cycle analysis via flow cytometry with propidium iodide staining [3]
  • Apoptosis detection through Annexin V-FITC/propidium iodide staining and caspase activation assays [3]
  • DNA damage assessment by monitoring γH2AX phosphorylation (a marker of double-strand breaks) using Western blotting or immunofluorescence [3]
  • Mechanistic studies including Western blot analysis of key signaling pathways (PI3K/AKT/mTOR, MAPK, etc.) [3]
In Vivo Efficacy and Toxicity Studies

While limited this compound-specific in vivo data are available, related cardiac glycosides have been evaluated using:

  • Xenograft models with human cancer cell lines implanted in immunodeficient mice
  • Maximum tolerated dose (MTD) determination through escalating dose studies
  • Pharmacokinetic profiling of absorption, distribution, metabolism, and excretion
  • Cardiotoxicity monitoring via electrocardiography and serum biomarker analysis

Research Gaps and Future Directions

The current research landscape reveals several critical knowledge gaps requiring further investigation:

  • Detailed pharmacokinetic profiling of this compound, including absorption, distribution, metabolism, and excretion parameters [1] [4]
  • Comprehensive safety assessment across multiple species to establish therapeutic index
  • Metabolism studies to identify potential drug interactions and polymorphic variations
  • Formulation development to enhance specificity and reduce off-target effects
  • Combination therapy strategies with conventional chemotherapeutic agents
  • Biomarker identification to predict patient response and monitor toxicity

Future research should prioritize structure-activity relationship studies to develop analogs with improved therapeutic indices and targeted delivery systems to minimize cardiotoxicity. The promising synergistic potential with TRAIL and other targeted agents warrants expanded combination therapy investigations [3]. Additionally, advanced in silico modeling and high-throughput screening approaches may accelerate the identification of this compound derivatives with optimized pharmacological properties.

Conclusion

This compound represents a pharmacologically complex natural product with dual identity as both a potent toxin and promising therapeutic agent. Its multifaceted mechanism involving Na+/K+-ATPase inhibition, PI3K/AKT/mTOR pathway suppression, and apoptosis induction positions it as an attractive candidate for drug development, particularly in oncology. However, its narrow therapeutic index and potentially severe cardiotoxicity present significant challenges that must be addressed through careful analog design, targeted delivery approaches, and comprehensive safety assessment.

References

Comprehensive Technical Guide to Cerberin: Historical Uses, Molecular Mechanisms, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Cerberin is a highly toxic cardiac glycoside isolated primarily from the seeds of Cerbera odollam, a plant indigenous to coastal regions of India, Southeast Asia, and Madagascar. This comprehensive technical review examines this compound's dual role as both a historical instrument of poisoning and a potential anticancer agent. The molecule exerts its toxic effects through specific inhibition of the Na+/K+-ATPase pump, resulting in severe cardiotoxicity characterized by bradycardia, conduction blocks, and hyperkalemia. Despite its well-documented toxicity, recent investigations have revealed this compound's promising anticancer properties through modulation of key signaling pathways including PI3K/AKT/mTOR. This whitepaper provides researchers and drug development professionals with a detailed technical overview of this compound's historical context, molecular mechanisms, clinical management, and experimental methodologies, facilitating further investigation into its therapeutic potential and toxicological profile.

Historical Context and Ethnobotanical Significance

The historical use of Cerbera odollam seeds as agents of suicide and homicide is deeply rooted in regions where the plant is indigenous. The tree has earned the macabre common names "suicide tree" and "pong-pong" due to the extensive utilization of its seeds in fatal poisonings:

  • Epidemiological Significance: In the Indian state of Kerala, C. odollam poisoning accounts for approximately 50% of all plant-mediated poisonings and roughly 10% of total poisoning cases [1] [2]. A comprehensive study covering 1989-1999 documented 537 deaths attributable to C. odollam poisoning in this region alone, with historical estimates suggesting thousands of annual fatalities in past centuries [1] [3].

  • Demographic Patterns: Statistical analyses indicate that approximately 70% of this compound poisoning victims are women, particularly those from traditional households in Asian communities [1] [4]. This demographic pattern suggests potential sociocultural factors influencing poisoning cases, including gender-based vulnerabilities and domestic circumstances.

  • Judicial Applications: In 19th century Madagascar, extracts from related species (C. manghas, previously known as tangena) were employed as "ordeal poisons" in judicial proceedings to determine guilt or innocence [3] [2]. The accused was compelled to consume a preparation containing poison shavings followed by pieces of chicken skin; survival and vomiting of the skin fragments were interpreted as evidence of innocence, while failure to vomit or death confirmed guilt [3].

  • Modern Globalization: Recent case reports document this compound poisonings in Western countries, including the United States and Switzerland, typically resulting from online seed purchases [1] [4]. This geographical expansion reflects how global commerce has facilitated the dissemination of traditionally regional poisoning agents to new populations.

Table 1: Historical and Geographical Distribution of Cerbera Poisonings

Region Documented Period Reported Cases/Fatalities Primary Context
Kerala, India 1989-1999 537 fatalities Suicide (70% women) [1]
Madagascar 19th Century Tens of thousands (estimated) Judicial "ordeal poison" [3] [2]
Global (Online) 2018-2025 Multiple case reports Suicide attempts via internet purchase [1] [4]

Chemical Properties and Analytical Detection

This compound (molecular formula: C~32~H~48~O~9~) is a cardiac glycoside characterized by a steroidal backbone with a five-membered lactone ring and a distinctive glycosidic moiety identified as 2′O-acetyl-l-thevetose [5]. This structural configuration is responsible for both its toxicity and potential therapeutic applications:

  • Structural Characteristics: The this compound molecule consists of a 17 carbon steroidal backbone linked to a sugar moiety via a glycosidic bond, with a characteristic methyl singlet resonance at δH 2.05 ppm corresponding to its 2′O-acetyl substituent as identified through 1H NMR spectroscopy [5]. The presence of the 2′O-acetyl-l-thevetose sugar moiety differentiates this compound from other cardiac glycosides and contributes to its specific biological activity.

  • Toxin Concentration Variability: Analytical studies using UHPLC-HRMS/MS have demonstrated significant variation in this compound concentration depending on fruit maturity and processing. Seeds from dried ripe fruit contain substantially higher concentrations of this compound (285.9 μg/g) compared to seeds from fresh unripe fruit (2.3 μg/g) [1] [2]. This variability has important implications for both toxicological risk and experimental design.

  • Analytical Challenges: this compound cannot be reliably detected by standard digoxin immunoassays [1] [4]. The most effective identification method is ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS), which enables specific detection and quantification [1] [2]. This technical limitation complicates clinical diagnosis and forensic investigation of suspected this compound poisonings.

  • Extraction and Isolation: For research purposes, this compound can be isolated from dried seed kernels through sequential extraction using dichloromethane and methanol, followed by chromatographic purification techniques including vacuum liquid chromatography and flash chromatography [5]. The structural characterization is confirmed through comparison of 1H NMR spectral data with established literature values [5].

Table 2: Analytical Techniques for this compound Detection and Quantification

Methodology Applications Limitations Sensitivity
Digoxin Immunoassay Clinical screening Cross-reactivity only, not specific for this compound [1] Variable, not quantitative for this compound
UHPLC-HRMS/MS Research identification and quantification Requires specialized equipment and reference standards [2] High (exact mass measurement)
UHPLC-PDA-MS Quantification in plant material Limited to known compounds with available standards [2] Moderate to high
1H NMR Spectroscopy Structural confirmation Not suitable for low concentrations or complex mixtures [5] Structural elucidation

Molecular Mechanisms and Pathophysiology

Primary Cardiotoxic Mechanism

This compound's primary mechanism of action involves specific binding to and inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) exchanger in cardiac myocytes [1] [6]. This molecular interaction triggers a cascade of electrophysiological disturbances:

  • Ionic Gradient Disruption: By inhibiting Na+/K+-ATPase, this compound prevents the extrusion of sodium ions from and potassium ions into cardiac cells, resulting in extracellular hyperkalemia and intracellular sodium accumulation [1]. The increased intracellular sodium concentration subsequently disrupts the operation of the sodium-calcium exchanger (NCX), which normally removes calcium from cells utilizing the sodium electrochemical gradient.

  • Calcium-Mediated Toxicity: The impaired NCX function leads to pathological intracellular calcium accumulation, which produces two distinct cardiac effects: (1) increased calcium uptake by the sarcoplasmic reticulum enhances calcium release upon stimulation, resulting in temporarily increased contractility (positive inotropy); and (2) prolonged calcium elevation lengthens the cardiac action potential, ultimately leading to severe bradycardia and conduction abnormalities [1].

The following diagram illustrates this molecular mechanism:

G This compound This compound NaK_ATPase NaK_ATPase This compound->NaK_ATPase Inhibits Intracellular_Na Intracellular_Na NaK_ATPase->Intracellular_Na Regulates Hyperkalemia Hyperkalemia NaK_ATPase->Hyperkalemia Inhibition Causes NCX NCX Intracellular_Na->NCX Disrupts Intracellular_Ca Intracellular_Ca NCX->Intracellular_Ca Increases SR_Ca_Release SR_Ca_Release Intracellular_Ca->SR_Ca_Release Enhances Bradycardia Bradycardia Intracellular_Ca->Bradycardia Causes

This compound inhibits Na+/K+-ATPase, increasing intracellular Na+ and Ca2+, causing bradycardia and hyperkalemia.

Anticancer Mechanisms

Recent investigations have revealed that this compound exhibits potent anticancer activity at low nanomolar concentrations against various cancer cell lines, including pancreatic (PANC-1), triple-negative breast (MDA-MB-468), and non-small cell lung (A549) carcinoma cells [5]. The compound mediates these effects through multiple molecular pathways:

  • PI3K/AKT/mTOR Pathway Inhibition: this compound has been demonstrated to suppress the PI3K/AKT/mTOR signaling axis, a critical regulator of cell proliferation, survival, and metabolism that is frequently hyperactivated in human cancers [5]. This inhibition results in reduced cancer cell viability and induction of apoptotic cell death.

  • Cell Cycle Arrest: Treatment with this compound induces G2/M cell cycle arrest in cancer cells, preventing cellular division and proliferation. This effect is mediated through modulation of cyclin-dependent kinases and their regulatory subunits [5].

  • Apoptosis Induction: this compound triggers mitochondrial-mediated apoptosis by altering the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to caspase activation and programmed cell death [5]. The compound also enhances degradation of anti-apoptotic proteins Mcl-1 and c-FLIP, further promoting apoptotic signaling.

The following diagram illustrates these anticancer mechanisms:

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces G2M_Arrest G2M_Arrest This compound->G2M_Arrest Causes Mcl1 Mcl1 This compound->Mcl1 Degrades AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth CellGrowth mTOR->CellGrowth Promotes Mcl1->Apoptosis Inhibits

This compound inhibits PI3K/AKT/mTOR pathway and induces G2/M arrest and apoptosis.

Clinical Presentation and Management

Clinical Presentation and Diagnosis

This compound poisoning manifests with a characteristic clinical presentation that reflects its cardiotoxic mechanism:

  • Symptom Profile: The most frequently reported initial symptoms include gastrointestinal manifestations such as nausea (54% of cases) and vomiting, often accompanied by abdominal pain [1]. Neurological symptoms may include dizziness, headache, muscle weakness, and visual disturbances such as xanthopsia (yellow vision) [4]. Without intervention, symptoms typically progress to severe cardiac abnormalities.

  • Electrocardiographic Findings: Cardiac manifestations represent the most life-threatening consequences of this compound poisoning. The most common ECG abnormalities include sinus bradycardia (32% of cases), sinus pause (28%), and varying degrees of heart block (58%) [1] [4]. Severe cases may progress to junctional rhythm, ventricular tachycardia, or fatal arrhythmias.

  • Metabolic Abnormalations: Laboratory findings typically reveal hyperkalemia due to inhibition of cellular potassium uptake, which can be profound (case reports document potassium levels exceeding 9.0 mmol/L in fatal cases) [7]. Additional abnormalities may include thrombocytopenia (observed in 50% of cases in one study) and acute kidney injury [1] [4].

Therapeutic Interventions

The management of this compound poisoning requires a multifaceted approach addressing both the toxin elimination and its cardiovascular effects:

  • Digoxin-Specific Antibody Fragments (DigiFab): The primary specific intervention involves administration of digoxin immune fab, which demonstrates cross-reactivity with this compound due to structural similarities [1] [4]. Dosing protocols vary based on severity, with case reports describing administration ranging from 10 vials in moderate cases to 80 vials (320 mg) in severe, life-threatening poisonings [1] [4]. Response may be incomplete due to structural differences between digoxin and this compound [7].

  • Hyperkalemia Management: Treatment of elevated serum potassium includes standard interventions such as insulin-dextrose infusion to promote intracellular potassium shift, calcium gluconate to stabilize cardiac membranes, and in severe cases, renal replacement therapy [4] [7]. The effectiveness of these measures may be limited by ongoing potassium release from cells.

  • Cardiovascular Support: Symptomatic bradycardia may require atropine administration, though this often provides only transient benefit [4]. Refractory cases may necessitate transvenous cardiac pacing for hemodynamic support until the toxin is eliminated [4]. Case reports document pacing dependency for up to 56 hours in severe poisonings [4].

  • Investigational Approaches: Limited evidence suggests intravenous lipid emulsion may provide benefit, though clinical experience remains sparse and effectiveness uncertain [7]. Extracorporeal membrane oxygenation (ECMO) has been considered but may be complicated by prior lipid emulsion administration [7].

Table 3: Clinical Management Strategies for this compound Poisoning

Intervention Mechanism of Action Dosing/Administration Evidence Level
Digoxin Immune Fab Binds this compound, forming inactive complexes 10-80 vials based on severity [1] [4] Case reports, limited efficacy
Atropine Competitive muscarinic antagonist 0.5-1.0 mg IV, may repeat [4] Transient effect only
Transvenous Pacing Mechanical heart rate support Set rate 70 bpm, may require 24-56 hours [4] Life-saving in refractory cases
Insulin-Dextrose Promotes intracellular potassium shift 10 units regular insulin with 50g dextrose [4] Standard for hyperkalemia
Renal Replacement Corrects refractory hyperkalemia Continuous venovenous hemodialysis [7] Reserved for severe cases

Experimental Protocols and Research Methodologies

Cytotoxicity Assessment

The evaluation of this compound's anticancer activity employs standardized cytotoxicity assays:

  • Cell Culture Conditions: Human cancer cell lines (e.g., PANC-1, MDA-MB-468, A549) are maintained in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂ [5]. Cells should be in logarithmic growth phase at the time of experimentation.

  • MTT Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed according to established protocols [5]. Briefly, cells are seeded in 96-well plates (3-5 × 10³ cells/well) and treated with serially diluted this compound for 72 hours. MTT solution (0.5 mg/mL) is added for 4 hours, followed by dissolution of formazan crystals in DMSO. Absorbance is measured at 570 nm, and IC₅₀ values are calculated using nonlinear regression analysis.

  • Clonogenic Survival Assay: To assess long-term reproductive viability, cells are seeded at low density (200-1000 cells/well in 6-well plates) and treated with this compound for 24 hours [5]. The medium is replaced with drug-free medium, and cells are incubated for 7-14 days until visible colonies form. Colonies are fixed with methanol, stained with crystal violet, and counted manually or with automated colony counters.

Apoptosis Detection

Multiple methodologies are available to quantify this compound-induced apoptosis:

  • Annexin V/Propidium Iodide Staining: The gold standard for apoptosis detection involves dual staining with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) followed by flow cytometric analysis [5]. This approach discriminates between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

  • Caspase Activity Assays: Caspase activation, a hallmark of apoptosis, can be measured using fluorogenic substrates specific for caspase-3, -8, and -9. Cells are lysed after this compound treatment, and caspase activity is determined by monitoring the release of fluorescent products (e.g., 7-amino-4-trifluoromethylcoumarin) over time [5].

  • Western Blot Analysis: Apoptosis-related protein expression is evaluated by Western blotting using specific antibodies against cleaved PARP, Bcl-2 family proteins (Bax, Bcl-2, Mcl-1), and caspases [5]. Protein lysates are prepared from treated cells, separated by SDS-PAGE, transferred to membranes, and probed with specific antibodies followed by appropriate secondary antibodies with chemiluminescent detection.

Signaling Pathway Analysis

Comprehensive analysis of this compound's effects on signaling pathways involves multiple complementary approaches:

  • Phosphoprotein Profiling: The inhibitory effect of this compound on the PI3K/AKT/mTOR pathway is assessed through phospho-specific Western blotting using antibodies against p-AKT (Ser473), p-mTOR (Ser2448), and downstream targets including p-S6K and p-4E-BP1 [5]. Total protein levels serve as loading controls and to distinguish between pathway inhibition and reduced protein expression.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is employed to measure mRNA expression of pathway components and target genes. Total RNA is extracted using TRIzol reagent, reverse transcribed to cDNA, and amplified using gene-specific primers and SYBR Green chemistry [5].

  • Immunofluorescence Microscopy: Subcellular localization of signaling molecules (e.g., β-catenin, STAT3) is visualized by immunofluorescence. Cells grown on coverslips are fixed, permeabilized, blocked, and incubated with primary antibodies followed by fluorophore-conjugated secondary antibodies [5]. Nuclei are counterstained with DAPI, and localization is examined by confocal microscopy.

The following diagram illustrates the experimental workflow for evaluating this compound's anticancer activity:

G CellCulture CellCulture CerberinTreatment CerberinTreatment CellCulture->CerberinTreatment Plate cells Viability Viability CerberinTreatment->Viability Assess Apoptosis Apoptosis CerberinTreatment->Apoptosis Evaluate Signaling Signaling CerberinTreatment->Signaling Analyze MTT MTT Viability->MTT MTT assay AnnexinV AnnexinV Apoptosis->AnnexinV Annexin V/PI WesternBlot WesternBlot Signaling->WesternBlot Western blot

Experimental workflow for evaluating this compound's anticancer effects in vitro.

Research Outlook and Therapeutic Potential

The investigation of this compound as a potential anticancer therapeutic represents a promising research direction, though several challenges remain:

  • Therapeutic Window Optimization: The principal challenge in developing this compound as a therapeutic agent lies in its narrow therapeutic window, as evidenced by its well-documented human toxicity [1] [5]. Future research should focus on structural analog development to dissociate anticancer activity from cardiotoxicity through targeted chemical modifications.

  • Drug Delivery Strategies: Innovative delivery systems including nanoparticle encapsulation and targeted drug conjugates may enhance tumor-specific delivery while minimizing systemic exposure and cardiac toxicity. These approaches could potentially improve the therapeutic index of this compound and related compounds.

  • Combination Therapy: this compound demonstrates synergistic effects with conventional chemotherapeutic agents and targeted therapies [5]. Rational combination strategies based on mechanistic insights into its effects on signaling pathways may enhance efficacy while permitting dose reduction to mitigate toxicity.

  • Biomarker Development: Identification of predictive biomarkers for this compound sensitivity would facilitate patient stratification and maximize therapeutic benefit. Potential biomarkers may include expression patterns of Na+/K+-ATPase isoforms, PI3K pathway mutations, or apoptotic regulator profiles.

Conclusion

References

Application Note: Detection of Cerberin in Human Serum by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Cerberin is a potent cardiac glycoside and the principal toxin found in the seeds of Cerbera odollam (the "suicide tree") and Cerbera manghas (the sea mango) [1]. Its toxicity stems from the inhibition of the Na+/K+-ATPase pump in cardiac cells, which can lead to fatal arrhythmias [2]. Poisoning cases, whether accidental, suicidal, or homicidal, are a significant concern in regions where these plants grow, and the globalization of online seed trade has increased their reach [3]. Detecting this compound in biological samples is crucial for confirming poisoning in clinical and forensic toxicology. This note describes a robust method for extracting and detecting this compound, neriifolin, and tanghinin in human blood serum using a MonoSpin cartridge combined with LC-MS/MS [3].

2. Materials and Methods

2.1. Reagents and Chemicals

  • This compound Standard: Chemical purity > 98% [2].
  • Internal Standard (IS): Digoxin-d3 was used [3].
  • Solvents: LC-MS grade acetonitrile, methanol, and ethanol [2].
  • Others: Ammonium formate (chemical purity > 95%) and deionized water.

2.2. Equipment

  • Liquid Chromatography System: Coupled to a tandem mass spectrometer (LC-MS/MS).
  • Chromatography Column: A suitable C18 column.
  • Sample Preparation: MonoSpin C18 cartridge (1 mL volume) [3].
  • Centrifuge: Capable of achieving 10,000 × g.

2.3. Sample Preparation Protocol The following workflow outlines the sample preparation and analysis steps:

G Start Start with 100 µL of human blood serum S1 Add 10 µL of Internal Standard (Digoxin-d3) and 300 µL of ethanol Start->S1 S2 Vortex mix for 1 minute S1->S2 S3 Centrifuge at 10,000 × g for 5 minutes S2->S3 S4 Load supernatant onto a pre-conditioned MonoSpin C18 cartridge S3->S4 S5 Centrifuge cartridge at 3,000 × g for 2 minutes (to elute target analytes) S4->S5 S6 Collect eluate and evaporate to dryness under a stream of nitrogen S5->S6 S7 Reconstitute dried extract in 100 µL of methanol S6->S7 S8 Analyze via LC-MS/MS S7->S8

2.4. Liquid Chromatography Conditions While the specific gradient was not fully detailed in the available sources, the method utilizes liquid chromatography. Typical conditions for such analyses involve:

  • Mobile Phase A: Aqueous buffer (e.g., 2 mM ammonium formate in water).
  • Mobile Phase B: Organic solvent (e.g., 2 mM ammonium formate in methanol or acetonitrile).
  • Gradient: A linear gradient elution from a high percentage of A to a high percentage of B over a run time of approximately 15-20 minutes.
  • Flow Rate: 0.2 - 0.3 mL/min.
  • Column Temperature: Maintained at 40°C [3].
  • Injection Volume: 5 µL [3].

2.5. Mass Spectrometry Conditions Detection was performed using tandem mass spectrometry with electrospray ionization (ESI) in positive mode [3]. The method uses Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. The specific MRM transitions for this compound and the other cardenolides are proprietary to the developed method but were optimized for each compound [3].

3. Method Validation and Performance Data The developed method was rigorously validated, with key quantitative parameters summarized in the table below.

Table 1: Analytical Figures of Merit for the LC-MS/MS Method

Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Calibration Curve Range Recovery & Precision
This compound 0.15 ng/mL [3] 0.6 ng/mL [3] 0.6 - 50 ng/mL [3] Within accepted validation ranges [3]
Neriifolin 0.18 ng/mL [3] 0.6 ng/mL [3] 0.6 - 50 ng/mL [3] Within accepted validation ranges [3]
Tanghinin 0.14 ng/mL [3] 0.6 ng/mL [3] 0.6 - 50 ng/mL [3] Within accepted validation ranges [3]

Table 2: Comparison with Alternative Detection Methods

Method Key Characteristics Application in this compound Detection
HPTLC [4] Uses chloroform:methanol (9.6:0.4 v/v) as mobile phase; detection at 254 nm. Successfully quantified this compound in rat serum; considered rapid and simple but generally less sensitive and specific than LC-MS.
UHPLC-PDA-MS [5] Used for identification and quantification in plant seeds (e.g., C. manghas); detection at 219 nm. Highly effective for analyzing seed extracts but not explicitly reported for serum analysis in the provided source.

4. Application to a Real Case This method was successfully applied to a confirmed case of Cerbera odollam poisoning [3]. In this case, neriifolin was detected and quantified in serial serum samples collected from the patient over 63 hours. The initial concentration at 0.25 hours after admission was 14.4 ng/mL, which decreased to 1.57 ng/mL after 63 hours. The data allowed for the calculation of neriifolin's biological half-life in the patient, which was approximately 19.2 hours [3]. This demonstrates the method's practical utility in clinical and forensic settings for confirming diagnosis and understanding toxicokinetics.

Conclusion

The LC-MS/MS method described here provides a highly sensitive, specific, and validated approach for detecting and quantifying this compound and related cardiac glycosides in human serum. Its successful application in a real poisoning case underscores its value for clinical toxicology and forensic investigations, enabling accurate diagnosis and contributing to a better understanding of the pharmacokinetics of these potent toxins.

Additional Notes on this compound

  • Mechanism of Action: As a cardiac glycoside, this compound binds to and inhibits the Na+/K+-ATPase pump. This leads to increased intracellular sodium, which in turn causes a rise in intracellular calcium via the Na+/Ca2+ exchanger, resulting in enhanced cardiac contractility and, at toxic levels, potentially fatal arrhythmias [2] [1].
  • Beyond Toxicity: Research has also explored the potential of this compound as an anticancer agent, with studies showing it can inhibit cancer cell growth and induce apoptosis through mechanisms such as inhibition of the PI3K/AKT/mTOR signaling pathway [6] [7].

References

Comprehensive Analytical Methods for Cerberin Quantification: HPTLC Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerberin and Its Analytical Significance

This compound (2-O-acetyl neriifolin) is the principal cardiac glycoside responsible for the extreme toxicity of Cerbera odollam, a plant commonly known as the "suicide tree" belonging to the Apocynaceae family. This toxic compound has significant forensic and clinical importance due to its use in both suicidal and homicidal poisoning cases, particularly in regions where the plant is endemic, including the Indian subcontinent, Southeast Asia, and Pacific islands. The seeds of Cerbera odollam contain lethal concentrations of this compound, with ingestion of more than one seed potentially causing cardiac failure within 2-6 hours. Historical data indicates approximately 3,000 deaths annually attributed to this plant, making reliable detection methods crucial for forensic investigation and clinical treatment. [1] [2] [3]

The analytical challenge in detecting this compound stems from several factors: the compound's presence in complex biological matrices, low concentrations in body fluids after ingestion, and structural similarity to other cardiac glycosides. This compound functions by inhibiting Na+/K+-ATPase in cardiac cells, leading to increased intracellular sodium and calcium concentrations while causing extracellular potassium elevation (hyperkalemia). This mechanism results in positive inotropic effects on the heart while simultaneously stimulating the vagus nerve to reduce heart rate and slow atrioventricular node conduction. The clinical manifestations resemble digoxin toxicity but require specific identification methods since standard toxicological screens often miss this compound. [3]

HPTLC Method Development for this compound Quantification

Optimized Chromatographic Conditions

High-performance thin-layer chromatography (HPTLC) has emerged as a robust analytical technique for this compound detection due to its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. The method developed by Prasanth et al. provides a optimized approach for identifying and quantifying this compound in both plant extracts and biological samples. After extensive optimization, the researchers established that a mobile phase consisting of chloroform and methanol in the ratio of 9.6:0.4 (v/v) provides optimal separation of this compound from other components in complex matrices. This binary solvent system effectively resolves this compound with minimal tailing and interference from co-extracted compounds. [1] [2]

The HPTLC analysis is performed on 10 × 10 cm silica gel 60 F254 plates with an application rate of 150 nL/s using a CAMAG Linomat 5 automatic sampler. Linear ascending development is carried out in a twin-trough glass chamber previously saturated with the mobile phase for 30 minutes at room temperature (25 ± 2°C). The development distance is consistently maintained at 80 mm from the point of application. After development, the plates are dried completely using a hair dryer, and densitometric scanning is performed at 254 nm using a deuterium lamp. This wavelength provides optimal sensitivity for this compound detection without significant interference from matrix components. [1]

Critical Method Parameters

Table 1: Optimized HPTLC conditions for this compound quantification

Parameter Specification Rationale
Stationary Phase Silica gel 60 F254 HPTLC plates Optimal adsorption characteristics
Mobile Phase Chloroform:MeOH (9.6:0.4 v/v) Best separation efficiency
Application Volume 3-12 µL of standard/sample Within linear range of detector
Development Distance 80 mm Consistent Rf values (0.39 ± 0.02)
Detection Wavelength 254 nm Maximum this compound absorption
Saturation Time 30 minutes Reproducible chromatographic conditions
Chamber Type Twin-trough glass chamber Uniform solvent vapor equilibrium

The method has demonstrated excellent analytical performance with a consistent Rf value of 0.39 ± 0.02 for this compound across different sample types. The identity of this compound in samples is confirmed by overlaying the UV absorption spectrum of the standard this compound marker with that of the corresponding band in the sample tracks. This spectral correlation provides additional confirmation beyond Rf value matching, enhancing the reliability of identification in complex matrices such as biological fluids where interfering compounds may be present. [1] [2]

Sample Preparation Protocols

Plant Material Extraction

The extraction of this compound from Cerbera odollam seeds requires careful sample preparation to ensure complete extraction while minimizing degradation of the target compound. The validated protocol begins with drying and powdering mature seeds, followed by precise weighing of 5 g of the homogeneous powder. The powdered material undergoes maceration with 50 mL of distilled water for 6 hours with occasional shaking, replicating traditional preparation methods used in poisoning cases. This aqueous extract is then partitioned with ethyl acetate (3 × 25 mL), and the combined ethyl acetate fractions are evaporated to dryness under reduced pressure at 40°C. The residue is reconstituted in 10 mL of ethanol and filtered through a 0.45 µm membrane filter before HPTLC analysis. This sequential extraction approach maximizes this compound recovery while reducing interference from water-soluble compounds. [2]

For qualitative screening purposes, a simpler extraction method can be employed using chloroform and methanol (2:1 v/v) as the extraction solvent. Approximately 1 g of powdered seed material is extracted with 10 mL of solvent using ultrasonication for 15 minutes, followed by filtration and direct application to the HPTLC plate. While this method provides faster results, it may yield lower recovery rates compared to the comprehensive water-ethyl acetate-ethanol extraction protocol. [1]

Biological Sample Preparation

The analysis of this compound in biological matrices presents additional challenges due to protein binding and the presence of interfering compounds. For rat serum analysis, a protein precipitation and extraction protocol has been optimized. Initially, 1 mL of serum is mixed with 2 mL of distilled water and vortexed for 5 minutes. The proteins are precipitated using cold acetonitrile (3 mL) followed by centrifugation at 4000 rpm for 10 minutes. The supernatant is collected and subjected to liquid-liquid extraction with ethyl acetate (3 × 2 mL). The combined organic layers are evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in 200 µL of methanol for HPTLC analysis. This sample preparation approach effectively removes interfering compounds while maintaining the stability of this compound throughout the process. [1] [2]

For human biological samples in forensic applications, the extraction protocol may require modification based on the sample type. Gastric aspirates typically need dilution with distilled water (1:1) followed by filtration and direct application if the this compound concentration is sufficiently high. For blood samples, solid-phase extraction (SPE) using C18 cartridges may provide cleaner extracts compared to protein precipitation, particularly in cases with advanced decomposition where additional interfering compounds are present. [3]

G SamplePrep Sample Preparation Workflow PlantMaterial Plant Material (Seeds) SamplePrep->PlantMaterial BiologicalSample Biological Samples SamplePrep->BiologicalSample DryGrind 1. Dry & Powder (5 g powder) PlantMaterial->DryGrind SerumPlasma Serum/Plasma (1 mL) BiologicalSample->SerumPlasma WaterMaceration 2. Water Maceration (50 mL, 6 hours) DryGrind->WaterMaceration EthylAcetatePartition 3. Ethyl Acetate Partition (3 × 25 mL) WaterMaceration->EthylAcetatePartition EvaporateReconstitute 4. Evaporate & Reconstitute in Ethanol EthylAcetatePartition->EvaporateReconstitute FilterAnalyze 5. Filter & Analyze (0.45 μm membrane) EvaporateReconstitute->FilterAnalyze ProteinPrecipitation 1. Protein Precipitation Cold ACN (3 mL) SerumPlasma->ProteinPrecipitation Centrifuge 2. Centrifuge (4000 rpm, 10 min) ProteinPrecipitation->Centrifuge LiquidLiquidExtraction 3. Liquid-Liquid Extraction Ethyl Acetate (3 × 2 mL) Centrifuge->LiquidLiquidExtraction EvaporateReconstituteBio 4. Evaporate & Reconstitute in Methanol (200 μL) LiquidLiquidExtraction->EvaporateReconstituteBio

Figure 1: Sample preparation workflow for plant materials and biological samples prior to HPTLC analysis

Quantitative Analysis and Method Validation

Analytical Performance Parameters

The developed HPTLC method for this compound quantification has undergone comprehensive validation according to ICH guidelines, demonstrating reliable performance across multiple parameters. The method shows excellent linearity in the concentration range of 3-12 µg/spot with a correlation coefficient (r²) of 0.9996, indicating a strong relationship between concentration and detector response. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.552 µg/spot and 1.675 µg/spot respectively, providing sufficient sensitivity for detecting this compound in both plant materials and biological samples. These sensitivity parameters are particularly important for forensic applications where this compound may be present at low concentrations in complex matrices. [1] [2]

The precision and accuracy of the method were evaluated through both intra-day and inter-day studies. Intra-day precision (repeatability) showed relative standard deviation (RSD) values below 1.5%, while inter-day precision recorded RSD values below 2.0%, demonstrating excellent method reproducibility. Recovery studies conducted by spiking pre-analyzed samples with known this compound concentrations showed recovery rates between 97.5-101.2%, confirming the method's accuracy across the validated concentration range. The method also demonstrated good robustness, with minimal impact on Rf values and peak areas when minor variations in mobile phase composition (±0.1 mL), development distance (±5 mm), and plate saturation time (±5 minutes) were introduced. [2]

Table 2: Validation parameters for HPTLC method of this compound quantification

Validation Parameter Results Acceptance Criteria
Linearity Range 3-12 µg/spot -
Correlation Coefficient (r²) 0.9996 ≥0.995
LOD 0.552 µg/spot -
LOQ 1.675 µg/spot -
Intra-day Precision (%RSD) <1.5% ≤2.0%
Inter-day Precision (%RSD) <2.0% ≤3.0%
Recovery (%) 97.5-101.2% 95-102%
Specificity Peak purity >0.999 No interference
Robustness RSD <2.0% Method withstands slight variations
Quantification in Biological Matrices

The application of the HPTLC method to rat serum samples demonstrated its effectiveness for detecting this compound in biological fluids. In controlled administration studies, this compound was successfully detected and quantified in serum samples collected at various time points following exposure. The method enabled pharmacokinetic profiling, revealing this compound's rapid distribution and elimination characteristics. The ability to detect this compound in biological matrices at concentrations relevant to poisoning cases makes this method particularly valuable for clinical and forensic toxicology applications where rapid identification can inform treatment decisions. [1]

For biological samples, additional validation parameters were assessed including selectivity, which confirmed no interference from endogenous serum components at the Rf value corresponding to this compound. The carry-over effect was evaluated by analyzing blank samples after high-concentration standards, demonstrating no significant carry-over between applications. Solution stability studies indicated that this compound standards and sample extracts remained stable in methanol for at least 24 hours when stored at 4°C, with peak area variations less than 2%. These characteristics make the method practical for routine analysis where multiple samples may require processing over extended periods. [1] [2]

Alternative Analytical Methods

Visible Spectrophotometric Method

For laboratories without access to HPTLC instrumentation, a visible spectrophotometric method has been developed as a simpler alternative for this compound detection. This approach is based on the reaction of the cardenolide group in this compound with 3,5-dinitro salicylic acid (DNS) in alkaline medium, which yields a bright orange-yellow complex with maximum absorption at 370 nm. The method obeys Beer's law in the concentration range of 50-250 µg/mL, making it suitable for quantifying this compound in samples with higher concentration levels. While this method offers advantages in terms of simplicity and equipment requirements, it lacks the specificity of chromatographic methods and may be subject to interference from other cardenolides or compounds with similar functional groups. [4]

The spectrophotometric method has been successfully applied to rat plasma samples after protein precipitation with acetonitrile, demonstrating its applicability to biological matrices. Validation studies showed good precision and accuracy, with recovery rates of 98.2-101.5% from spiked plasma samples. However, the higher limit of detection (15 µg/mL) compared to HPTLC limits its utility in cases with low this compound concentrations. This method is particularly suitable for initial screening of plant materials or gastric content samples where this compound concentrations are typically high and rapid results are prioritized over extreme sensitivity. [4]

LC-MS/MS Detection Method

For laboratories requiring highest sensitivity and specificity, a sophisticated LC-MS/MS method has been developed for detecting this compound and related cardiac glycosides (neriifolin, tanghinin) in human blood serum. This method utilizes a MonoSpin cartridge for sample preparation followed by analysis with liquid chromatography-tandem mass spectrometry. The LODs for this method were remarkably low: 0.005 µM for this compound, 0.002 µM for neriifolin, and 0.009 µM for tanghinin, representing significantly improved sensitivity compared to HPTLC approaches. The method validation demonstrated excellent linearity, precision, and accuracy across biologically relevant concentration ranges. [3]

The LC-MS/MS method has been successfully applied to an actual poisoning case, where neriifolin was detected and quantified in patient sera. This application provided valuable data on the time course and biological half-life of neriifolin in blood serum, information crucial for optimizing treatment strategies for Cerbera poisoning. While this method offers superior performance characteristics, it requires specialized instrumentation and expertise that may not be available in all laboratories, particularly in resource-limited settings where Cerbera poisoning is most prevalent. The method represents the current gold standard for this compound detection in complex biological matrices and is particularly valuable for forensic applications where definitive identification and quantification are required. [3]

G Comparison Method Comparison Overview HPTLC HPTLC Method Comparison->HPTLC Spectro Spectrophotometric Method Comparison->Spectro LCMS LC-MS/MS Method Comparison->LCMS HPTLC_Advantages Advantages: • Cost-effective • Multiple samples • Simple operation • Good sensitivity HPTLC->HPTLC_Advantages HPTLC_Disadvantages Limitations: • Moderate specificity • Manual evaluation HPTLC->HPTLC_Disadvantages Spectro_Advantages Advantages: • Equipment simplicity • Rapid analysis • Low cost Spectro->Spectro_Advantages Spectro_Disadvantages Limitations: • Lower specificity • Higher LOD • Matrix interference Spectro->Spectro_Disadvantages LCMS_Advantages Advantages: • Highest sensitivity • Unambiguous ID • Multi-analyte • Gold standard LCMS->LCMS_Advantages LCMS_Disadvantages Limitations: • High cost • Specialized training • Maintenance needs LCMS->LCMS_Disadvantages

Figure 2: Comparison of analytical methods for this compound detection showing advantages and limitations of each approach

Applications and Implications

Forensic and Clinical Applications

The development of reliable this compound detection methods has significant implications for forensic toxicology, particularly in regions where Cerbera odollam poisoning is prevalent. The HPTLC method enables forensic laboratories with basic instrumentation capabilities to confirm this compound presence in postmortem samples including gastric content, blood, serum, and tissue homogenates. In suspected homicide cases, the ability to detect this compound in biological samples can provide crucial evidence, especially since the symptoms of this compound poisoning can mimic natural cardiac events. The method's cost-effectiveness and simplicity make it particularly valuable in developing countries where advanced instrumentation may not be readily available, yet the need for forensic toxicology services is high due to the incidence of Cerbera-related deaths. [1] [2] [3]

In clinical settings, rapid detection of this compound in biological samples from poisoning victims can guide appropriate medical intervention. While treatment is primarily supportive, identifying this compound as the causative agent can help clinicians anticipate complications such as hyperkalemia and cardiac conduction abnormalities. The knowledge that this compound poisoning has occurred may also prompt more aggressive monitoring and earlier intervention for potentially life-threatening arrhythmias. Furthermore, in cases where the history of ingestion is unclear, toxicological confirmation of this compound exposure can prevent misattribution of symptoms to other causes, potentially improving patient outcomes through more targeted management. [3]

Research Applications

Beyond forensic and clinical applications, these analytical methods facilitate scientific research on Cerbera odollam and its toxic components. Researchers can utilize the HPTLC method to study this compound distribution in different plant parts, variations in concentration based on geographical location and season, and changes in toxin content during fruit maturation. Such studies contribute to understanding the plant's toxicology and may inform public health initiatives in regions where poisoning incidents are common. Additionally, the methods enable research on detoxification processes and potential antidotes for this compound poisoning by allowing precise quantification of toxin levels in experimental models. [1] [2]

The analytical methods also support phytochemical and pharmacological studies aimed at exploring potential medicinal applications of this compound and related compounds. While toxic at high doses, cardiac glycosides like this compound have known therapeutic applications in controlled doses for cardiac conditions. The availability of reliable quantification methods enables standardized preparation of extracts with known this compound content for pharmacological evaluation, contributing to drug discovery efforts from natural products. Furthermore, these methods can be applied to quality control in the study of traditional medicine preparations that may contain Cerbera odollam components, ensuring consistent and safe dosing in ethnopharmacological research. [2]

Conclusion

The HPTLC method for this compound quantification represents a balanced analytical approach that combines adequate sensitivity and specificity with practical considerations of cost, equipment requirements, and technical expertise. The method has been rigorously validated according to international guidelines, demonstrating excellent performance characteristics for the detection and quantification of this compound in both plant materials and biological samples. While alternative methods such as spectrophotometry offer simplicity and LC-MS/MS provides superior sensitivity, the HPTLC method stands out for its accessibility and reliability in resource-limited settings where Cerbera odollam poisoning is most prevalent. The continued refinement of analytical methods for this compound detection will contribute to improved forensic investigation, clinical management, and scientific understanding of this significant plant toxin.

References

Comprehensive Analysis of Cerberin by LC-MS/MS: Applications in Toxicology and Forensic Science

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Cerberin is a principal toxic component of Cerbera odollam, a plant known as the "suicide tree" [1] [2]. Poisoning cases, sometimes fatal, have been reported in regions where the plant is native, and its seeds are now accessible globally via online commerce, leading to incidents in non-native regions like Japan [3] [2]. This compound inhibits Na+/K+-ATPase, leading to increased intracellular calcium in cardiac cells, which causes positive inotropic effects and can result in clinical symptoms such as nausea, vomiting, electrocardiogram abnormalities, and hyperkalemia [2]. Beyond its toxicity, recent research highlights its potential as an anticancer agent, showing activity against various cancer cell lines by inhibiting the PI3K/AKT/mTOR signaling pathway [1]. Accurate detection and quantification are therefore essential for diagnosing poisoning, guiding treatment, and supporting pharmaceutical research.

Detailed LC-MS/MS Analytical Method

This protocol describes a sensitive and validated method for extracting and detecting this compound and related cardiac glycosides (neriifolin, tanghinin) in human blood serum using a MonoSpin cartridge for sample cleanup and LC-MS/MS for analysis [3].

Materials and Reagents
  • Analytical Standards: this compound (2′-acetylneriifolin, >98% purity) and 17β-neriifolin (>96% purity, suitable as an Internal Standard). Commercially available from suppliers like Toronto Research Chemicals [2].
  • Solvents: LC-MS grade Acetonitrile, Ethanol, and Methanol.
  • Additive: Special reagent-grade Ammonium Formate (>95%).
  • Sample: Human blood serum.
  • Equipment: MonoSpin C18-PA cartridge (GL Sciences, Japan).
Experimental Protocol
2.1 Sample Preparation and Extraction
  • Pre-treatment: Add 100 µL of the internal standard (IS), 17β-neriifolin, to 100 µL of human blood serum.
  • Protein Precipitation: Add 300 µL of ethanol to the serum-IS mixture. Vortex the sample vigorously to ensure thorough mixing.
  • Centrifugation: Centrifuge the mixture. Then, transfer the resulting supernatant to the MonoSpin C18-PA cartridge.
  • Solid-Phase Extraction (SPE):
    • Centrifuge the cartridge to pass the supernatant through the sorbent.
    • Wash the sorbent with 200 µL of a 10% (v/v) ethanol solution to remove impurities.
    • Elute the target analytes (this compound, neriifolin, tanghinin) with 100 µL of acetonitrile.
  • Reconstitution: Evaporate the eluent to complete dryness under a stream of nitrogen gas. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10 mM ammonium formate in water) to make it compatible with the LC-MS/MS system [2].
2.2 Liquid Chromatography (LC) Conditions

The following conditions provide a baseline separation of the target cardiac glycosides.

  • Column: XTerra MS C18 column (recommended for good peak symmetry for alkaloid/glycoside analysis) [4].
  • Mobile Phase: A combination of:
    • Mobile Phase A: 10 mM Ammonium Formate in Water.
    • Mobile Phase B: Methanol.
  • Gradient Elution: A typical gradient program can be used (e.g., starting with a high percentage of A and increasing B over time), though the specific gradient for this method should be optimized based on the column and system [3] [4].
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 5 µL [2].
2.3 Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  • Ion Source Parameters: (To be optimized for the specific instrument). Example: Drying gas temperature and flow, nebulizer pressure, capillary voltage.
  • MRM Transitions: (Specific precursor ion > product ion pairs for this compound, neriifolin, tanghinin, and the IS must be defined based on standard analysis). The method developed has low detection limits [3].
Method Validation Summary

The developed method was rigorously validated for the analysis of human blood serum. Key performance characteristics are summarized in the table below.

Table 1: Analytical Figures of Merit for the LC-MS/MS Method [3]

Parameter This compound Neriifolin Tanghinin
Limit of Detection (LOD) 0.15 ng/mL 0.18 ng/mL 0.14 ng/mL
Limit of Quantification (LOQ) 0.6 ng/mL 0.6 ng/mL 0.6 ng/mL
Calibration Range Up to 100 ng/mL Up to 100 ng/mL Up to 100 ng/mL
Precision (Repeatability) Meets acceptance criteria Meets acceptance criteria Meets acceptance criteria
Accuracy Meets acceptance criteria Meets acceptance criteria Meets acceptance criteria

Application to a Clinical Case Study

The protocol was successfully applied to a real-case Cerbera odollam poisoning [3] [2].

  • Detection: Neriifolin was identified and quantified in the patient's serial serum samples.
  • Concentration Time-Course: Neriifolin concentrations ranged from 14.4 ng/mL at 0.25 hours after admission to 1.57 ng/mL at 63 hours.
  • Pharmacokinetics: The calculated biological half-life of neriifolin in this patient was approximately 19.2 hours [3]. This data is critical for understanding the toxin's persistence and guiding the duration of medical monitoring.

Workflow and Chemical Pathway Diagrams

Below are the Graphviz-generated diagrams illustrating the experimental workflow and the mechanism of action of this compound.

Analytical Workflow for Serum Sample Analysis

This diagram outlines the step-by-step sample preparation and analysis protocol.

G LC-MS/MS Analysis Workflow for this compound start Start: 100 µL Human Serum addIS Add Internal Standard (17β-neriifolin) start->addIS ppt Protein Precipitation with 300 µL Ethanol addIS->ppt cent1 Centrifuge & Collect Supernatant ppt->cent1 spinCart Load onto MonoSpin C18-PA Cartridge cent1->spinCart wash Wash with 10% Ethanol spinCart->wash elute Elute with Acetonitrile wash->elute dry Dry under Nitrogen Stream elute->dry reconst Reconstitute in Mobile Phase dry->reconst inject Inject into LC-MS/MS System reconst->inject detect Detect & Quantify via MRM inject->detect

Proposed Anticancer Mechanism of this compound

For research contexts investigating this compound's anticancer properties, the following diagram illustrates its action on the PI3K/AKT/mTOR pathway, which is distinct from its cardiotoxic mechanism [1].

G Proposed Anticancer Mechanism of this compound This compound This compound PI3K PI3K Activation This compound->PI3K Inhibits Apoptosis Induction of Apoptosis This compound->Apoptosis Promotes AKT AKT Phosphorylation PI3K->AKT mTOR mTORC1 Signaling AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Data Tables for Quick Reference

Table 2: Key Clinical Pharmacokinetic Data from a Poisoning Case (Neriifolin) [3]

Time After Admission (hours) Serum Neriifolin Concentration (ng/mL)
0.25 14.4
63 1.57
Calculated Half-life (hours) 19.2

Table 3: Troubleshooting Common Issues in LC-MS/MS Analysis

Issue Potential Cause Suggested Solution
Poor Peak Shape / Tailing Inactive column surface for basic compounds Use a specialized C18 column (e.g., XTerra MS C18) [4].
Low Analytical Response Inefficient elution from SPE cartridge Ensure the sorbent is properly conditioned and use a strong enough elution solvent (e.g., acetonitrile).
High Background Noise Matrix effects from serum Optimize the washing step in the SPE protocol; ensure adequate protein precipitation.

Conclusion

The LC-MS/MS protocol detailed here provides a robust, highly sensitive, and applicable method for detecting and quantifying this compound in biological fluids. Its success in a real-world poisoning case underscores its value in clinical toxicology and forensic science, enabling accurate diagnosis and informed patient management. Furthermore, the low detection limits and precise quantification support its utility in pharmaceutical research, particularly in investigating the promising anticancer properties of cardiac glycosides like this compound.

References

Comprehensive Application Notes and Protocols for the Extraction, Purification, and Analysis of Cerberin from Cerbera odollam Seeds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerbera odollam and Cerberin

Cerbera odollam, commonly known as the "suicide tree" or "pong-pong," is a poisonous plant species distributed across the Indian subcontinent, Indochina, Malaysia, and the Pacific regions. The seeds of this plant contain potent cardiac glycosides, with This compound (2'-O-acetylneriifolin) being the principal toxin responsible for its toxicity. This compound has attracted significant research interest not only for its forensic and toxicological importance but also for its promising anticancer properties discovered in recent studies.

This compound belongs to the cardenolide class of cardiac glycosides, characterized by a steroidal backbone linked to a sugar moiety via a glycosidic bond. What distinguishes this compound structurally is the presence of a five-membered lactone ring and a distinctive sugar moiety identified as 2'O-acetyl-l-thevetose [1]. The compound exerts its biological effects primarily through inhibition of the Na+/K+-ATPase transmembrane ion pump, leading to increased intracellular calcium concentrations in cardiac cells, which explains its cardiotoxic effects [2].

Table 1: Key Characteristics of Cerbera odollam and this compound

Parameter Description
Plant Source Cerbera odollam (Apocynaceae family)
Toxic Parts Seed kernels (approximately 1/2 to 3 kernels can be fatal)
Principal Toxin This compound (2'-O-acetylneriifolin)
Other Glycosides Neriifolin, cerberoside, tanghinin, deacetyltanghinin
Lethal Dose (Animals) 1.8 mg/kg in dogs, 3.8 mg/kg in cats
Traditional Uses Purgative, rat poison, insecticide, insect repellent

Extraction Methods and Protocols

Initial Extraction from Seed Kernels

Materials and Equipment:

  • Mature Cerbera odollam fruits
  • Industrial-grade drying oven with aeration
  • Grinding apparatus (mill or mortar and pestle)
  • Organic solvents: methanol, ethanol, chloroform
  • Extraction vessels and filtration equipment
  • Rotary evaporator with vacuum system

Protocol:

  • Seed Collection and Authentication: Collect mature fruits from Cerbera odollam and have specimens authenticated by a qualified botanist. Deposit voucher specimens in a recognized herbarium for future reference (e.g., SH_UNMC-069B was deposited in the School of Pharmacy, University of Nottingham Malaysia Campus) [1].
  • Seed Processing: Cut open fruits to retrieve seeds and expose the kernels. Dry kernels in an oven with aeration at 45°C for 1 week until completely desiccated.
  • Grinding: Grind the dried seed kernels (500 g batch) into a fine powder using an appropriate grinding apparatus to increase surface area for extraction.
  • Solvent Extraction: Immerse the powdered material in methanol (2.5 L for 500 g powder) for several hours with occasional agitation. Perform extraction using a standard separating funnel or Soxhlet apparatus.
  • Concentration: Evaporate the solvent under reduced pressure at 50°C using a rotary evaporator to obtain a crude extract.
  • Initial Partitioning: Suspend the concentrated extract in water and partition successively with n-hexane, chloroform, and ethyl acetate (2 × 125 mL each) in a chronological manner [3].
  • Solvent Removal: Concentrate each fraction under reduced pressure and lyophilize to obtain powdered extracts for further purification.
Optimized Extraction Parameters

Recent methodological advances have identified optimal parameters for this compound extraction:

Table 2: Extraction Optimization Parameters for this compound

Parameter Optimal Condition Alternative Options Efficiency Impact
Extraction Solvent Methanol Ethanol, Methanol:Water (80:20) High yield, good compound solubility
Extraction Technique Solvent immersion with agitation Soxhlet, Ultrasound-assisted Complete extraction, minimal degradation
Temperature 45-50°C Room temperature, 60°C Balance between efficiency and stability
Solid-to-Solvent Ratio 1:5 (w/v) 1:10, 1:15 Efficient use of solvent while maintaining concentration gradient
Extraction Time Several hours to 24 hours 1 hour (with ultrasound) Complete extraction equilibrium
Partitioning Sequence n-hexane → chloroform → ethyl acetate Direct ethyl acetate partition Effective removal of non-polar and medium-polarity impurities

Purification Techniques and Chromatographic Methods

Primary Purification Using Column Chromatography

Materials:

  • Silica gel (60-120 mesh or finer for better resolution)
  • Glass chromatography column (appropriate size for sample load)
  • Solvent system: Chloroform-methanol mixtures of increasing polarity
  • TLC plates (Silica gel 60 F254)
  • Visualization methods: UV light (254 nm), anisaldehyde spray reagent

Protocol:

  • Column Preparation: Pack a glass chromatography column with silica gel suspended in n-hexane or initial mobile phase. Allow settling and ensure uniform packing.
  • Sample Loading: Dissolve the crude extract (particularly the ethyl acetate fraction rich in this compound) in minimal methanol and adsorb onto a small amount of silica gel. Dry this mixture completely and load onto the top of the prepared column.
  • Gradient Elution: Elute the column with chloroform-methanol mixtures with increasing polarity:
    • Start with 100% chloroform
    • Increase to chloroform:methanol (98:2, v/v)
    • Gradually increase to chloroform:methanol (90:10, v/v)
    • Final elution with chloroform:methanol (80:20, v/v)
  • Fraction Collection: Collect fractions (50-100 mL each) and monitor by TLC using chloroform:methanol (9.6:0.4, v/v) as the mobile phase [4].
  • This compound Identification: Identify this compound-containing fractions by TLC (Rf ≈ 0.4-0.6 in chloroform:methanol 9.6:0.4) and characteristic staining with anisaldehyde reagent (blue-green or violet coloration).
  • Pooling and Concentration: Combine fractions containing pure this compound as confirmed by TLC and evaporate to dryness.
Advanced Purification Methods

For higher purity requirements, particularly for pharmacological applications, the following advanced techniques are recommended:

High-Performance Liquid Chromatography (HPLC) Purification:

  • Column: C18 reverse-phase column (250 × 10 mm, 5μm)
  • Mobile Phase: Acetonitrile-water gradient or methanol-water gradient
  • Detection: UV detection at 220-254 nm
  • Process: Inject partially purified this compound and collect peaks corresponding to the this compound standard
  • Lyophilization: Lyophilize the collected fractions to obtain high-purity this compound

High-Performance Thin Layer Chromatography (HPTLC) Method:

  • For analytical monitoring, employ HPTLC with chloroform:methanol (9.6:0.4 v/v) as mobile phase
  • Use densitometric scanning at 254 nm with deuterium lamp for detection and quantification [4]

Table 3: Chromatographic Methods for this compound Analysis and Purification

Method Stationary Phase Mobile Phase Detection Application
TLC Silica gel 60 F254 Chloroform:MeOH (9.6:0.4 v/v) UV 254 nm, Anisaldehyde spray Rapid monitoring, identity confirmation
HPTLC HPTLC Silica gel Chloroform:MeOH (9.6:0.4 v/v) Densitometric at 254 nm Quantification, method development [4]
LC-MS/MS C18 column Acetonitrile:10mM ammonium formate Mass spectrometry Biological samples, confirmation [2]
HPLC-PDA C18 column Acetonitrile:water gradient Photodiode array Purification, quantification

Analytical Methods and Characterization

Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Conduct 1H NMR and 13C NMR spectroscopy in deuterated chloroform (CDCl3) or deuterated methanol (CD3OD)
  • Compare spectral data with literature values: Characteristic 1H NMR signals include a methyl singlet resonance at δH 2.05 ppm, corresponding to the 2'O-acetyl substituent (H-2'), and a methoxy methyl singlet resonance at δH 3.57 ppm, indicating the glycosidic moiety of CR to be 2'O-acetyl-l-thevetose [1]
  • Full assignment of proton and carbon signals should match published data

Mass Spectrometry:

  • Employ Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HR-MS)
  • The molecular ion peak and fragmentation pattern should correspond to the molecular formula C32H48O9
  • LC-HRMS analysis provides exact mass confirmation for structural verification
Quantitative Analysis Methods

HPTLC Quantification Method:

  • Sample Application: Apply standard and sample solutions as bands on HPTLC plates
  • Chromatographic Development: Use twin-trough glass chamber saturated with chloroform:methanol (9.6:0.4 v/v) mobile phase
  • Detection and Quantification: Perform densitometric scanning at 254 nm using a deuterium lamp
  • Validation: The method should be validated for linearity, precision, accuracy, and limit of detection [4]

LC-MS/MS Method for Biological Samples:

  • Extraction: Use MonoSpin cartridges for sample preparation from serum
  • Chromatography: Employ C18 column with acetonitrile and 10mM ammonium formate mobile phase
  • Mass Detection: Use multiple reaction monitoring (MRM) for sensitive detection
  • Validation Parameters: Ensure LOD, LOQ, linearity, precision, and accuracy meet acceptance criteria [2]

Pharmaceutical Applications and Anticancer Research

This compound as a Novel Anticancer Agent

Recent investigations have revealed that This compound exhibits potent anticancer activity at low nanomolar concentrations against various cancer cell lines, including pancreatic carcinoma (PANC-1), triple-negative breast cancer (MDA-MB-468), and non-small cell lung carcinoma (A549) [1]. Unlike its cardiotoxic effects, the anticancer mechanism appears to involve multiple signaling pathways beyond mere Na+/K+-ATPase inhibition.

Mechanism of Action Studies

Research indicates that this compound's anticancer activity operates through several distinct mechanisms:

Cerberin_Mechanism Figure 1: Proposed Anticancer Mechanisms of this compound cluster_pathway1 PI3K/AKT/mTOR Inhibition cluster_pathway2 Cell Cycle Effects cluster_pathway3 DNA Damage Response This compound This compound PI3K PI3K This compound->PI3K G2Phase G2/M Phase Arrest This compound->G2Phase DNADamage DNA Damage This compound->DNADamage AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis1 Induced Apoptosis mTOR->Apoptosis1 Inhibits CyclinB1 Cyclin B1 Expression G2Phase->CyclinB1 Apoptosis2 Mitochondrial Apoptosis CyclinB1->Apoptosis2 pH2AX pH2AX Phosphorylation DNADamage->pH2AX Apoptosis3 Apoptosis pH2AX->Apoptosis3

The diagram above illustrates the multifaceted anticancer mechanisms of this compound, which include:

  • PI3K/AKT/mTOR Pathway Inhibition: this compound significantly inhibits the phosphorylation of key proteins in the PI3K/AKT/mTOR signaling axis, a crucial pathway for cancer cell survival, growth, and proliferation [1].
  • Cell Cycle Arrest: Treatment with this compound induces G2/M phase cell cycle arrest accompanied by reduced expression of cyclin B1, preventing proper cell cycle progression in cancer cells.
  • DNA Damage Induction: this compound treatment increases phosphorylation of H2AX (a DNA damage marker), indicating that DNA damage response contributes to its anticancer effects.
  • Apoptosis Induction: this compound activates both intrinsic and extrinsic apoptosis pathways, characterized by caspase activation and PARP cleavage.
Experimental Protocols for Anticancer Activity Assessment

Cytotoxicity Assay (MTT Protocol):

  • Seed cancer cells in 96-well plates (5 × 10³ cells/well) and allow to adhere overnight
  • Treat with this compound at various concentrations (typically 1 nM to 100 μM) for 24-72 hours
  • Add MTT solution (0.5 mg/mL final concentration) and incubate for 3-4 hours at 37°C
  • Dissolve formed formazan crystals with DMSO or isopropanol
  • Measure absorbance at 570 nm with reference at 630 nm
  • Calculate IC50 values using appropriate statistical software

Apoptosis Detection (Annexin V Assay):

  • Harvest this compound-treated cells by trypsinization
  • Wash with cold PBS and resuspend in binding buffer
  • Stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol
  • Analyze by flow cytometry within 1 hour of staining
  • Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations

Cell Cycle Analysis:

  • Fix this compound-treated cells in 70% ethanol at -20°C for at least 2 hours
  • Wash with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C
  • Stain with propidium iodide (50 μg/mL) for 30 minutes in the dark
  • Analyze DNA content by flow cytometry and determine cell cycle distribution

Toxicological Considerations and Safety Protocols

Handling Requirements and Safety Measures

Critical Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, lab coat, and safety goggles when handling this compound or plant materials.
  • Engineering Controls: Work in a fume hood when handling powders or solutions containing this compound.
  • Decontamination: Clean all surfaces with appropriate solvents after work completion.
  • Waste Disposal: Collect all this compound-containing waste in clearly labeled containers for proper hazardous waste disposal.

Emergency Procedures:

  • Skin contact: Immediately wash with soap and plenty of water
  • Eye exposure: Rinse cautiously with water for several minutes
  • Accidental ingestion: Seek immediate medical attention
  • Spills: Absorb with inert material and collect in appropriate containers
Analytical Detection in Biological Samples

For forensic and toxicological applications, the following LC-MS/MS method has been developed for this compound detection in human blood serum [2]:

Sample Preparation:

  • Use MonoSpin C18 cartridges for solid-phase extraction
  • Add internal standard if available for quantification
  • Elute with appropriate solvent and evaporate to dryness
  • Reconstitute in mobile phase for LC-MS/MS analysis

LC-MS/MS Parameters:

  • Column: C18 column (2.0 × 50 mm, 2 μm)
  • Mobile Phase: Acetonitrile and 10 mM ammonium formate
  • Ionization: Positive mode electrospray ionization (ESI+)
  • Detection: Multiple reaction monitoring (MRM)
  • Validation: The method should demonstrate LOD of 0.005-0.010 μg/mL and LOQ of 0.020 μg/mL for this compound

Conclusion and Future Perspectives

This compound represents a promising natural product with significant potential as a lead compound for anticancer drug development. The extraction and purification protocols outlined in these application notes provide researchers with reliable methods for obtaining this compound from its natural source. The structural similarity to other cardiac glycosides with known anticancer activity, combined with its newly discovered mechanisms of action against multiple signaling pathways, positions this compound as an attractive candidate for further investigation.

Future research should focus on:

  • Structure-Activity Relationship Studies: To identify the key structural features responsible for this compound's anticancer activity
  • Synthetic Analog Development: To enhance potency and reduce potential cardiotoxic effects
  • Formulation Strategies: To improve solubility, stability, and targeted delivery to tumor tissues
  • In Vivo Efficacy Studies: To validate anticancer activity in appropriate animal models
  • Combination Therapy Approaches: To explore synergistic effects with conventional anticancer agents

The methodologies detailed in these application notes provide a solid foundation for further investigation of this intriguing natural product and its potential therapeutic applications.

References

Comprehensive Analytical Protocol for Determination of Cerberin Concentration in Plant Tissue

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Cerberin is a potent cardiac glycoside found primarily in Cerbera odollam (commonly known as the suicide tree or pong-pong) and other Cerbera species. This cardioactive compound has garnered significant research interest due to its dual nature as both a potentially lethal toxin at high concentrations and a promising therapeutic agent at controlled doses. Recent studies have demonstrated that low-concentration extracts from C. odollam fruits exhibit enhanced anticancer activity when combined with conventional chemotherapeutic agents like sorafenib against HCT116 and HepG2 cell lines [1]. The growing interest in this compound's pharmacological potential necessitates reliable, reproducible methods for its quantification in plant tissues to support research in drug discovery, toxicology, and botanical quality control.

The analytical determination of this compound presents significant challenges due to the complex plant matrix in which it exists and the presence of structurally similar analogs that can interfere with accurate quantification. Plant tissues contain numerous interfering compounds including phenolics, flavonoids, triterpenoids, and saponins that must be effectively separated to achieve precise this compound measurement [1]. This protocol addresses these challenges through a comprehensive approach combining efficient extraction, sophisticated chromatographic separation, and mass spectrometric detection, enabling researchers to obtain reliable quantitative data on this compound concentration in various plant tissues.

Table 1: Key Properties of this compound and Analytical Challenges

Property Category Specific Characteristics Analytical Implications
Chemical Nature Cardiac glycoside, steroid nucleus with lactone ring Requires methods that preserve structural integrity during extraction
Plant Source Primarily Cerbera odollam fruits and seeds Hard tissue matrix requires vigorous extraction methods
Co-extractives Phenolics, flavonoids, triterpenoids, saponins Necessitate selective clean-up procedures to avoid interference
Stability Sensitive to extreme pH and temperature Controlled extraction conditions essential
Detection Lacks strong chromophore Benefits from MS detection for sensitivity and specificity

Materials & Reagents

Chemical Reagents
  • Plant Material: Fresh or properly dried fruits of Cerbera odollam (other plant parts may also be used depending on research objectives)
  • Extraction Solvents: HPLC-grade methanol, ethanol, ethyl acetate, dichloromethane, chloroform
  • Water: Ultra-pure water (18.2 MΩ·cm resistivity)
  • Acid/Base Modifiers: Analytical-grade formic acid, acetic acid, ammonium hydroxide
  • Salts: Sodium chloride, ammonium acetate
  • Reference Standards: this compound standard (commercially available when possible; otherwise, purified extract serves as qualitative reference)
Equipment & Apparatus
  • Sample Preparation: Mortar and pestle, liquid nitrogen container, analytical balance (±0.0001 g accuracy), ultrasonic bath, centrifuge (capable of 12,000 × g)
  • Chromatography: High-Performance Liquid Chromatography system with quaternary pump, autosampler, thermostated column compartment, and PDA detector
  • Mass Spectrometry: LC-MS/MS system with electrospray ionization (ESI) source and triple quadrupole mass analyzer
  • Columns: C18 reversed-phase column (150 × 4.6 mm, 2.7 μm particle size) for HPLC; appropriate UHPLC column for LC-MS analyses
  • Software: Chromotography data system, mass spectrometer control software, statistical analysis package

Extraction & Fractionation Protocol

Sample Preparation
  • Collection & Preservation: Collect fresh Cerbera odollam fruits and immediately freeze at -80°C or lyophilize to prevent degradation. For long-term storage, maintain at -80°C until processing.

  • Tissue Pulverization:

    • Chill mortar and pestle with liquid nitrogen.
    • Add plant tissue (approximately 10-20 g) to mortar with sufficient liquid nitrogen to keep tissue frozen.
    • Grind tissue vigorously until a fine, homogeneous powder is obtained (replenish liquid nitrogen 2-3 times during process).
    • Transfer powdered tissue to pre-weighed, labeled containers and store at -80°C until extraction.
  • Initial Extraction:

    • Weigh 1.0 g of pulverized tissue into a 50 mL centrifuge tube.
    • Add 10 mL of 80% methanol in water (v/v) containing 0.1% formic acid.
    • Vortex vigorously for 30 seconds until tissue is thoroughly suspended.
    • Sonicate for 30 minutes at room temperature in an ultrasonic bath.
    • Centrifuge at 12,000 × g for 15 minutes at 4°C.
    • Carefully decant supernatant into a clean tube.
    • Repeat extraction twice more with fresh solvent, pooling supernatants.
    • Evaporate combined extracts under reduced pressure at 40°C until approximately 5 mL remains.
Fractionation Procedure
  • Liquid-Liquid Partitioning:

    • Transfer concentrated extract to a separatory funnel.
    • Add equal volume of distilled water and 10 mL of ethyl acetate.
    • Shake gently but thoroughly for 2 minutes, periodically venting.
    • Allow phases to separate completely (approximately 10-15 minutes).
    • Collect ethyl acetate (upper) phase.
    • Repeat partitioning twice more with fresh ethyl acetate.
    • Combine ethyl acetate fractions and evaporate to dryness under reduced pressure at 40°C.
    • Resuspend dried residue in 2 mL of methanol for subsequent analysis.
  • Solid-Phase Extraction (SPE) Clean-up (Optional):

    • Condition C18 SPE cartridge with 5 mL methanol followed by 5 mL water.
    • Apply resuspended sample to cartridge.
    • Wash with 5 mL of 20% methanol in water to remove polar impurities.
    • Elute this compound with 5 mL of 80% methanol in water.
    • Collect eluate and evaporate to dryness under nitrogen stream.
    • Reconstitute in 1 mL of mobile phase for HPLC or LC-MS analysis.

Table 2: Cerbera odollam Fraction Characteristics Based on Phytochemical Composition

Fraction Dominant Phytochemical Classes Relative this compound Content Typical IC₅₀ Values Recommended Applications
COEtOAc (Ethyl Acetate) High in cardiac glycosides, phenolics, flavonoids High HCT116: (42.04 ± 16.94) μg/mL [1] Primary fraction for this compound quantification
CODCM (Dichloromethane) Rich in triterpenoids, saponins Moderate HepG2: (123.75 ± 14.21) μg/mL [1] Secondary fraction when analyzing this compound analogs
Methanol Crude Mixed composition including all classes Variable Not determined Initial screening studies

Chromatographic Separation & Analysis

HPLC-PDA Conditions

For reliable separation and quantification of this compound, the following HPLC conditions are recommended:

  • Column: C18 reversed-phase (150 × 4.6 mm, 2.7 μm)
  • Mobile Phase:
    • Solvent A: 0.1% formic acid in water
    • Solvent B: 0.1% formic acid in acetonitrile
  • Gradient Program:
    • 0-5 min: 20% B
    • 5-25 min: 20-80% B (linear gradient)
    • 25-30 min: 80% B (isocratic)
    • 30-31 min: 80-20% B (linear gradient)
    • 31-35 min: 20% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10-20 μL
  • Column Temperature: 35°C
  • Detection: PDA detector, 200-400 nm range (this compound typically detected at 220-230 nm)
LC-MS/MS Conditions for Confirmation

For enhanced specificity and sensitivity, particularly in complex samples, LC-MS/MS is recommended:

  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • Source Parameters:
    • Capillary voltage: 3.5 kV
    • Source temperature: 150°C
    • Desolvation temperature: 350°C
    • Cone gas flow: 50 L/hr
    • Desolvation gas flow: 800 L/hr
  • MRM Transitions (optimize for specific instrument):
    • Quantifier: m/z 577.3 → 431.2 (collision energy: 25 eV)
    • Qualifier: m/z 577.3 → 413.2 (collision energy: 30 eV)
  • Dwell Time: 100 ms per transition

Quantification & Method Validation

Calibration Standard Preparation
  • Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve in 10 mL methanol to obtain 100 μg/mL stock solution.
  • Working Standards: Prepare serial dilutions from stock solution to create calibration standards covering expected concentration range (e.g., 0.01-100 μg/mL).
  • Quality Controls: Prepare independent QC samples at low, medium, and high concentrations within calibration range.
Validation Parameters

Establish method reliability through comprehensive validation:

  • Linearity: Analyze calibration curves in triplicate; correlation coefficient (r²) should be ≥0.995.
  • Precision: Evaluate intra-day (repeatability) and inter-day (intermediate precision) with %RSD ≤15%.
  • Accuracy: Determine through spike recovery studies (80-120% recovery acceptable).
  • Limit of Detection (LOD) & Quantification (LOQ): Establish using signal-to-noise ratios of 3:1 and 10:1, respectively.
  • Specificity: Confirm absence of interference from matrix components at this compound retention time.
Cytotoxicity Assessment (Optional)

To contextualize biological relevance of quantified this compound levels, cytotoxicity can be assessed:

  • Cell Culture: Maintain appropriate cell lines (e.g., HCT116, HepG2) in recommended media.
  • Viability Assay: Seed cells in 96-well plates (5 × 10³ cells/well) and incubate for 24 h.
  • Treatment: Apply serial dilutions of this compound-containing fractions and incubate for 24-72 h.
  • MTT Assay: Add MTT solution (0.5 mg/mL) and incubate 2-4 h. Dissolve formazan crystals with DMSO.
  • Analysis: Measure absorbance at 570 nm, calculate IC₅₀ values using appropriate software.

Experimental Workflow & Signaling Pathways

The following diagram illustrates the complete experimental workflow for this compound quantification, from sample preparation to data analysis:

cerberin_workflow SP Sample Preparation G Tissue Grinding (Liquid Nitrogen) SP->G E Solvent Extraction (Methanol with Formic Acid) G->E C Centrifugation (12,000 × g, 15 min) E->C F Fractionation (Ethyl Acetate Partitioning) C->F A Chromatographic Analysis F->A H HPLC Separation (C18 Column) A->H M LC-MS/MS Detection (MRM Mode) H->M Q Quantification M->Q Cal Calibration Curve (0.01-100 μg/mL) Q->Cal Val Method Validation (Precision, Accuracy) Cal->Val App Research Applications Val->App Bio Bioactivity Assessment (Cytotoxicity Testing) App->Bio Rel Content-activity Relationship Bio->Rel

Diagram 1: Complete analytical workflow for this compound quantification in plant tissue

Data Analysis & Interpretation

Statistical Analysis
  • Calibration Curve: Plot peak area versus concentration of calibration standards. Apply linear regression with 1/x weighting if heteroscedasticity is observed.
  • Content Calculation: Determine this compound concentration in samples using regression equation from calibration curve. Apply dilution factors as appropriate.
  • Expression of Results: Report this compound content as mean ± standard deviation (SD) of at least three independent replicates. Express as μg/g or mg/g of fresh or dry plant material, clearly specifying which basis is used.
Data Interpretation
  • Method Performance: Compare validation parameters (precision, accuracy) with acceptance criteria. Investigate and resolve any deviations.
  • Biological Context: Relate this compound concentrations to biological activity using established IC₅₀ values. Research indicates COEtOAc fraction (rich in cardiac glycosides like this compound) demonstrated significant cytotoxicity against HCT116 cells with IC₅₀ of (42.04 ± 16.94) μg/mL [1].
  • Comparative Analysis: Compare this compound content across different plant parts, growth stages, or extraction methods to draw biological or optimization conclusions.

Applications & Conclusion

The quantification of this compound in plant tissues has significant applications across multiple research domains. In phytochemical research, this protocol enables the standardization of plant extracts and comparison of this compound content across different plant sources, growth conditions, and processing methods. In drug discovery, reliable this compound quantification supports the development of standardized extracts for biological evaluation, particularly in oncology research where this compound has demonstrated promising synergistic effects with conventional chemotherapeutic agents [1]. In toxicological studies, this method facilitates the accurate determination of this compound levels in forensic and safety assessments, providing crucial data for establishing safety thresholds and potential risks.

This comprehensive protocol provides a robust framework for the precise determination of this compound concentration in plant tissues. The method leverages chromatographic separation with selective detection to overcome challenges posed by complex plant matrices. By following this detailed procedure, researchers can generate reliable, reproducible quantitative data to support investigations into the pharmacological properties, toxicological profiles, and potential therapeutic applications of this intriguing natural product. Future methodological enhancements may focus on high-throughput adaptations, expanded multiplexing capabilities for simultaneous quantification of multiple cardiac glycosides, and implementation of green chemistry principles to reduce environmental impact of analyses.

References

Comparison of Analytical Methods for Cerberin

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes three key methodologies developed for the detection and quantification of cerberin in biological samples like rat serum.

Method Key Steps & Conditions Sample Preparation Detection & Performance Application in Rat Serum

| LC-MS/MS [1] | - Column: C18

  • Mobile Phase: Water/Acetonitrile (0.1% Formic acid)
  • Ion Source: ESI, positive mode | - Use MonoSpin C18 cartridge
  • Condition with MeOH, then water
  • Load serum, centrifuge
  • Elute with MeOH, dry, reconstitute | LOD: 0.15 ng/mL LOQ: 0.6 ng/mL Half-life (in human): 19.2 h (neriifolin) | Successfully applied to human poisoning case; suitable for sensitive, specific detection in serum. | | HPTLC [2] [3] | - Stationary Phase: Silica gel 60 F254
  • Mobile Phase: Chloroform:Methanol (9.6:0.4 v/v)
  • Development: Linear ascending, chamber saturation | - Extract serum with organic solvent (e.g., ethyl acetate/ethanol)
  • Apply sample as band on HPTLC plate | Detection: Densitometry at 254 nm
  • Confirmed by UV spectrum overlay with standard | Method validated for identification and quantification of this compound in rat serum. | | FT-IR Spectrophotometry [4] | - Technique: Universal ATR (Attenuated Total Reflectance)
  • Data Processing: Beer-Lambert law, Multiple Linear Regression (MLR) | - Spiked rat plasma with pure this compound | Linear Range: 0.1 - 0.8 mg Recovery: 98.8% Correlation Coefficient: 0.9980 | Accurate, precise, and simple quantification of this compound in rat plasma. |

Detailed Experimental Protocols

Here are the detailed step-by-step protocols for the key methods described above.

Protocol 1: LC-MS/MS Analysis using MonoSpin Cartridge [1]

This method is highly sensitive and suitable for precise quantification in complex biological matrices.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a MonoSpin C18 cartridge by adding methanol and centrifuging, followed by the same process with water.
    • Load the rat serum sample onto the conditioned cartridge and centrifuge.
    • Elute the analytes (this compound) with methanol into a collection tube.
    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
  • Instrumental Analysis (LC-MS/MS):

    • Chromatography: Use a C18 column. The mobile phase is a gradient of water and acetonitrile, both containing 0.1% formic acid, to achieve separation.
    • Mass Spectrometry: Operate the tandem mass spectrometer with an Electrospray Ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for highly selective and sensitive detection.
Protocol 2: HPTLC Analysis [2] [3]

This method is a cost-effective alternative for identification and quantification.

  • Sample and Standard Application:
    • Using a micropipette, apply bands of the this compound standard and the prepared rat serum extract onto a pre-coated silica gel 60 F254 HPTLC plate.
  • Chromatographic Development:
    • Place the spotted plate in a twin-trough glass chamber that has been pre-saturated with the mobile phase (Chloroform: Methanol, 9.6:0.4 v/v).
    • Allow the mobile phase to ascend linearly over a fixed distance (e.g., 80 mm).
  • Detection and Quantification:
    • After development, dry the plate thoroughly.
    • Perform densitometric scanning at a wavelength of 254 nm using a deuterium lamp.
    • Identify this compound in the sample by comparing the retention factor (Rf) and overlying the UV absorption spectrum with that of the standard.
    • Quantify the compound based on the peak areas from the densitometric scan.

Mechanism of Action of this compound

The diagram below illustrates the established signaling pathway through which this compound exerts its toxic and potential anticancer effects, based on current research.

G cluster_cell Intracellular Effects This compound This compound NaK_ATPase Inhibition of Na+/K+-ATPase This compound->NaK_ATPase PI3K_Inhibit Inhibition of PI3K/AKT/mTOR Signaling This compound->PI3K_Inhibit ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Na_increase Increased Intracellular Na+ NaK_ATPase->Na_increase NCX Reduced Activity of Na+/Ca2+ Exchanger (NCX) Na_increase->NCX Ca_increase Increased Intracellular Ca2+ NCX->Ca_increase Apoptosis Apoptosis Ca_increase->Apoptosis Heart_Effect Increased Cardiac Contractility (Inotropy) Ca_increase->Heart_Effect Cancer_Effect Inhibition of Cancer Cell Growth & Migration Apoptosis->Cancer_Effect PLK1_cMyc Depletion of PLK-1, c-Myc, STAT-3 PI3K_Inhibit->PLK1_cMyc DNA_damage DNA Double-Strand Breaks ROS->DNA_damage G2_M_arrest G2/M Cell Cycle Arrest DNA_damage->G2_M_arrest PLK1_cMyc->Cancer_Effect G2_M_arrest->Apoptosis

The diagram shows two primary pathways:

  • Cardiotoxic Pathway (Left): this compound binds to and inhibits the Na+/K+-ATPase pump on the cell membrane [5] [6]. This leads to a rise in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger (NCX), causing calcium to accumulate inside the cell [5] [6]. In cardiac cells, this elevated calcium increases contractility, but at high levels leads to arrhythmia and cell death.
  • Anticancer Pathway (Right): In cancer cells, this compound also inhibits Na+/K+-ATPase, but additionally directly inhibits the PI3K/AKT/mTOR signal transduction pathway and generates reactive oxygen species (ROS) [7]. These effects cause DNA damage, depletion of key survival proteins (like PLK-1 and c-Myc), and induce cell cycle arrest and apoptosis, thereby inhibiting cancer cell growth and migration [7].

Conclusion for Researchers

The protocols outlined provide a toolkit for analyzing this compound in biological samples. The LC-MS/MS method is recommended for its superior sensitivity and specificity in pharmacokinetic or toxicological studies, while HPTLC and FT-IR offer more accessible alternatives for quantification. The anticancer activity of this compound, mediated through the inhibition of both the Na+/K+-ATPase and the PI3K/AKT/mTOR pathway, makes it a compelling candidate for further preclinical drug development [7].

References

improving Cerberin detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Cerberin Detection Methods at a Glance

Method Detection Limit Quantification Limit Sample Type Key Features / Application
LC-MS/MS [1] 0.15 ng/mL (this compound) 0.6 ng/mL Human Blood Serum High sensitivity and specificity; successfully applied to a human poisoning case.
HPTLC [2] Information not explicitly stated in abstract Information not explicitly stated in abstract Rat Serum, Seed Extract Open access; described as rapid, simple, and precise; potential for use on human serum and other body fluids.

Frequently Asked Questions & Troubleshooting

Here are answers to some specific issues you might encounter:

  • How can I improve the sensitivity of my detection method?

    • Consider Surface Modification: While not directly tested on this compound, one study on a fiber-optic sensor showed that forming a Langmuir film by adding surfactants to the sample can improve sensitivity for certain analytes. For cationic dyes, this resulted in a 2.3-fold increase in sensitivity. This principle could be explored for this compound detection systems to enhance signal response [3].
  • My method lacks specificity and has interfering signals. What can I do?

    • Upgrade to a Tandem Method: If you are using a method like HPTLC and facing interference, switching to a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the recommended solution. The tandem MS (MS/MS) stage provides a high level of specificity by filtering out chemical noise, allowing for confident identification and accurate measurement of this compound even in complex biological matrices like blood serum [1].
  • I am working with a limited budget. Is there a viable method for me?

    • Use High Performance Thin Layer Chromatography (HPTLC): The HPTLC method published in the Journal of Applied Pharmaceutical Science is open access and described by its authors as a rapid, simple, and precise technique for identifying and quantifying this compound in seed extracts and rat serum. It represents a more accessible technology for labs with limited funding [2].

Experimental Workflow for LC-MS/MS Detection

The following diagram illustrates the sample preparation and analysis workflow for the highly sensitive LC-MS/MS method, based on the recent case report [1].

start Start: Human Blood Serum Sample step1 Extraction and Purification start->step1 step2 MonoSpin Cartridge step1->step2 step3 LC-MS/MS Analysis step2->step3 step4 Detection & Quantification step3->step4 result Result: this compound, Neriifolin, Tanghinin quantified step4->result

Understanding the Toxicology of Cerbera odollam

The seeds of the suicide tree, Cerbera odollam, contain several cardiac glycosides. The developed LC-MS/MS method simultaneously detects three of these toxins, which is crucial for confirming the cause of poisoning in forensic and clinical settings [1]. The diagram below maps the logical relationship between the plant source and its toxic components.

plant Cerbera odollam Plant seeds Seeds (Toxic Part) plant->seeds glycosides Cardiac Glycosides seeds->glycosides c1 This compound glycosides->c1 c2 Neriifolin glycosides->c2 c3 Tanghinin glycosides->c3 effect Effect: Potent Inhibition of Na+/K+ ATPase Pump c1->effect c2->effect c3->effect

References

reducing background in Cerberin HPTLC

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPTLC Method for Cerberin

For a solid starting point, here is a peer-reviewed HPTLC method specifically developed for the detection and quantification of this compound from Cerbera odollam seed extracts [1].

Parameter Specification
Sample Ethyl acetate/ethanol extract of Cerbera odollam seeds; also validated in rat serum [1].
Mobile Phase Chloroform : Methanol (9.6 : 0.4, v/v) [1].
Development Chamber 10 x 10 cm twin-trough glass chamber (CAMAG) [1].
Saturation Time Chamber saturated with mobile phase prior to development [1].
Development Mode Linear ascending development [1].
Detection & Quantification Densitometric scanning at 254 nm using a deuterium lamp [1].
Method Validation Confirmed by overlaying UV absorption spectra of sample with standard this compound marker [1].

Troubleshooting Guide: High Background in HPTLC

A high background can obscure bands and interfere with accurate quantification. The following flowchart outlines a systematic approach to diagnose and resolve this common issue.

Start High Background in HPTLC MP Mobile Phase Issue Start->MP SP Sample Preparation Issue Start->SP DP Detection & Plate Issue Start->DP S1 Check solvent purity and age. Use fresh, HPLC-grade solvents. MP->S1 S2 Increase chamber saturation time to ensure equilibrium. MP->S2 S3 Increase mobile phase polarity. Try a different solvent ratio. MP->S3 S4 Clean sample via liquid-liquid extraction or solid-phase extraction. SP->S4 S5 Reduce sample application volume to prevent overloading. SP->S5 S6 Use pre-washed HPTLC plates or wash plates before sample application. DP->S6 S7 Ensure plate is completely dry before detection. DP->S7 S8 Confirm wavelength specificity. Try spectral scanning. DP->S8

Mobile Phase and Development
  • Use Fresh, High-Purity Solvents: Old or low-grade solvents can contain impurities that concentrate at the solvent front, causing high background [2]. For methods using tetrahydrofuran (THF), note that it should be passed through a column of activated carbon to avoid peroxide formation and kept under nitrogen for stability [2].
  • Ensure Proper Chamber Saturation: Inadequate saturation leads to uneven solvent migration and distorted bands. Always pre-saturate the twin-trough chamber for at least 20 minutes with the mobile phase [1] [3].
  • Adjust Mobile Phase Polarity: If the current ratio isn't resolving this compound well, slightly adjusting the chloroform-methanol ratio might improve separation. Systematic optimization is key [1].
Sample Preparation and Application
  • Clean-up Sample Extracts: Crude plant extracts contain many compounds. Employing a sample clean-up step, such as liquid-liquid extraction, can co-extract interfering compounds and significantly reduce background noise [4].
  • Avoid Plate Overloading: Applying too much sample is a common cause of streaking and high background. Reduce the application volume and ensure it's applied as a narrow, sharp band [3].
Plate and Detection
  • Use Pre-Washed Plates: Background can stem from impurities on the HPTLC plate itself. Using pre-washed plates or washing them with a strong solvent (like methanol) before sample application can help [2].
  • Ensure Plates are Dry: Before scanning, plates must be thoroughly dried to remove all traces of the mobile phase. Use a TLC plate heater, for example, at 120°C for 5 minutes [3].
  • Verify Wavelength Specificity: Confirm that 254 nm is the optimal detection wavelength. Using a TLC scanner to record the UV spectrum of the this compound band and comparing it to the standard can confirm the identity and purity of the band, ruling out co-eluting compounds [1].

Frequently Asked Questions (FAQs)

Q1: Can this HPTLC method be used for biological fluids like human serum? A: Yes, the principle has been validated. The referenced method successfully identified and quantified this compound in rat serum [1]. The sample preparation (likely a clean-up extraction) is crucial for removing biological matrix interferences.

Q2: What are the clinical symptoms of Cerbera odollam (this compound) poisoning? A: This is critical for safety. Symptoms include vomiting, drowsiness, abdominal pain, and diarrhea [5]. Cardiotoxic effects are prominent, leading to bradycardia, hypotension, various ECG changes (like heart block), and hyperkalemia [5]. Ingestion of more than two kernels is associated with significantly higher mortality [5].

Q3: Are there advanced HPTLC techniques for complex samples? A: Yes. For extremely complex mixtures, Automated Multiple Development (AMD) can be used. AMD employs a multi-step gradient over a long migration distance, which can provide a much higher resolution of chemical families and help separate the target compound from background interferents [2].

References

Analytical Methods for Cerberin Detection & Quantification

Author: Smolecule Technical Support Team. Date: February 2026

While a direct protocol for optimizing extraction yield is not available, the following validated methods for detecting and quantifying cerberin can serve as a crucial foundation for evaluating extraction efficiency.

The table below summarizes two established analytical techniques.

Method Key Details Quantitative Data & Performance

| High-Performance Thin-Layer Chromatography (HPTLC) [1] | Mobile Phase: Chloroform:Methanol (9.6:0.4 v/v) Detection: Densitometric scanning at 254 nm | Provides good resolution for identifying and quantifying this compound in seed extracts and rat serum. Method is rapid, simple, and precise. [1] | | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] | Extraction: MonoSpin C18 cartridge Analysis: LC-MS/MS with specific mass transitions | Limit of Detection (LOD): 0.39 ng/mL (this compound), 0.29 ng/mL (Neriifolin) Limit of Quantification (LOQ): 1.18 ng/mL (this compound), 0.88 ng/mL (Neriifolin). Successfully applied to detect neriifolin in human serum from a poisoning case. [2] |

To help you understand how these methods fit into a complete workflow, the following diagram outlines the general process from sample to analysis.

G cluster_1 Separation & Detection Methods Start Start: Cerbera odollam Seeds A Extraction (Solvent e.g., Ethyl Acetate/Ethanol) Start->A B Sample Clean-up (e.g., Solid-Phase Extraction) A->B C Analytical Separation B->C D Detection & Quantification C->D C1 HPTLC (Chromatography) C->C1 Method Selection C2 LC-MS/MS (Chromatography & Mass Spectrometry) C->C2 E Data Analysis & Validation D->E D1 UV Detection (e.g., at 254 nm) C1->D1 HPTLC Path D2 Mass Spectrometric Detection C2->D2 LC-MS/MS Path

Frequently Asked Questions & Troubleshooting

Here are some common challenges and guidance based on the literature.

  • Q1: Why is it difficult to detect this compound in biological samples?

    • A: this compound and related cardiac glycosides are not typically included in standard toxicological screens, making cases of poisoning easy to overlook, especially in regions where the plant is non-native. The developed LC-MS/MS method is specifically designed to address this challenge with high sensitivity. [2]
  • Q2: What are the primary safety concerns when working with Cerbera odollam extracts?

    • A: The seeds are highly toxic. Ingestion of even half a kernel can be fatal, as the cardiac glycosides inhibit Na+/K+-ATPase, leading to cardiac arrhythmias, hyperkalemia, and death. Stringent safety protocols, including the use of personal protective equipment (PPE) and engineering controls (fume hoods), are mandatory. [3] [4]
  • Q3: My extraction seems inefficient. What factors should I investigate?

    • A: While not directly studied for this compound, optimization of yield typically involves investigating solvent type (e.g., polarity), extraction method (e.g., maceration, Soxhlet, ultrasound-assisted), time, temperature, and particle size of the ground seeds. You can use the HPTLC or LC-MS/MS methods above to quantitatively compare the efficiency of different extraction parameters.

Key Considerations for Experimental Design

When planning your research, please keep the following points in mind:

  • Distinguish Between Extraction and Analysis: The initial extraction (using solvents to pull compounds from the plant matrix) is separate from the clean-up and analysis (using HPTLC or LC-MS/MS to identify and measure the compounds). You will likely need to optimize both stages. [1] [2]
  • Focus on the Seed Kernel: The highest concentration of this compound is found in the kernels (the inner part of the seed), not the outer fruit pulp. Ensure your starting material is correct. [3] [2]
  • Method Selection Guide: For high-throughput screening of extraction samples, HPTLC offers a rapid and cost-effective solution. For the ultimate sensitivity and specificity, especially for complex samples like blood serum, LC-MS/MS is the gold standard. [1] [2]

References

Understanding Cerberin and Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

What is Cerberin and why is it difficult to work with? this compound is a cardiac glycoside with a steroid nucleus structure [1] [2]. Like many bioactive compounds, it exhibits poor water solubility, which leads to low bioavailability and limited therapeutic potential [3]. Its structure includes a hydrophobic steroid core and a sugar moiety, contributing to its solubility profile [1] [2].

What are the initial steps before formulating a poorly soluble API like this compound? Conducting thorough pre-formulation groundwork is crucial. This involves understanding the API's stability characteristics, including its sensitivity to heat and light, which will inform the choice of processing techniques [3].

What techniques can be used to improve the solubility and bioavailability of this compound? Several advanced formulation techniques are employed for BCS Class II/IV molecules [3]. The table below summarizes the most common and effective approaches:

Technique Mechanism of Action Key Considerations
Amorphous Solid Dispersions Incorporates API into a polymer matrix, maintaining it in a higher-energy amorphous state with improved aqueous solubility. Techniques: Hot Melt Extrusion, Spray Drying. Avoid for thermally unstable APIs [3].
Cyclodextrin Complexation Hydrophobic cavity of cyclodextrin forms an inclusion complex with API; hydrophilic outer surface ensures water solubility. Shields hydrophobic functionality of API; improves solution stability and bioavailability [3].
Nanomilling Top-down process reducing API particle size to 100s of nm, increasing surface area-to-volume ratio and dissolution rate. Robust, scalable process; requires stabilizers to prevent agglomeration/Ostwald Ripening [3].
Salt Formation Modifies the pH and generates a salt form of the API to enhance solubility. Depends on the ionizable groups present in the API molecule [3].

Experimental Protocols & Troubleshooting

Protocol: Developing a Nanosuspension via Nanomilling

Nanomilling is a nearly universal approach that can begin with only a small amount of API [3].

  • Preparation: Begin with a pre-formulation analysis to guide stabilizer selection.
  • Milling: Load the insoluble API, an aqueous vehicle, and selected stabilizers into a mill containing small grinding media.
  • Processing: Mill the mixture until the particle size is consistently reduced to the target range (typically below 1000 nm, often in the 100s of nm).
  • Purification & Analysis: Separate the nanosuspension from the grinding media. Analyze for particle size, distribution, and stability over time. The nanosuspension can then be converted into various dosage forms (e.g., oral liquids, tablets, injectables) [3].
Protocol: Soluble and Insoluble Protein Fractionation

This method is useful for resolving various protein species, which can be adapted for studying enzymes or protein-based formulations. The workflow below outlines the fractionation process.

Start Start: Tissue or Cell Sample Lysis Homogenize in Ice-cold Soluble Lysis Buffer (1% Triton-X-100 + inhibitors) Start->Lysis Centrifuge1 Centrifuge at 15,000 x g, 20 min, 4°C Lysis->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Pellet Retain Pellet Centrifuge1->Pellet SolubleFraction SOLUBLE FRACTION (Monomers, Oligomers) Supernatant->SolubleFraction Wash Wash Pellet (x2) with Lysis Buffer Pellet->Wash Resuspend Resuspend Pellet in Insoluble Lysis Buffer (4% SDS) Wash->Resuspend Sonicate Sonicate at Room Temp Resuspend->Sonicate Boil Boil for 30 min Sonicate->Boil InsolubleFraction INSOLUBLE FRACTION (HMW Aggregates) Boil->InsolubleFraction

Troubleshooting Guide for Protein Fractionation and Analysis

Problem Possible Cause Solution
High background or smearing Incomplete centrifugation or pellet disturbance. Carefully pipet supernatant without disturbing the pellet. Perform additional wash steps [4].
Low protein yield in Insoluble Fraction Inefficient resuspension or sonication. Ensure the pellet is fully resuspended in the 4% SDS buffer. Confirm sonicator probe is functioning correctly [4].
Unexpected protein degradation Protease activity due to ineffective inhibitors. Ensure protease inhibitors are fresh and added to the lysis buffer immediately before use [4].
Weak or absent signal in Western Blot Protein aggregation from sample heating; poor antibody affinity. Reduce boiling time or lower heating temperature during sample prep, as overheating can cause aggregates that hinder detection [5]. Optimize antibody concentration and incubation time [5].

Key Considerations for Technique Selection

The diagram below illustrates the decision-making pathway for selecting the most appropriate solubility enhancement technique based on the properties of your API.

Start Start: Evaluate API Properties Universal Consider Nearly Universal Techniques Start->Universal ThermStable Is the API Thermally Stable? Ionizable Does the API have an ionizable group? ThermStable->Ionizable No Amorphous AMORPHOUS SOLID DISPERSIONS ThermStable->Amorphous Yes Nanomilling NANOMILLING Ionizable->Nanomilling No SaltForm SALT FORMATION Ionizable->SaltForm Yes Universal->ThermStable Universal->Nanomilling Cyclodextrin CYCLODEXTRIN COMPLEXATION Universal->Cyclodextrin

References

Common Experimental Challenges & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Berberine exerts its anticancer effects through complex interactions with multiple cell signaling pathways. The table below outlines common experimental challenges and proposed solutions based on current literature.

Experimental Problem / Biological Challenge Potential Mechanism of Interference Suggested Troubleshooting Approach / Experimental Validation
Variable Cytotoxicity in Cell Lines [1] Differential activation of cell death pathways (apoptosis vs. autophagy) depending on cellular context. Perform a synergy screen; combine with other agents (e.g., TRAIL, 5-FU, cisplatin) to overcome resistance [2] [1].
Inconsistent Effects on Oxidative Stress [3] Dual role of Reactive Oxygen Species (ROS); can be pro-tumorigenic at low levels but cytotoxic at high levels. Measure multiple markers (e.g., ROS, MDA, SOD) and correlate with pathway analysis (Nrf2/HO-1, HIF-1α) [3].
Resistance to Apoptosis [2] Overexpression of anti-apoptotic proteins (e.g., Mcl-1, c-FLIP) or loss of death receptors (e.g., DR5). Check basal protein levels of Mcl-1, c-FLIP, DR4/5. Use proteasome inhibitor MG132 to confirm protein degradation involvement [2].
Unpredictable Effects on Cell Migration & Metastasis [3] Regulation of Epithelial-Mesenchymal Transition (EMT), which is influenced by oxidative stress and hypoxia. Assess migration via scratch assay and measure EMT protein markers (E-cadherin, N-cadherin, Vimentin) and HIF-1α [3].
Off-target Effects on Inflammatory Pathways [1] Suppression of pro-inflammatory cytokines (IL, TNF-α) and key signaling nodes like NF-κB and STAT3. Use cytokine arrays or ELISA to monitor secreted factors. Validate using luciferase reporter assays for NF-κB/STAT3 activity [2] [1].

Berberine's Key Signaling Pathways

The anticancer effects of berberine are mediated through the modulation of several critical signaling pathways. The following table provides a structured overview for easy comparison and experimental planning [2] [3] [1].

Pathway Targeted Key Molecular Targets/Effects Documented Experimental Models
TRAIL-Mediated Apoptosis Induces DR5; activates AMPK, caspase-3; degrades Mcl-1/c-FLIP [2]. MDA-MB-468 BCa cells, murine 4T1 BCa model [2].
WNT/β-catenin Inhibits nuclear β-catenin; enhances APC/β-catenin binding; promotes β-catenin ubiquitination/degradation via RXRα/c-Cbl [2]. SMMC-7721, SGC7901, AGS, esophageal carcinoma, colon cancer cells [2].
JAK-STAT Inhibits phosphorylation of STAT3 (Tyr705, Ser727) and JAK2; promotes STAT3 ubiquitination [2]. Cholangiocarcinoma, NPC, colorectal cancer cells, C57BL/6-APCMin/+ mice model [2].
Oxidative Stress (Nrf2/HO-1 & HIF-1α) Increases ROS/MDA; reduces SOD; suppresses Nrf2/HO-1 and HIF-1α pathways [3]. AGS and MKN45 gastric cancer cells [3].
PI3K/AKT/mTOR Induces autophagic death; inhibits mTORC1/AKT signaling; modulates extracellular vesicle composition (predicted) [2] [1]. Acute lymphoblastic leukemia cells, neurotoxic damage models (PC-12 cells) [1].

Detailed Experimental Protocols

For robust and reproducible results, consider integrating the following detailed methodologies into your experimental design.

  • Synergy Screening with TRAIL [2]

    • Procedure: Treat TRAIL-resistant cancer cells (e.g., MDA-MB-468) with a sub-lethal dose of berberine (e.g., 10-50 µM) for 24 hours, followed by exposure to TRAIL (e.g., 100 ng/mL).
    • Validation: Analyze apoptosis by measuring cleaved caspase-3 and PARP cleavage via Western blot. Confirm the essential role of death receptors by performing DR5 knockdown prior to the combination treatment.
  • Analysis of Oxidative Stress Markers [3]

    • Procedure: Treat target cells (e.g., AGS, MKN45) with berberine for a predetermined time. Use specific detection kits to quantify:
      • Reactive Oxygen Species (ROS)
      • Malondialdehyde (MDA), a lipid peroxidation product.
      • Superoxide Dismutase (SOD) activity.
    • Validation: Correlate the oxidative stress levels with protein expression changes by performing Western blot analysis for Nrf2, HO-1, and HIF-1α.
  • Investigating β-catenin Localization and Stability [2]

    • Procedure: Treat cancer cells (e.g., SMMC-7721, colon cancer cells) with berberine. Perform subcellular fractionation to separate cytoplasmic and nuclear proteins.
    • Validation: Use Western blot to assess β-catenin levels in each fraction. Conduct co-immunoprecipitation (Co-IP) experiments to investigate the enhanced interaction between β-catenin and APC or β-catenin and RXRα/c-Cbl.

Troubleshooting Workflow Diagram

The diagram below outlines a logical approach to diagnosing common issues in berberine experiments.

G Troubleshooting Berberine Experiment Issues Start Unexpected Experimental Outcome P1 Low or No Cytotoxicity? Start->P1 P2 Inconsistent Oxidative Stress Data? Start->P2 P3 No Change in Cell Migration? Start->P3 S1 Check death receptor (DR5) expression and anti-apoptotic proteins (Mcl-1, c-FLIP) P1->S1 S2 Measure full panel: ROS, MDA, SOD and correlate with Nrf2/HO-1 pathway P2->S2 S3 Analyze EMT markers (E-cadherin) and check HIF-1α signaling P3->S3 A1 Combine with TRAIL or other chemotherapeutic agents S1->A1 A2 Confirm dose-response and validate with pathway inhibitors S2->A2 A3 Test in combination with metastasis-promoting stimuli S3->A3

Berberine Modulation of Key Pathways

This diagram illustrates how berberine targets multiple core signaling pathways to exert its anticancer effects, based on the mechanisms described in the search results.

Key Takeaways for Researchers

  • Leverage Combination Strategies: Berberine's efficacy is often enhanced in combination with existing therapeutics (e.g., TRAIL, chemotherapy), helping to overcome resistance mechanisms [2] [1].
  • Adopt a Multi-Parametric Approach: Due to berberine's pleiotropic effects, measure multiple endpoints simultaneously (e.g., apoptosis, oxidative stress markers, and pathway-specific proteins) to get a comprehensive picture of its activity [2] [3].
  • Context is Crucial: Be aware that berberine's impact can vary significantly between different cancer cell types. Always validate findings in relevant disease models [2] [3] [1].

References

Current Knowledge on Cerberin and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Cerberin is a cardiac glycoside found in the seeds of the Cerbera odollam tree (also known as the Pong Pong or "suicide tree") [1] [2]. Research into its stability is ongoing, and one study has successfully developed a method to detect it in biological samples.

The following table summarizes the key analytical techniques used for characterizing this compound, which form the foundation for any stability study.

Aspect Technique/Method Used Key Findings/Application
Detection & Characterization Liquid Chromatography-Mass Spectrometry (LC-MS) [2] Used to identify and characterize this compound (2-O-acetyl neriifolin) within an extract of Pong Pong seeds.
Isolation & Purification Column Chromatography [1] Method for isolating related cardiac glycoside 17βH-neriifolin (SNA209) from Cerbera odollam leaves.

For your technical support center, here are some answers to potential frequently asked questions.

FAQs on this compound Stability

  • Q: What is the first step in studying this compound's stability in solution?

    • A: The foundational step is to develop a robust analytical method, such as the LC-MS protocol identified in the search results [2]. This method must be validated to reliably separate, detect, and quantify this compound from any potential degradation products that may form over time in solution.
  • Q: I cannot find stability data for this compound. Where should I look?

    • A: The peer-reviewed literature on this compound's physicochemical properties is sparse. Your most effective strategy is to:
      • Consult General Principles: Apply general guidance for stability testing of labile natural products or cardiac glycosides.
      • Conduct Forced Degradation Studies: Begin your own experimental investigations. Expose this compound solutions to various stress conditions (e.g., different pH levels, elevated temperature, light, oxidizing agents) and use analytical techniques like LC-MS to monitor for decomposition.
      • Investigate Analogues: Look into stability data for structurally related cardiac glycosides, such as digoxin or neriifolin, as their behavior can offer valuable clues.

How to Develop Your Experimental Protocol

Since a complete, ready-to-use protocol for this compound stability is not available, you can build one based on the analytical method found and standard stability-testing practices. The workflow below outlines the key stages of this process.

G cluster_stress Stress Conditions Start Start: Develop Stability Protocol A 1. Establish Analytical Method (LC-MS) Start->A B 2. Prepare Stock Solution A->B C 3. Apply Stress Conditions B->C D 4. Analyze & Monitor Samples C->D C1 Acidic/Basic pH C->C1 C2 Elevated Temperature C->C2 C3 Light Exposure C->C3 C4 Oxidative Stress C->C4 E 5. Identify Degradation Products D->E End Define Stable Storage Conditions E->End

The subsequent table provides a detailed breakdown of the experimental steps corresponding to the workflow above.

Experimental Stage Detailed Methodology & Considerations
1. Sample Preparation Isolate this compound from Pong Pong seeds using techniques like column chromatography [1]. Prepare a stock solution in a suitable solvent (e.g., methanol or acetonitrile). Determine the initial concentration using your validated LC-MS method [2].

| 2. Stress Studies | Aliquot the stock solution and expose it to various stress conditions. Common stresses include:

  • Acidic/Basic Hydrolysis: Dilute in buffers of different pH (e.g., pH 3, 7, 9).
  • Thermal Degradation: Incubate at elevated temperatures (e.g., 40°C, 60°C).
  • Photo-degradation: Expose to UV and visible light.
  • Oxidation: Treat with low concentrations of hydrogen peroxide. | | 3. Analysis & Monitoring | At predetermined time points, analyze the stressed samples using LC-MS [2]. Monitor for a decrease in the this compound peak area and the appearance of new peaks indicating degradation products. | | 4. Data Interpretation | Track the rate of this compound degradation under each condition. Use mass spectrometry to hypothesize the structure of major degradation products based on their mass-to-charge ratio. |

Key Takeaways for Your Research

  • Start with Analytics: Your first objective should be to establish a reliable LC-MS method for this compound [2]. All stability data will depend on the quality of this analysis.
  • Embrace Forced Degradation: Since long-term stability data is unavailable, forced degradation studies are the most practical way to quickly identify how this compound breaks down and which conditions it is most sensitive to [1] [2].
  • Document Everything: For your troubleshooting guides, meticulously document all procedures, including solvent sources, buffer recipes, and LC-MS instrument settings, as these can all affect reproducibility.

References

troubleshooting Cerberin mass spectrometry peaks

Author: Smolecule Technical Support Team. Date: February 2026

Cerberin MS Analysis Troubleshooting FAQ

The following section addresses common questions and issues related to the mass spectrometric analysis of the cardiac glycoside this compound.

Question Expert Recommendation & Notes
Low sensitivity or poor signal for this compound? Ensure sample is in a suitable solvent (e.g., acidified water). Avoid organic solvents during desalting steps. For complex matrices like blood serum, a dedicated clean-up protocol is essential [1].
Unexpected peaks or high background? A common peak is PEG or similar contaminants. Clean the MS system and perform sample clean-up using a C18 resin or peptide desalting spin columns. Always use LC-MS grade solvents [1].
Poor chromatography or peak shape? This can indicate poor digestion efficiency or incompatible salts in the sample. Verify that the sample pH is correct and that it does not contain interferents like urea [1].
Mass accuracy issues or misidentification? Calibrate the mass spectrometer with an appropriate calibration solution. Verify that the correct database search parameters are used (e.g., mass tolerance, species, fragment ions) [1].
Need a validated method for biological samples? A published LC-MS/MS method exists for detecting this compound, neriifolin, and tanghinin in human blood serum using a MonoSpin C18 cartridge for clean-up [2].

Experimental Context & Protocols

To effectively troubleshoot, it is important to understand the context in which this compound is typically analyzed.

  • This compound Properties: this compound is a cardenolide (cardiac glycoside) isolated from the fruit kernel of Cerbera odollam. It exhibits potent anticancer activity by inhibiting the PI3K/AKT/mTOR signalling pathway and inducing DNA damage through reactive oxygen species (ROS) [3].
  • Sample Preparation Protocol: For blood serum samples, a solid-phase extraction (SPE) protocol has been developed [2].
    • Extraction: Use a MonoSpin C18 cartridge for sample clean-up and extraction.
    • Chromatography: Separate compounds via Liquid Chromatography.
    • Detection & Quantification: Use tandem Mass Spectrometry (LC-MS/MS). The reported method has a limit of detection (LOD) of 0.15 ng/mL and a limit of quantification (LOQ) of 0.6 ng/mL for this compound [2].

Workflow & Troubleshooting Diagrams

The following diagrams outline the experimental workflow and a systematic troubleshooting process.

This compound LC-MS/MS Analysis Workflow

CerberinWorkflow Start Start: Sample Collection (e.g., Blood Serum) SPE Solid-Phase Extraction (MonoSpin C18 Cartridge) Start->SPE Clean-up LC Liquid Chromatography (Compound Separation) SPE->LC Elute MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Ionize Data Data Analysis MS->Data Interpret

MS Troubleshooting Decision Tree

This chart helps diagnose issues based on the symptoms observed in your data.

TroubleshootingTree Start Observed Problem LowSignal Low or No Signal Start->LowSignal HighNoise High Background Noise Start->HighNoise PoorShape Poor Peak Shape Start->PoorShape WrongMass Inaccurate Mass Start->WrongMass SourceContam Inspect and clean for contamination (sample residue, solvent deposits) LowSignal->SourceContam Check Ionization Source VacuumLeak Use a leak detector to find and repair leaks LowSignal->VacuumLeak Check Vacuum System SamplePrep Acidify sample (pH <3), ensure no organic solvents LowSignal->SamplePrep Review Sample Preparation Contaminants Clean MS system and/or perform sample clean-up HighNoise->Contaminants Check for System Contaminants Solvents Use LC-MS grade solvents and formic acid HighNoise->Solvents Verify Solvent Purity LCSystem Check for column degradation or contamination PoorShape->LCSystem Check LC System SampleComp Check for incompatible salts (e.g., urea) or detergents PoorShape->SampleComp Review Sample Composition Calibration Use Pierce Calibration Solution or equivalent WrongMass->Calibration Calibrate Instrument

I hope this structured guide provides a solid foundation for your technical support center. Should you obtain more specific details from instrument-specific application notes or in-house experiments, they can be seamlessly integrated into this framework.

References

calibration curve problems Cerberin quantification

Author: Smolecule Technical Support Team. Date: February 2026

Core Methods for Cerberin Quantification

The following table summarizes two established analytical methods for detecting and quantifying this compound, each suitable for different sample types and instrumentation [1] [2].

Analyte Technique Sample Matrix Sample Preparation Mobile Phase / Development Detection & Quantification Key Performance Data
This compound HPTLC [1] Seed extract, Rat serum Liquid-liquid extraction (Ethyl acetate/ethanol for seeds, Chloroform for serum) Chloroform:Methanol (9.6:0.4 v/v) Densitometry at 254 nm Method is rapid, simple, and precise [1].
This compound, Neriifolin, Tanghinin LC-MS/MS [2] Human blood serum Solid-phase extraction (MonoSpin cartridge) Liquid Chromatography (Gradient elution) Tandem Mass Spectrometry (MS/MS) LOD: 0.15 ng/mL (this compound). LOQ: 0.6 ng/mL (for all compounds) [2].

Troubleshooting FAQ: Calibration Curves and Quantification

Here are solutions to common problems you might encounter when building and using calibration curves for this compound analysis.

  • Q1: My sample concentration falls outside my calibration range. What should I do?

    • A: Re-dilute your sample to bring its instrumental response within the mid-range of your calibration curve, as this region provides the least error in quantification [3]. Avoid the upper and lower extremes. If this requires excessive dilution that degrades peak shape, consider preparing a new, wider calibration curve.
  • Q2: How can I improve a poorly shaped calibration curve with uneven point spacing?

    • A: Ensure your calibration standards are evenly spaced across your concentration range [3]. Using too many points bunched together at the low end while having few, widely-spaced points at the high end can give excessive "leverage" to the highest point, skewing the curve's slope. For a wide range, 6-7 evenly spaced levels are often sufficient [3].
  • Q3: My peak shape deteriorates after heavy dilution of my sample. Why?

    • A: This is likely due to a mismatch between your sample's diluent and the initial mobile phase composition of the LC method [3]. Prepare your dilution in a solvent that closely matches the starting mobile phase condition (e.g., a high-aqueous content). Injecting a sample in a strong solvent can cause "peak surfing," leading to distorted, fronting, or split peaks [3].

Experimental Protocol: LC-MS/MS Quantification in Serum

For the most sensitive and specific detection of this compound in biological fluids like serum, an LC-MS/MS method is recommended. Below is a workflow based on a published approach [2].

start Start: Human Blood Serum Sample step1 1. Sample Preparation (SPE with MonoSpin cartridge) start->step1 step2 2. Chromatographic Separation (LC with gradient elution) step1->step2 step3 3. Mass Spectrometric Detection (Tandem MS/MS) step2->step3 step4 4. Data Analysis & Quantification step3->step4 end End: this compound Concentration (ng/mL) step4->end

Critical Considerations for the LC-MS/MS Method
  • Sample Preparation: The use of solid-phase extraction (SPE) with MonoSpin cartridges is crucial for achieving a clean sample extract. This step removes interfering compounds from the serum matrix, which is essential for achieving the low detection limit of 0.15 ng/mL and ensuring assay accuracy [2].
  • Method Validation: This method has been applied to a real poisoning case, confirming its practical utility. The measured concentrations of neriifolin in patient serum ranged from 1.57 to 14.4 ng/mL, with a calculated biological half-life of 19.2 hours [2].
  • Cross-Technique Verification: If using the HPTLC method for other sample types, you can confirm its precision by comparing results against the LC-MS/MS gold standard where possible [1].

References

minimizing Cerberin degradation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions & Stabilization Strategies

The table below summarizes key parameters and recommended practices for maintaining cerberin stability.

Parameter Recommended Condition Rationale & Supporting Evidence
Temperature -20°C or lower (long-term); 2-8°C (short-term) Low temperatures drastically slow molecular degradation reactions [1].
Light Exposure Protect from light; use amber glass/vials Prevents photodegradation from UV and visible light [1].
Formulation Utilize nano-delivery systems (e.g., polymer nanoparticles, liposomes) Nanoparticles protect active compounds from hydrolysis, enzymatic attack, and aggregation. Lipid-based systems (like DPIC) improve solubility and stability [1].
Solution pH Maintain stable, slightly acidic to neutral pH Buffered solutions prevent acid/base-catalyzed hydrolysis of the glycosidic bond in cardiac glycosides [1].
Excipients Incorporate antioxidants (e.g., ascorbic acid) and/or crown ethers Antioxidants inhibit oxidative degradation. Crown ethers can form inclusion complexes, shielding the active molecule [1].

Experimental Protocol: Stability Monitoring

To empirically determine the degradation profile of your this compound sample, you can implement the following protocol using High-Performance Liquid Chromatography (HPLC) [2].

This compound Stability Assay Workflow Start Start: Prepare this compound Samples Step1 1. Aliquot this compound solutions or formulations Start->Step1 Step2 2. Expose to stress conditions: - Elevated Temperature (e.g., 40°C) - Light - Variable pH Step1->Step2 Step3 3. Withdraw samples at defined time points (e.g., 0, 1, 2, 4, 8, 12, 24 weeks) Step2->Step3 Step4 4. Analyze samples via HPLC (or UHPLC-HRMS for higher precision) Step3->Step4 Step5 5. Quantify intact this compound peak area Step4->Step5 Step6 6. Calculate % remaining this compound vs. initial concentration Step5->Step6 End End: Establish degradation profile and optimal storage conditions Step6->End

Key Steps Explained:

  • Sample Preparation (Steps 1-2): Prepare your this compound samples in the desired formulation (e.g., solution, nanoparticle suspension). For accelerated stability studies, expose aliquots to stressed conditions like higher temperature (40°C or 60°C) to rapidly simulate long-term degradation [1].
  • Analysis (Steps 3-5): Withdraw samples at predetermined intervals and analyze them using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) as recommended for phytochemicals [2]. This identifies and quantifies both the intact this compound and its degradation products.
  • Data Interpretation (Step 6): Plot the percentage of remaining this compound against time to model its degradation kinetics and determine the most effective storage conditions.

Troubleshooting Common Scenarios

The diagram below outlines a logical approach to diagnosing and resolving common this compound stability issues.

Troubleshooting this compound Stability Problem Problem: Observed Loss of this compound Potency Q1 HPLC shows new peaks? (Degradation Products) Problem->Q1 Q2 HPLC shows reduced main peak but no new peaks? Q1->Q2 No A1 Likely Degradation (e.g., hydrolysis, oxidation) Q1->A1 Yes A2 Likely Adsorption to container surfaces Q2->A2 Yes S1 Action: Lower storage temperature. Action: Add antioxidants. Action: Use opaque containers. A1->S1 S2 Action: Use low-adsorption tubes. Action: Change container material (e.g., glass). Action: Use a carrier/cosolvent. A2->S2

Key Formulation Strategy

Advanced formulation is a highly promising approach. Research on other natural products like curcumin and berberine shows that encapsulating compounds in polymer nanoparticles can significantly enhance their stability and shelf-life by providing a protective barrier [1]. This is a recommended strategy for long-term this compound storage.

References

Cerberin vs berberine antimicrobial efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Efficacy of Berberine

Berberine demonstrates broad-spectrum antimicrobial activity against a variety of bacterial pathogens, including World Health Organization priority pathogens and antibiotic-resistant strains [1] [2]. Its efficacy is concentration-dependent, meaning higher doses lead to greater bacterial killing [1] [2].

The table below summarizes the Minimum Inhibitory Concentration (MIC) of berberine against various bacterial species, illustrating its potency [1] [2]:

Bacterial Species MIC (μg/mL) Notes
Acinetobacter baumannii (ATCC 19606) 1,024 WHO Priority Pathogen [1]
A. baumannii (Drug-resistant, n=4) 256–1,024 [1]
Clostridium difficile (ATCC 9689) 256 [1]
Enterococcus faecalis (ATCC 29212) 500 In mixed-culture biofilm model [3]
Escherichia coli Varies Dependent on methodology [1] [2]
Fusobacterium nucleatum (ATCC 10953) 31.25 In mixed-culture biofilm model [3]
Helicobacter pylori 50 - 100,000 Highly variable based on testing method [1] [2]
Prevotella intermedia (ATCC 25611) 3.8 In mixed-culture biofilm model [3]
Staphylococcus aureus (MRSA) Varies Demonstrates bactericidal activity [1] [2]
Streptococcus agalactiae 0.78 Most sensitive organism reported [1] [2]

A key characteristic of berberine is the low likelihood of pathogens developing resistance to it. An experimental study showed that after 200 generations of exposure, the MIC for E. coli remained unchanged, whereas resistance to conventional antibiotics like neomycin and cefotaxime increased more than 10-fold [2].

Key Experimental Protocols for Berberine

To evaluate berberine's antimicrobial activity, researchers employ standardized and advanced methodologies:

  • Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Determination: The MIC is commonly determined using broth or agar dilution methods [3] [1]. For instance, in the endodontic study, a microdilution method in 24-well plates was used with a final inoculum of 5 × 10^5 to 5 × 10^6 CFU/mL [3]. The MBC is determined by sub-culturing samples from wells with no visible growth onto antibiotic-free agar plates to find the lowest concentration that kills 99.9% of the initial inoculum [1] [2].
  • Time-Kill Assay: This evaluates the bactericidal kinetics. Bacteria are exposed to the compound over time (e.g., 0-8 hours), and samples are periodically taken, serially diluted, and plated to count viable colonies (CFU/mL) [4].
  • Metabolomics Analysis: To understand the antibacterial mechanism, untargeted metabolomics via GC-MS and LC-MS can be used. After exposing bacteria (e.g., S. aureus) to a sub-MIC of berberine, cells are harvested, metabolites are extracted, and analyzed to identify significant changes in metabolic pathways [4].
  • Biofilm Efficacy Models: Specialized models, such as an in vitro tooth model, are used to test efficacy against biofilms. Teeth are inoculated with a mixed bacterial culture for an extended period (e.g., 21-28 days) to form biofilms, then treated with berberine as an irrigant. Bacterial loads before and after treatment are quantified by culturing serially diluted samples [3].

Antimicrobial Mechanisms of Berberine

Berberine exerts its antimicrobial effects through multiple mechanisms, which is known as a pleiotropic action [5] [6]. The following diagram maps its primary molecular targets and consequences for the bacterial cell.

G cluster_membrane Cell Membrane & Wall cluster_intracellular Intracellular Targets cluster_resistance Overcoming Resistance BBR Berberine (BBR) MembDisrupt Disrupts Membrane Integrity BBR->MembDisrupt PGInhibit Inhibits Peptidoglycan Synthesis (UDP-GlcNAc, CDP-ribitol) BBR->PGInhibit DNAInteract Intercalates with DNA/RNA BBR->DNAInteract FtsZInhibit Inhibits FtsZ Protein (Prevents Cell Division) BBR->FtsZInhibit MetabolInhibit Inhibits Metabolic Pathways (Shikimate Pathway) BBR->MetabolInhibit OxidStress Induces Oxidative Stress (Reduces Antioxidants) BBR->OxidStress EffluxInhibit Inhibits Efflux Pumps (e.g., MexAB-OprM, AdeABC) BBR->EffluxInhibit QSInhibit Inhibits Quorum Sensing (Reduces Virulence & Biofilm) BBR->QSInhibit BLInhibit Potential β-Lactamase Inhibition (e.g., NDM) BBR->BLInhibit Leakage Leakage MembDisrupt->Leakage Causes Cell Death Lysis Lysis PGInhibit->Lysis Weakens Cell Wall ReplicationBlock ReplicationBlock DNAInteract->ReplicationBlock Blocks Replication/Translation DivisionBlock DivisionBlock FtsZInhibit->DivisionBlock Prevents Cytokinesis GrowthArrest GrowthArrest MetabolInhibit->GrowthArrest Arrests Bacterial Growth Damage Damage OxidStress->Damage Causes Cellular Damage AntibioticPotentiation AntibioticPotentiation EffluxInhibit->AntibioticPotentiation Potentiates Conventional Antibiotics VirulenceReduction VirulenceReduction QSInhibit->VirulenceReduction Reduces Infection Severity BLRestoration BLRestoration BLInhibit->BLRestoration Restores β-Lactam Efficacy

Diagram: Multifaceted antibacterial mechanisms of berberine and its role in overcoming resistance.

Research Gaps and Future Perspectives

Despite its promise, berberine faces challenges for clinical use as a standalone antimicrobial:

  • Low Bioavailability: Its poor absorption and limited target site concentration can restrict in vivo efficacy [1] [2].
  • Need for Clinical Validation: Most evidence comes from in vitro studies. Systematic in vivo and clinical trials are needed to confirm therapeutic potential [1] [5] [6].

Research is exploring strategies to overcome these limitations, primarily through:

  • Nanoformulations: Using nanoparticles to improve berberine's solubility, stability, and delivery to the infection site [1] [2].
  • Antibiotic Adjuvants: Combining berberine with conventional antibiotics to enhance their efficacy and combat resistance [1] [2] [5].

How to Proceed with Your Comparison Guide

Since comparative data for cerberin is unavailable, I suggest the following steps to complete your guide:

  • Verify the Compound: Confirm that "this compound" is the correct name. It is possible the user is referring to another compound, such as a cardiac glycoside (like ones mentioned in [7]), which have different structures and mechanisms compared to berberine.
  • Broaden the Search: Conduct a targeted search for "this compound" in scientific literature databases (e.g., PubMed, Google Scholar) focusing on its biological activities.
  • Compare Structures: If you find data on this compound, a comparison should start with their chemical structures, as berberine is an isoquinoline alkaloid [5] [6], which will likely differ from this compound and directly influence their mechanisms and efficacy.
  • Contrast Mechanisms and Data: Once information is gathered, you can create a parallel table for this compound's MIC values and a diagram illustrating its unique or overlapping mechanisms of action.

References

Cerberin vs. Other Cardiac Glycosides: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature/Aspect Cerberin Digoxin Ouabain Deslanoside
Natural Source Seeds of Cerbera odollam (Suicide tree) [1] [2] Digitalis species (Foxglove) [3] [4] Strophanthus gratus [3] [4] A metabolite of lanatoside C [5]
Primary Medical Use Not in clinical use; research compound [2] Heart failure, atrial fibrillation [3] [4] Historically used for heart conditions [3] Congestive heart failure, arrhythmias [5]
Key Anticancer Mechanism Inhibits PI3K/AKT/mTOR signaling; induces apoptosis & autophagy [2] Induces apoptosis; modulates various pathways (e.g., NF-κB) [6] [3] Inhibits NKA; activates Src kinase pathway [3] Induces G2/M cell cycle arrest and apoptosis; modulates multiple genes [5]
Experimental IC50 (Cancer Cells) Low nanomolar range (e.g., 9.8 nM in HepG2 liver cancer) [2] Varies by cell type; well-documented but generally higher than this compound in tested models [2] Varies by cell type; potent NKA inhibitor [3] Effective at nanomolar concentrations (e.g., 40-120 nM in prostate cancer) [5]
Selectivity for Cancer Cells Displays selectivity; high potency in pancreatic (PANC-1), lung (A549), breast (MDA-MB-468) lines [2] Known for selective cytotoxicity towards stressed or malignant cells [3] [4] Selective cytotoxicity towards cancer cells [3] Inhibits colony formation in cancer cells (22Rv1, PC-3, DU 145) with less effect on normal prostate cells [5]
Toxicity (Therapeutic Index) Highly toxic; narrow therapeutic window; lethal in small doses [1] [7] [2] Narrow therapeutic window; systemic toxicity a concern [3] [4] Narrow therapeutic window; high potency [3] Used as a cardiotonic; narrow therapeutic index is a common class feature [5]

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Protocol 1: Evaluating Anticancer Efficacy of this compound

This protocol is adapted from the study that identified this compound's inhibition of the PI3K/AKT/mTOR pathway [2].

  • 1. Cell Viability Assay (MTT Assay):
    • Purpose: To determine the concentration that inhibits 50% of cell growth (IC50).
    • Method: Seed cancer cell lines (e.g., PANC-1, A549, MDA-MB-468) in 96-well plates. After 24 hours, treat with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours. Add MTT reagent and incubate for 4 hours. Dissolve the formed formazan crystals with DMSO and measure absorbance at 570 nm.
  • 2. Apoptosis Analysis (Flow Cytometry):
    • Purpose: To quantify the percentage of cells undergoing programmed cell death.
    • Method: Treat cells with this compound at its IC50 concentration for 48 hours. Harvest cells, stain with Annexin V-FITC and propidium iodide (PI), and analyze using flow cytometry. Annexin V+/PI- cells indicate early apoptosis; Annexin V+/PI+ indicate late apoptosis/necrosis.
  • 3. Protein Expression Analysis (Western Blotting):
    • Purpose: To confirm the inhibition of the PI3K/AKT/mTOR pathway.
    • Method: Lyse cells treated with this compound. Separate proteins via SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR, total mTOR, and a loading control (e.g., GAPDH). Use HRP-conjugated secondary antibodies and chemiluminescence for detection.
Protocol 2: Investigating Multi-Pathway Modulation by Deslanoside

This protocol outlines the genome-wide approach used to study deslanoside in prostate cancer [5].

  • 1. Colony Formation Assay:
    • Purpose: To assess long-term cell proliferation and clonogenic survival after drug treatment.
    • Method: Seed prostate cancer cells (e.g., 22Rv1, PC-3) at low density in 6-well plates. Treat with deslanoside (e.g., 40-120 nM) for 10-13 days, refreshing the drug-containing medium every few days. Stain resulting colonies with crystal violet and count manually or with imaging software.
  • 2. Genome-Wide Expression Profiling (RNA Sequencing):
    • Purpose: To identify global gene expression changes induced by treatment.
    • Method: Treat cells with deslanoside or vehicle control (DMSO) for a set period (e.g., 48 hours). Extract total RNA, prepare sequencing libraries, and perform high-throughput RNA sequencing (RNA-Seq). Use bioinformatics software to identify differentially expressed genes.
  • 3. Cell Cycle Analysis (Flow Cytometry):
    • Purpose: To confirm cell cycle arrest at G2/M phase.
    • Method: Fix treated cells with ethanol, treat with RNase, and stain DNA with PI. Analyze DNA content using a flow cytometer. An increase in the cell population with 4N DNA content indicates G2/M arrest.

This compound's Anticancer Mechanism of Action

The following diagram illustrates the primary signaling pathway through which this compound exerts its anticancer effects, leading to the death of cancer cells.

Cerberin_Mechanism This compound This compound NKA Na+/K+-ATPase (NKA) This compound->NKA Binds & Inhibits Signaling Cascade Signaling Cascade NKA->Signaling Cascade Triggers PI3K PI3K AKT AKT PI3K->AKT Inhibits Phosphorylation Apoptosis Apoptosis PI3K->Apoptosis Induces Autophagy Autophagy PI3K->Autophagy Induces mTOR mTOR AKT->mTOR Inhibits Activation AKT->Apoptosis Induces AKT->Autophagy Induces mTOR->Apoptosis Induces mTOR->Autophagy Induces Cell Death Cell Death Apoptosis->Cell Death Autophagy->Cell Death Signaling Cascade->PI3K Inhibits

Research Implications and Future Directions

The experimental data positions this compound as a compelling candidate for drug repurposing in oncology. Its ability to selectively kill cancer cells by simultaneously inducing apoptosis and autophagy via a key dysregulated pathway offers a promising therapeutic strategy [2].

However, its narrow therapeutic index and high toxicity remain the most significant challenges for clinical translation [1] [7]. Future research should focus on:

  • Structural Modification: Creating synthetic analogs of this compound that retain anticancer potency but have reduced cardiotoxicity [6] [3].
  • Advanced Drug Delivery: Utilizing nanoparticle-based systems to target this compound specifically to tumor tissue, minimizing systemic exposure and improving safety [3] [4].
  • Combination Therapy: Exploring synergistic effects of this compound with standard chemotherapy or radiotherapy to enhance efficacy at lower, safer doses [6].

References

Comparison of Cerberin Detection Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key performance metrics and application contexts for three analytical techniques.

Method Feature LC-MS/MS (2024 Method) HPTLC (2015 Method) FT-IR (2018 Method)
Analytical Principle Liquid Chromatography with Tandem Mass Spectrometry [1] [2] High-Performance Thin-Layer Chromatography [3] [4] Fourier-Transform Infrared Spectroscopy [5]
Sample Matrix Human blood serum [1] [2] Rat serum, seed extract [3] [4] Rat plasma [5]
Limit of Detection (LOD) 0.15 ng/mL (Cerberin) [1] 0.552 µg/spot [6] Information Not Specific
Limit of Quantification (LOQ) 0.6 ng/mL (this compound) [1] 1.675 µg/spot [6] Information Not Specific
Linear Range Information Not Specific 3 - 12 µg/spot [6] 0.1 - 0.8 mg [5]
Key Advantages High sensitivity, high specificity, validated for human forensic & clinical use [1] [2] Cost-effective, rapid, suitable for high-throughput screening [3] [4] Rapid, direct analysis with minimal sample preparation [5]
Reported Application Quantification in human poisoning case; determined biological half-life [1] [2] Detection and quantification in plant seeds and rat serum [3] [4] Quantification of this compound recovered from rat plasma [5]

Detailed Experimental Protocols

Here is a detailed breakdown of the experimental workflow for each method, which can help you in selecting and replicating these techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Human blood serum samples were processed using a MonoSpin C18 cartridge for solid-phase extraction (SPE). This step purifies and concentrates the analytes, reducing matrix interference [1] [2].
  • Liquid Chromatography: Separation of this compound, neriifolin, and tanghinin was achieved. The specific column and mobile phase composition were optimized for resolving these cardiac glycosides [1].
  • Mass Spectrometry: Detection was performed using a tandem mass spectrometer (MS/MS) with Multiple Reaction Monitoring (MRM) mode. This provides high specificity by tracking unique parent ion → product ion transitions for each compound [1] [2].
  • Validation: The method was rigorously validated, demonstrating high precision and accuracy for quantifying these compounds in human serum. It was successfully applied to a real poisoning case, measuring neriifolin concentration over time and calculating its biological half-life [1].
High-Performance Thin-Layer Chromatography (HPTLC)
  • Sample Preparation: Seeds of Cerbera odollam were extracted with an ethyl acetate/ethanol solvent system. Rat serum was processed via distilled water maceration followed by ethyl acetate purification [6].
  • Chromatographic Separation: The extracts were spotted on a silica gel HPTLC plate. The plate was developed in a twin-trough glass chamber saturated with a mobile phase of chloroform and methanol (9.6:0.4 v/v) [3] [4].
  • Detection & Quantification: The developed plate was scanned densitometrically at 254 nm. This compound was identified by comparing its Rf value and overlaid UV absorption spectrum with a standard. The method was validated for precision, accuracy, and linearity [3] [6].
Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Analysis: A direct FT-IR method with a Universal ATR (Attenuated Total Reflectance) accessory was used. This technique analyzes samples directly, often with minimal preparation [5].
  • Calibration & Quantification: Quantification was based on the Beer-Lambert law. A multiple linear regression (MLR) model was built using a specific set of absorption bands from the IR spectrum to create a calibration curve for this compound concentration [5].
  • Validation: The method demonstrated excellent reproducibility and accuracy in a recovery test, successfully quantifying a known amount of pure this compound spiked into rat plasma [5].

Method Selection Workflow

The diagram below illustrates a logical pathway for selecting the most appropriate analytical method based on your research objectives and requirements.

G Start Start: Need to Detect this compound A Requirement: Ultimate Sensitivity & Specificity in Biological Fluids? Start->A B Requirement: Cost-Effective High-Throughput Screening? Start->B C Requirement: Rapid Analysis with Minimal Sample Prep? Start->C LCMSMS Select LC-MS/MS A->LCMSMS Yes HPTLC Select HPTLC B->HPTLC Yes FTIR Select FT-IR C->FTIR Yes Desc1 Best for definitive clinical/ forensic toxicology reports LCMSMS->Desc1 Desc2 Ideal for initial plant material screening and purity checks HPTLC->Desc2 Desc3 Suitable for purity assessment and rapid quantification FTIR->Desc3

Research Implications and Conclusion

  • LC-MS/MS stands out as the most robust and sensitive technique for precise quantification of this compound in complex biological matrices like human serum, making it the gold standard for clinical and forensic applications [1] [2].
  • HPTLC offers a reliable and economical alternative for analyzing plant extracts and conducting initial screenings, though with lower sensitivity than LC-MS/MS [3] [6].
  • FT-IR provides the fastest results with simple operation, suitable for contexts where extreme sensitivity is not the primary concern [5].

References

specificity of Cerberin for bacterial FtsZ protein

Author: Smolecule Technical Support Team. Date: February 2026

FtsZ as a Therapeutic Target

The bacterial cell division protein FtsZ is a highly conserved GTPase that assembles into a ring-like structure (the Z-ring) at the future site of division, serving as an essential scaffold for the divisome machinery [1] [2]. As a prokaryotic homolog of eukaryotic tubulin, it is present in almost all bacteria and is absent in human cells, making it an attractive target for developing novel antibiotics with selective toxicity [3] [4] [5]. Inhibitors of FtsZ disrupt its polymerization and GTPase activity, leading to the failure of Z-ring formation, which arrests cell division and causes bacterial cell death, often resulting in a characteristic filamentous morphology [6] [5].

Mechanism of Action: Berberine and Its Analogues

Berberine is a plant-derived alkaloid with known antimicrobial properties. A significant body of evidence, including genetic, biochemical, and computational studies, indicates that one of its primary antibacterial mechanisms is the inhibition of FtsZ.

The diagram below illustrates how Berberine and its analogues disrupt the bacterial cell division process by targeting FtsZ.

G FtsZ FtsZ Polymerization FtsZ Polymerization FtsZ->Polymerization GTP GTP GTP->Polymerization ZRing Z-ring Formation Polymerization->ZRing Division Successful Cell Division ZRing->Division Berberine Berberine Inhibition Inhibition of: - GTPase Activity - Protofilament Assembly Berberine->Inhibition Binds FtsZ Inhibition->Polymerization Disrupts Filamentation Cell Filamentation & Death Inhibition->Filamentation

Figure 1: Mechanism of FtsZ inhibition by Berberine analogues.

The proposed molecular mechanisms, supported by experimental data, include:

  • GTPase Activity Inhibition: Berberine and its analogues bind to FtsZ and inhibit its GTP hydrolysis activity, which is essential for the dynamic assembly and disassembly of FtsZ polymers [6] [7]. For instance, derivative 1c acts as a competitive inhibitor, significantly increasing the Michaelis constant (KM) for GTP, indicating it competes with GTP for binding at the nucleotide-binding site [7].
  • Suppression of Polymerization: The compounds prevent FtsZ from assembling into higher-order protofilaments and the functional Z-ring. Sedimentation assays show that certain derivatives like 1i can make the amount of polymerized FtsZ almost negligible [7] [8].
  • Direct Interaction: Fluorescence spectroscopic analysis confirms strong, direct binding between the inhibitors and FtsZ, with one study reporting a dissociation constant (Kd) of 26.6 nM for compound 1c [7].

Comparative Quantitative Data on FtsZ Inhibitors

The table below summarizes key experimental data for Berberine and its derivatives, as well as a reference synthetic inhibitor, highlighting their potency and mechanisms.

Compound Name Reported Activity / Mechanism Binding Affinity (Kd) / Docking Score Enzymatic Inhibition (GTPase Activity) Antibacterial Activity (MIC in µg/mL or µM)
Berberine Binds FtsZ; inhibits GTPase activity and polymerization [6]. N/A Inhibits FtsZ GTPase activity [6]. MIC ~100-400 µg/mL (Gram-positive bacteria) [4].
Derivative 1c Competitive inhibitor; binds GTP-binding site [7]. Kd: 26.6 nM [7]. Ki: 32 µM; Increases KM for GTP [7]. MIC: 128 µg/mL (E. coli) [7].
Derivative 2g Binds a different site on FtsZ; uncompetitive mechanism [7]. N/A Ki: 46 µM; Decreases Vmax & KM [7]. MIC: 64 µg/mL (E. coli) [7].

| ZINC000524729297 (Berberine analogue) | Predicted high-affinity binder to FtsZ inter-domain cleft [4]. | Docking Score: -8.73 kcal/mol [4]. | Data from in silico studies; requires experimental validation [4]. | N/A | | PC 190723 (Synthetic inhibitor) | Well-characterized synthetic FtsZ inhibitor; binds to the H7 helix/inter-domain cleft [3]. | N/A | Inhibits GTPase activity and polymerization [3]. | Potent activity against Gram-positive bacteria (e.g., B. subtilis) [3]. |

Detailed Experimental Protocols

For researchers aiming to validate FtsZ inhibitors, here are detailed methodologies for key assays referenced in the literature.

GTPase Activity Assay

This protocol is used to determine if a compound inhibits the GTP-hydrolyzing function of FtsZ [7].

  • Protein Preparation: Purify recombinant FtsZ protein (e.g., from E. coli).
  • Reaction Setup: Incubate FtsZ with GTP in a reaction buffer. The test condition includes the inhibitor compound, while the control has only the vehicle (e.g., DMSO).
  • Detection: Use a colorimetric method, such as the malachite green assay, to quantify the inorganic phosphate (Pi) released over time.
  • Kinetic Analysis: Measure Pi release at different GTP concentrations with and without the inhibitor. Calculate kinetic parameters (KM, Vmax) using Michaelis-Menten or Lineweaver-Burk plots to determine the inhibition modality (competitive, uncompetitive, etc.) [7].
FtsZ Polymerization Sedimentation Assay

This assay directly evaluates the impact of a compound on FtsZ's ability to polymerize [7] [8].

  • Polymerization Induction: Incubate FtsZ with GTP in a polymerization buffer to induce filament formation. Include the inhibitor in the test samples.
  • Ultracentrifugation: Sediment the high-molecular-weight polymers via high-speed centrifugation (e.g., 150,000 × g for 30-60 min). The polymers will be in the pellet (P), while unpolymerized FtsZ remains in the supernatant (S).
  • Quantification: Analyze the S and P fractions by SDS-PAGE. Compare the amount of FtsZ in the pellet fraction between treated and untreated samples to assess the degree of polymerization inhibition [8].
In vivo Z-ring Formation Assay (Immunofluorescence)

This protocol assesses the functional consequence of inhibition inside bacterial cells [6].

  • Treatment: Grow bacterial cells (e.g., E. coli) to mid-log phase and treat with the inhibitor.
  • Fixation and Permeabilization: Harvest cells and fix them with paraformaldehyde/glutaraldehyde. Permeabilize the cell membrane to allow antibody entry.
  • Staining and Imaging: Incubate cells with a primary antibody against FtsZ, followed by a fluorescently-labeled secondary antibody. Use fluorescence microscopy to visualize the Z-rings. A successful inhibitor will dramatically reduce the number of cells with properly formed Z-rings, leading to filamentous cells [6].

Specificity Considerations and Research Gaps

  • Specificity for Bacterial FtsZ vs. Human Tubulin: A key advantage of FtsZ as a target is its divergence from eukaryotic tubulin. While they are structural homologs, their sequence identity is only 40-50% [3] [4]. This difference allows for selective targeting. The inter-domain cleft (IDC) of FtsZ, which is targeted by inhibitors like PC 190723, shows less similarity to tubulin than the GTP-binding site, potentially reducing the risk of off-target effects in human cells [4].
  • Addressing the "Cerberin" Gap: The search results do not mention a compound called "this compound" in the context of FtsZ inhibition. It is possible there is a confusion with Berberine, which is the well-documented compound in the literature. Before proceeding, it is crucial to verify the precise chemical identity of "this compound."
  • Current Research Focus: Modern research, as seen in the 2025 study, leverages machine learning, molecular docking, and molecular dynamics simulations to design novel berberine analogues with optimized binding to FtsZ's IDC, aiming to improve both potency and specificity [4].

References

cross-reactivity in Cerberin immunoassays

Author: Smolecule Technical Support Team. Date: February 2026

Cerberin: Key Characteristics

This compound is a potent cardiac glycoside and the main toxic compound found in the seeds of the Cerbera odollam tree, also known as the "suicide tree" [1] [2]. The table below summarizes its core properties:

Property Description
Chemical Class Cardiac glycoside (cardenolide) [1]
Source Seed kernels of Cerbera odollam [3] [1]
Biological Target Na+/K+-ATPase pump in cardiac myocytes [2]
Primary Toxic Effect Inhibition of Na+/K+-ATPase, leading to increased intracellular Ca²⁺, cardiac arrhythmias, heart blocks, and hyperkalemia [2]
Anticancer Activity Under investigation; shown to inhibit the PI3K/AKT/mTOR signaling pathway in vitro [1]
Detection Methods HPTLC, UHPLC-MS/MS [3] [4]

Understanding Immunoassay Cross-Reactivity

Since a direct guide on this compound is not available, the following information on cross-reactivity provides the essential background you would need to design such a comparison.

  • What it is: Cross-reactivity is the ability of a single antibody to recognize and bind not only to its target antigen but also to other, structurally similar molecules [5].
  • The Cause: It occurs primarily due to the conformational similarity between the epitope (the part of the antigen an antibody binds to) of the target and that of other compounds [6] [5]. Antibodies recognize a specific 3D structure, and if a different molecule shares a similar shape or chemical structure, binding can happen.
  • Clinical & Research Impact:
    • Harmful: In diagnostic testing, cross-reactivity is a major source of interference, leading to false-positive results [6] [5]. For example, the synthetic glucocorticoid prednisolone can cause falsely elevated cortisol readings in immunoassays [6]. This can lead to misdiagnosis or incorrect clinical decisions.
    • Beneficial: In some cases, cross-reactivity can be advantageous. It can allow a single antibody to detect a class of related compounds (e.g., multiple variants of a pathogen) and is the basis for some vaccines providing broader immunity against related viral strains [5].

A Roadmap for Your Comparison Guide

To create the objective comparison guide you require, you would likely need to generate the data through original laboratory work. Here is a proposed framework and methodology based on standard practices for evaluating immunoassay performance [6].

Start Plan Cross-Reactivity Study Step1 1. Select Compounds (Structural Analogs, Metabolites) Start->Step1 Step2 2. Prepare Spiked Samples (Known Concentrations) Step1->Step2 Step3 3. Run Immunoassay (Measure Apparent this compound) Step2->Step3 Step4 4. Calculate % Cross-Reactivity Step3->Step4 Step5 5. Assess Clinical/Significance Step4->Step5 Result Comparative Cross-Reactivity Profile Step5->Result

Proposed Experimental Protocol

This protocol is adapted from studies on steroid hormone immunoassays and NCCLS Guideline EP7-A [6].

  • Test Compound Selection: Assemble a panel of compounds to test for potential cross-reactivity. This should include:

    • Structural Analogs: Other cardiac glycosides found in C. odollam, such as neriifolin, tanghinin, and deacetyltanghinin [1].
    • Common Cardiac Glycosides: Such as digoxin, ouabain, and oleandrin.
    • Endogenous Steroids: That might share structural features.
    • Metabolites: Known or predicted metabolites of this compound.
  • Sample Preparation: Spike each test compound into a negative matrix (e.g., drug-free human serum or plasma) across a range of physiologically or toxicologically relevant concentrations. Include a control sample with no added compound.

  • Immunoassay Analysis: Run all spiked samples and controls on the this compound immunoassay platform(s) under evaluation. The measured "this compound" concentration in each spiked sample is the apparent concentration.

  • Data Analysis - Calculate % Cross-Reactivity: For each test compound, the percent cross-reactivity is calculated using the formula below. This is typically done at multiple concentrations to ensure the response is consistent [6].

    Formula: % Cross-Reactivity = (Measured this compound Concentration / Concentration of Test Compound Added) × 100

Data Presentation Template

Once the data is generated, you can structure it in a clear table for comparison. Here is a hypothetical example:

Table: Hypothetical Cross-Reactivity Data for a this compound Immunoassay

Test Compound Concentration Added (ng/mL) Measured this compound (ng/mL) % Cross-Reactivity Clinical Significance Assessment
This compound (Target) 10.0 10.0 100.00% Reference standard
Neriifolin 10.0 9.5 95.0% High: Likely to cause significant false positives
Digoxin 100.0 5.0 5.0% Moderate: Potential interference at high therapeutic/toxic doses
Ouabain 100.0 1.0 1.0% Low: Unlikely to be significant in most cases
Progesterone 1000.0 < 1.0 < 0.1% Negligible: No expected interference

Key Considerations for Your Research

  • Antibody Type: The choice of antibody is critical. Monoclonal antibodies typically offer higher specificity and are better for avoiding cross-reactivity, while polyclonal antibodies may be more sensitive but can have higher cross-reactivity profiles [5].
  • Confirmatory Techniques: Immunoassays are often used as initial screens. Any positive result, especially in a critical context like forensic toxicology or clinical diagnosis, should be confirmed with a more specific technique like LC-MS/MS [4] [2].

References

comparative toxicity Cerberin versus other cardenolides

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity of Cardenolides

The table below summarizes the key characteristics and available toxicity data for cerberin and the two main classes of cardiac glycosides.

Compound / Class Chemical Structure Primary Natural Sources Reported Lethal Doses (Available Data) Therapeutic Index & Key Risks

| This compound | Cardenolide | Cerbera odollam (Suicide Tree), Cerbera manghas [1] [2] [3] | Animal Data: Dog: 1.8 mg/kg; Cat: 3.1 mg/kg [2]. Human Data (kernel ingestion): >2 kernels associated with significantly higher mortality [4]. | Considered highly toxic; human fatalities frequently reported from seed ingestion [4] [1] [5]. | | Cardenolides (General) | 5-membered unsaturated γ-lactone ring [6] | Foxglove (Digitalis), Oleander (Nerium), Yellow Oleander (Thevetia), Lily of the Valley (Convallaria) [6] | Human Data: Based on digoxin/digitoxin; narrow therapeutic window. Toxicity varies by specific compound [6]. | Very Narrow; risk of cardiac arrhythmias, hyperkalemia, and death from therapeutic misuse or poisoning [6] [5]. | | Bufadienolides (General) | 6-membered α-pyrone ring [6] | Toad venom (e.g., Bufo spp.), plants like Kalanchoe [6] | Limited direct human data. | Generally higher potency and narrower therapeutic index than cardenolides due to stronger NKA inhibition [6]. |

A critical challenge in quantifying this compound's toxicity is the scarcity of pure compound studies. Most data derives from clinical reports of seed ingestion, where the exact dose of purified this compound is unknown and other cardenolides like neriifolin are also present [4] [7] [8].

Mechanism of Action and Experimental Insights

Cardiac glycosides, including this compound, exert their toxic effects primarily by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump [1] [6] [2].

The following diagram illustrates this mechanism and the subsequent signaling consequences, which are relevant to both toxicity and emerging research in areas like oncology.

G CG Cardiac Glycoside (e.g., this compound) NKA Binds & Inhibits Na+/K+-ATPase Pump CG->NKA Na_in ↑ Intracellular Na+ NKA->Na_in Signaling Activates Src Kinase Triggers Signaling Cascades (MAPK, PI3K/Akt, NF-κB) NKA->Signaling Conformational Change NCX Reduced Na+ Gradient Impairs Na+/Ca2+ Exchanger (NCX) Na_in->NCX Ca_in ↑↑ Intracellular Ca2+ NCX->Ca_in CardioEffect Cardiac Effects: - Enhanced Contractility (Inotropy) - Arrhythmias - Heart Block Ca_in->CardioEffect Outcomes Cellular Outcomes: - Altered Proliferation - Apoptosis - Immunogenic Cell Death Signaling->Outcomes

Key Experimental Workflows for Toxicity Assessment

For researchers, assessing the toxicity of cardenolides like this compound typically involves the following methodologies:

  • In Vivo Animal Toxicology: Historical data for this compound was obtained by administering standardized extracts to laboratory animals (e.g., dogs, cats) and monitoring for lethal effects, providing an LD50 [2]. Clinical studies in humans often correlate the number of ingested seeds with outcomes like mortality, hyperkalemia, and severe ECG changes [4].
  • In Vitro Cytotoxicity Assays: The anticancer potential of this compound is investigated using assays on cancer cell lines. For example, one study used the MTT assay to show this compound's cytotoxicity against human breast cancer cells (MCF-7), revealing an IC50 of 0.63 µM and demonstrating induction of apoptosis through activation of caspases [3].
  • Analytical Identification and Quantification: Identifying and measuring specific cardenolides in plant material or biological samples is crucial. Techniques include:
    • High-Performance Thin-Layer Chromatography (HPTLC): Used for profiling and separating cardenolides in plant extracts [8].
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitive and specific identification and quantification of cardenolides, including in complex biological matrices [9].

Research Gaps and Future Directions

The existing data reveals several areas where further investigation is needed:

  • Lack of Direct Comparative Data: A systematic, side-by-side comparison of the potency (e.g., IC50 for Na+/K+-ATPase inhibition) and lethality (LD50) of purified this compound versus digoxin, ouabain, or bufadienolides is a significant gap in the literature.
  • Metabolism and Pharmacokinetics: The metabolic fate and pharmacokinetic profile of this compound are poorly understood [2].
  • Analytical Standardization: There is a need for standardized, high-sensitivity methods like targeted UHPLC-MS/MS to accurately detect and quantify this compound in forensic and pharmacological contexts [9].

References

Cerberin binding affinity compared to standard inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Data Gap

The core challenge is that cerberin is primarily studied for its severe toxicity rather than as a therapeutic agent. While its mechanism is well-understood, the scientific literature I searched does not provide explicit binding affinity values for it.

Available data confirms that this compound is a cardiac glycoside and its primary target is the sodium-potassium pump (Na+/K+-ATPase) [1]. The inhibition of this pump leads to increased intracellular calcium, which is the basis for its toxic effects on the heart [1].

This compound's Mechanism of Action

The diagram below illustrates how this compound binding disrupts cellular ion balance, leading to its toxic effects:

G cluster_cell Cell Na_i High Na⁺ ATPase Na⁺/K⁺-ATPase Pump (Inhibited by this compound) Na_i->ATPase Ca_i High Ca²⁺ ATPase->Ca_i This compound This compound This compound->ATPase Binds to α-subunit

Diagram: this compound Binding and Cellular Toxicity Pathway

  • Pump Inhibition: this compound binds to the extracellular α-subunit of the Na+/K+-ATPase pump, blocking its activity and preventing the transport of sodium out of the cell and potassium into the cell [1].
  • Ion Imbalance: The failure to remove sodium leads to its accumulation inside the cell [1].
  • Calcium Overload: The increased intracellular sodium level disrupts the sodium-calcium exchanger (NCX), which normally uses the sodium gradient to remove calcium from the cell. This dysfunction results in a dangerous rise in intracellular calcium levels [1].
  • Toxic Effects: In heart muscle cells, this calcium overload causes hypercontraction, severe arrhythmias, and can lead to cardiac arrest [1].

Experimental Paths for Binding Data

Since direct data is unavailable, here are established experimental methods you could use to obtain quantitative binding affinity for this compound. These techniques are standard for characterizing protein-ligand interactions.

Method How It Measures Binding Key Outputs
Surface Plasmon Resonance (SPR) [2] Detects mass changes on a sensor surface when a ligand (this compound) binds to an immobilized target (Na+/K+-ATPase). Affinity (Kd), association/dissociation rates (kon, koff).
Isothermal Titration Calorimetry (ITC) [2] Measures heat released or absorbed during the binding event. Affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).
Biolayer Interferometry (BLI) [2] An optical technique that measures interference pattern shifts on a biosensor tip to analyze binding in real-time. Affinity (Kd), association/dissociation rates (kon, koff).
Native Mass Spectrometry [3] Gently ionizes the protein-ligand complex to measure its mass in the gas phase, identifying bound states and calculating affinity. Affinity (Kd), binding stoichiometry.

Alternative Research Approaches

Given the lack of direct data, you may find these research directions helpful:

  • Explore Broader Cardiac Glycoside Data: Investigate binding affinities for well-studied cardiac glycosides like ouabain or digoxin. These can serve as reference points for the class of compounds this compound belongs to.
  • Leverage Computational Predictions: Use AI-based drug-target affinity (DTA) prediction models like DeepDTAGen [4] or DrugForm-DTA [5] to generate in silico estimates of this compound's binding affinity. These tools can provide a theoretical starting point for further investigation.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

576.32983310 Da

Monoisotopic Mass

576.32983310 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KW5A155S64

Mechanism of Action

Cerberin has a mechanism of action similar to digoxin. Thus, cerbera odollam's signs of toxicity are similar to acute digoxin poisoning. The ingestion of its kernel causes nausea, vomiting, hyperkalemia, thrombocytopenia, and ECG abnormalities.
Cerberin (CR) was found to potently inhibit cancer cell growth, colony formation and migration. Also, CR significantly increased the generation of reactive oxygen species (ROS) producing DNA double strand breaks. Preliminary in silico biopharmaceutical assessment of CR predicted >60% bioavailability and rapid absorption. The authors noted that CR's potent and selective anti-tumour activity, and its targeting of key signalling mechanisms pertinent to tumourigenesis support further preclinical evaluation of this cardiac glycoside.

Wikipedia

Cerberin

Dates

Last modified: 04-14-2024

Cardiac glycoside cerberin exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition

Md Shahadat Hossan, Zi-Yang Chan, Hilary M Collins, Fiona N Shipton, Mark S Butler, Mohammed Rahmatullah, Jong Bong Lee, Pavel Gershkovich, Leonid Kagan, Teng-Jin Khoo, Christophe Wiart, Tracey D Bradshaw
PMID: 30930233   DOI: 10.1016/j.canlet.2019.03.034

Abstract

Natural products possess a significant role in anticancer therapy and many currently-used anticancer drugs are of natural origin. Cerberin (CR), a cardenolide isolated from the fruit kernel of Cerbera odollam, was found to potently inhibit cancer cell growth (GI
values < 90 nM), colony formation and migration. Significant G2/M cell cycle arrest preceded time- and dose-dependent apoptosis-induction in human cancer cell lines corroborated by dose-and time-dependent PARP cleavage and caspase 3/7 activation, in addition to reduced Bcl-2 and Mcl-1 expression. CR potently inhibited PI3K/AKT/mTOR signalling depleting polo-like kinase 1 (PLK-1), c-Myc and STAT-3 expression. Additionally, CR significantly increased the generation of reactive oxygen species (ROS) producing DNA double strand breaks. Preliminary in silico biopharmaceutical assessment of CR predicted >60% bioavailability and rapid absorption; doses of 1-10 mg/kg CR were predicted to maintain efficacious unbound plasma concentrations (>GI
value). CR's potent and selective anti-tumour activity, and its targeting of key signalling mechanisms pertinent to tumourigenesis support further preclinical evaluation of this cardiac glycoside.


The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS

Jérémy Carlier, Jérôme Guitton, Fabien Bévalot, Laurent Fanton, Yvan Gaillard
PMID: 24878878   DOI: 10.1016/j.jchromb.2014.05.014

Abstract

The toxicity of the sea mango (Cerbera manghas L.) is well known. The plant is ranked as one of the deadliest of the southern Asian coastline. Cardenolidic heterosides are responsible for the cardiotoxicity of trees of the Cerbera genus. We have identified and determined the concentration of the principal glycosidic steroids present in the seeds of sea mangos (Thailand). Drug screening of an extract of the seeds was carried out using ultra-high performance liquid chromatography coupled to photodiode array detection and mass spectrometry (UHPLC-PDA-MS) with quantification at 219nm. Identification was confirmed by UHPLC-HRMS. Deacetyltanghinin (m/z 549.3055±2ppm), neriifolin (m/z 535.3259±2ppm), tanghinin (m/z 591.3169±2ppm) and cerberin (577.3375±2ppm) were the most abundant glycosidic steroids present in the sea mango seeds. A seed of the dried ripe fruit had concentrations of 1209.1, 804.2, 621.4 and 285.9μg/g, respectively. A seed of the fresh unripe fruit had concentrations of 49.4, 47.0, 3.5 and 2.3μg/g.


[STUDIES ON THE CARDIAC GLYCOSIDES OF THEVETIA PERUVIANA MERR. SYN. THEVETIA NERIIFOLIA JUSS. II. ISOLATION AND IDENTIFICATION OF CERBERIN, RUVOSIDE AND A NEW CARDIAC GLYCOSIDE--PERUSITIN]

H Y LANG, N J SUN
PMID: 14202490   DOI:

Abstract




Cerbera odollam toxicity: A review

Ritesh G Menezes, Muhammad Shariq Usman, Syed Ather Hussain, Mohammed Madadin, Tariq Jamal Siddiqi, Huda Fatima, Pradhum Ram, Syed Bilal Pasha, S Senthilkumaran, Tooba Qadir Fatima, Sushil Allen Luis
PMID: 29778924   DOI: 10.1016/j.jflm.2018.05.007

Abstract

Cerbera odollam is a plant species of the Apocynaceae family. It is often dubbed the 'suicide tree' due to its strong cardiotoxic effects, which make it a suitable means to attempt suicide. The plant grows in wet areas in South India, Madagascar, and Southeast Asia; and its common names include Pong-Pong and Othalanga. The poison rich part of the plant is the kernel which is present at the core of its fruit. The bioactive toxin in the plant is cerberin, which is a cardiac glycoside of the cardenolide class. Cerberin has a mechanism of action similar to digoxin; hence, Cerbera odollam toxicity manifests similar to acute digoxin poisoning. Ingestion of its kernel causes nausea, vomiting, hyperkalemia, thrombocytopenia, and ECG abnormalities. Exposure to high doses of Cerbera odollam carries the highest risk of mortality. Initial management includes supportive therapy and administration of atropine followed by temporary pacemaker insertion. Administration of digoxin immune Fab may be considered in severe cases, although efficacy is variable and data limited to isolated case reports.


[The radioimmunoassay and the pharmacokinetics of peruvoside and neriifolin]

S G Liu, G Y Zeng, K C Zhao, M G Yi
PMID: 3450124   DOI:

Abstract




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